(13Z,16Z)-Docosadi-13,16-enoyl-CoA
Description
Properties
Molecular Formula |
C43H74N7O17P3S |
|---|---|
Molecular Weight |
1086.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z)-docosa-13,16-dienethioate |
InChI |
InChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36-,37-,38?,42-/m1/s1 |
InChI Key |
ZLXWEKYVHIYDIY-HNHLYTFDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Technical Guide to its Biological Significance and Metabolic Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is the activated thioester form of (13Z,16Z)-docosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid. As the Coenzyme A (CoA) derivative, it represents a critical metabolic intermediate, directing its fatty acyl chain towards various cellular fates, including energy production and incorporation into complex lipids. The precursor fatty acid is a known agonist of the G protein-coupled receptor 120 (GPR120), a key regulator of metabolic and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, metabolic fate, and its putative role in cellular signaling. While specific quantitative data for this molecule is limited, this guide synthesizes current knowledge on long-chain polyunsaturated acyl-CoAs to provide a framework for future research and therapeutic development.
Introduction
Long-chain polyunsaturated fatty acids (PUFAs) and their activated CoA derivatives are central players in cellular metabolism and signaling. (13Z,16Z)-docosadienoic acid, a C22:2 n-6 fatty acid, has been identified in various biological systems and is recognized for its role as a signaling molecule, particularly through its interaction with GPR120.[1][2] The conversion of (13Z,16Z)-docosadienoic acid to its CoA thioester, this compound, is a pivotal step that primes it for participation in a multitude of metabolic pathways. This activation, catalyzed by long-chain acyl-CoA synthetases (LACS), is essential for its subsequent metabolism and incorporation into cellular lipids.[3][4] This document will explore the known and inferred biological roles of this compound, providing a technical foundation for researchers in lipid biology and drug discovery.
Biosynthesis of this compound
The synthesis of this compound from its free fatty acid precursor is a two-step enzymatic reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are part of the fatty acid CoA ligase family. These enzymes are found in various cellular compartments, including the endoplasmic reticulum and the outer mitochondrial membrane.
The overall reaction is as follows:
(13Z,16Z)-docosadienoic acid + ATP + CoASH → this compound + AMP + PPi
While the specific ACSL isoform(s) that preferentially activate (13Z,16Z)-docosadienoic acid have not been definitively identified, ACSLs are known to have broad and overlapping substrate specificities for long-chain fatty acids (C12-C22).[3]
Experimental Protocol: General Enzymatic Synthesis of Long-Chain Acyl-CoAs
This protocol is a generalized method adaptable for the synthesis of this compound, based on established procedures for other long-chain acyl-CoAs.
Materials:
-
(13Z,16Z)-docosadienoic acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain acyl-CoA synthetase (from Pseudomonas sp. or recombinant)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, and Triton X-100.
-
Add (13Z,16Z)-docosadienoic acid, CoASH, and ATP to the reaction mixture. The fatty acid can be solubilized with BSA.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., isopropanol/heptane/water mixture) or by heat inactivation.
-
The synthesized this compound can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Note: Optimization of substrate concentrations, enzyme amount, and incubation time is crucial for maximizing yield.
Metabolic Fate of this compound
Once synthesized, this compound is directed towards several metabolic pathways. Its fate is determined by the cellular energy status and the specific needs of the cell.
Beta-Oxidation for Energy Production
In states of energy demand, this compound can be transported into the mitochondria via the carnitine shuttle for subsequent degradation through the β-oxidation spiral. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, as well as FADH₂ and NADH, which are utilized by the electron transport chain.
Incorporation into Complex Lipids
This compound serves as an acyl donor for the synthesis of various complex lipids, including phospholipids, triacylglycerols, and cholesterol esters. This incorporation is crucial for maintaining membrane structure and fluidity, as well as for energy storage.
Hydrolysis
The thioester bond of this compound can be cleaved by acyl-CoA thioesterases (ACOTs), regenerating the free fatty acid and CoASH.[5] This hydrolysis plays a role in regulating the intracellular concentrations of free fatty acids and their CoA derivatives, thereby modulating cellular signaling and metabolic flux.
Biological Significance and Signaling Roles
The primary biological significance of this compound lies in its role as a key metabolic intermediate. However, given that its precursor, (13Z,16Z)-docosadienoic acid, is an agonist for GPR120, there is a potential for the CoA derivative to be involved in this signaling pathway, either directly or indirectly.
Putative Role in GPR120 Signaling
GPR120 is a receptor for long-chain fatty acids that is implicated in regulating metabolism and inflammation.[6][7][8] Activation of GPR120 can lead to the secretion of glucagon-like peptide-1 (GLP-1), enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects.[9][10] While free fatty acids are the canonical ligands for GPR120, the role of their CoA esters in modulating receptor activity is an area of active investigation. It is plausible that the intracellular pool of this compound could influence GPR120 signaling by controlling the availability of its free fatty acid ligand through hydrolysis.
Quantitative Data
| Parameter | General Value for Long-Chain Acyl-CoAs | Reference |
| Cellular Concentration (Total) | 5 - 160 µM | [11] |
| Free Cytosolic Concentration | 1 - 20 nM | [3] |
| Km of ACSLs for Long-Chain Fatty Acids | 1 - 10 µM | Inferred from general enzyme kinetics |
| Ki of ACOTs for Long-Chain Acyl-CoAs | 0.1 - 5 µM | Inferred from general enzyme kinetics |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of this compound.
Caption: Metabolic Fate of this compound.
Caption: Putative role in GPR120 signaling.
Conclusion and Future Directions
This compound is a crucial metabolic intermediate derived from the activation of (13Z,16Z)-docosadienoic acid. Its primary biological significance lies in its role as a substrate for β-oxidation and the synthesis of complex lipids. While its direct signaling functions are yet to be fully elucidated, its relationship with the GPR120 agonist, (13Z,16Z)-docosadienoic acid, suggests an indirect role in modulating important metabolic and inflammatory pathways.
Future research should focus on:
-
Identifying the specific long-chain acyl-CoA synthetase(s) responsible for the activation of (13Z,16Z)-docosadienoic acid.
-
Quantifying the cellular and subcellular concentrations of this compound under various physiological conditions.
-
Determining the kinetic parameters of the enzymes that synthesize and degrade this molecule.
-
Investigating the potential direct interaction of this compound with GPR120 and other cellular proteins.
A deeper understanding of the biology of this compound will provide valuable insights into lipid metabolism and its role in health and disease, potentially uncovering new therapeutic targets for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13Z,16Z-docosadienoic acid | 17735-98-7 | Benchchem [benchchem.com]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolicatlas.org [metabolicatlas.org]
- 6. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors | springermedizin.de [springermedizin.de]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
(13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Technical Guide to its Synthesis, Characterization, and Potential Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a coenzyme A derivative of (13Z,16Z)-docosadienoic acid, a C22:2 polyunsaturated fatty acid. While specific literature on the discovery and isolation of this particular acyl-CoA is sparse, its synthesis and metabolic fate can be extrapolated from established biochemical principles governing long-chain fatty acyl-CoAs. This technical guide outlines a proposed chemo-enzymatic synthesis and purification protocol, summarizes relevant quantitative data from analogous compounds, and explores its potential roles in cellular metabolism and signaling pathways. This document serves as a foundational resource for researchers interested in investigating the biological functions of this and other novel long-chain fatty acyl-CoAs.
Introduction
Coenzyme A (CoA) and its thioesters are central to numerous metabolic processes, including the citric acid cycle, fatty acid biosynthesis, and the metabolism of fats, carbohydrates, and proteins.[1][2] Long-chain polyunsaturated fatty acyl-CoAs, in particular, are not only key intermediates in energy metabolism but also serve as precursors for signaling molecules and can modulate the activity of various enzymes and transcription factors.[3]
(13Z,16Z)-docosadienoic acid is a docosadienoic acid with two cis-double bonds at positions 13 and 16.[4] Its activated form, this compound, is anticipated to participate in fatty acid metabolism, including β-oxidation and incorporation into complex lipids. Understanding the synthesis and biological activity of this molecule is crucial for elucidating its potential physiological and pathological roles.
This guide provides a comprehensive overview of the proposed methodologies for the synthesis and study of this compound, drawing parallels with well-characterized long-chain acyl-CoAs such as docosahexaenoyl-CoA and arachidonoyl-CoA.
Proposed Synthesis and Isolation
The synthesis of this compound can be achieved through an enzymatic approach utilizing a long-chain acyl-CoA synthetase (ACSL). These enzymes catalyze the formation of a thioester bond between a fatty acid and coenzyme A in an ATP-dependent manner.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from methodologies established for the synthesis of other long-chain polyunsaturated fatty acyl-CoAs.[5][6][7]
Materials:
-
(13Z,16Z)-docosadienoic acid
-
Coenzyme A (CoA-SH)
-
Adenosine triphosphate (ATP)
-
Long-chain acyl-CoA synthetase (from a suitable source, e.g., rat liver microsomes or a recombinant source)
-
Triton X-100
-
Bovine serum albumin (BSA), fatty acid-free
-
HEPES buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Preparation of Substrate: Dissolve (13Z,16Z)-docosadienoic acid in a minimal amount of ethanol (B145695) and prepare a stock solution. For the reaction, the fatty acid can be complexed with fatty acid-free BSA.
-
Reaction Mixture: In a microcentrifuge tube, combine the following in HEPES buffer (pH 7.4):
-
(13Z,16Z)-docosadienoic acid-BSA complex
-
CoA-SH
-
ATP
-
MgCl2
-
KCl
-
DTT
-
Triton X-100 (to enhance substrate solubility)
-
-
Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring gentle agitation.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., citric acid or perchloric acid).
-
Purification:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted water-soluble components.
-
Elute the this compound with a methanol solution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the eluted sample using a reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) to separate the product from unreacted fatty acid and other byproducts.
-
Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) ring of CoA).
-
-
-
Quantification and Characterization:
-
Quantify the purified product using its molar extinction coefficient at 260 nm.
-
Confirm the identity and purity of the product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Experimental Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Quantitative Data from Analogous Acyl-CoA Synthetase Reactions
While specific kinetic data for the synthesis of this compound are not available, the following tables summarize the apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the synthesis of other long-chain polyunsaturated fatty acyl-CoAs, which can serve as a valuable reference.
Table 1: Kinetic Parameters for Acyl-CoA Synthetase with Various Fatty Acid Substrates in Bovine Retinal Microsomes [5]
| Fatty Acid Substrate | Apparent Km (μM) | Vmax (nmol/min/mg protein) |
| Palmitic acid | 7.91 ± 0.39 | 21.6 ± 1.04 |
| Docosahexaenoic acid | 5.88 ± 0.25 | 4.58 ± 0.21 |
Table 2: Kinetic Parameters for Acyl-CoA Synthetase with Various Fatty Acid Substrates in Bovine Pigment Epithelial Microsomes [5]
| Fatty Acid Substrate | Apparent Km (μM) | Vmax (nmol/min/mg protein) |
| Palmitic acid | 13.0 ± 0.27 | 36.9 ± 1.18 |
| Docosahexaenoic acid | 15.8 ± 0.40 | 13.2 ± 0.56 |
Table 3: Kinetic Parameters for Acyl-CoA Synthetase in Human Spermatozoa [6]
| Substrate | Apparent Km (mM) |
| ATP (with Docosahexaenoic acid) | 0.5 |
| ATP (with Palmitic acid) | 2.9 |
Potential Metabolic and Signaling Pathways
Once synthesized, this compound is expected to enter the cellular pool of acyl-CoAs and participate in several metabolic pathways.
Fatty Acid β-Oxidation
Long-chain acyl-CoAs are transported into the mitochondria via the carnitine shuttle for subsequent β-oxidation to generate acetyl-CoA, FADH2, and NADH. The acetyl-CoA can then enter the citric acid cycle for further energy production.
Caption: Mitochondrial β-oxidation pathway for this compound.
Incorporation into Complex Lipids
This compound can be utilized by various acyltransferases for the synthesis of complex lipids, such as phospholipids (B1166683) and triacylglycerols. These lipids are essential components of cellular membranes and serve as energy storage molecules.
Caption: Incorporation of this compound into complex lipids.
Conclusion
While direct experimental data on this compound remains to be established, this technical guide provides a solid foundation for its synthesis, purification, and the investigation of its metabolic roles. The provided protocols and pathways, derived from well-studied analogous compounds, offer a clear roadmap for researchers. Future studies are warranted to elucidate the specific enzymatic kinetics, metabolic flux, and potential signaling functions of this novel long-chain fatty acyl-CoA, which may reveal new insights into lipid metabolism and its regulation in health and disease.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of docosahexaenoyl-, arachidonoyl- and palmitoyl-coenzyme A in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of docosahexaenoyl coenzyme A in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
(13Z,16Z)-Docosadi-13,16-enoyl-CoA structure and chemical properties
An In-Depth Technical Guide to (13Z,16Z)-Docosadi-13,16-enoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a long-chain fatty acyl-coenzyme A derivative. Given the limited direct experimental data on this specific molecule, this document synthesizes information from its constituent fatty acid, (13Z,16Z)-docosadienoic acid, and the broader class of long-chain fatty acyl-CoAs to present a thorough profile.
Chemical Structure and Properties
This compound is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of (13Z,16Z)-docosadienoic acid.[1] The structure combines the 22-carbon polyunsaturated fatty acid with the complex coenzyme A molecule.
Table 1: Chemical and Physical Properties of (13Z,16Z)-Docosadienoic Acid and Related Compounds
| Property | (13Z,16Z)-docosadienoic acid | (13Z,16Z)-docosadienoate | (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | This compound (from ModelSEED) |
| Molecular Formula | C22H40O2[2] | C22H39O2-[3] | C43H70N7O17P3S[1] | C43H68N7O17P3S |
| Molecular Weight | 336.6 g/mol [2] | 335.5 g/mol [3] | 1082.0 g/mol [1] | 1082 g/mol [4] |
| IUPAC Name | (13Z,16Z)-docosa-13,16-dienoic acid[2] | (13Z,16Z)-docosa-13,16-dienoate[3] | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenethioate[1] | Not Available |
| Synonyms | cis-13,16-Docosadienoic Acid, FA 22:2[5] | (13Z,16Z)-docosa-13,16-dienoate[3] | docosatetraenoyl-CoA[1] | C16645[4] |
| CAS Number | 17735-98-7[5] | Not Available | Not Available | Not Available |
| Solubility | Soluble in ethanol (B145695) (10 mg/ml), DMSO (10 mg/ml), and DMF (10 mg/ml).[5] | Not Available | Not Available | Not Available |
| Charge (at pH 7.3) | Not applicable | -1[3] | Not Available | -4[4] |
| Calculated Gibbs Free Energy (∆G) | Not Available | Not Available | Not Available | -708.71±4.11 (kcal/mol)[4] |
| Calculated pKa | Not Available | Not Available | Not Available | 1:44:3.27;1:51:12.61;1:54:0.92;1:55:5.94;1:69:0.83[4] |
Biological Significance and Signaling Pathways
Long-chain fatty acyl-CoAs, including molecules like this compound, are crucial intermediates in numerous lipid metabolic pathways and are recognized as important cellular signaling molecules.[6] Their intracellular levels and activities are tightly regulated and have profound effects on cellular processes.
The precursor fatty acid, (13Z,16Z)-docosadienoic acid, is a natural ω-6 polyunsaturated fatty acid.[5] It acts as an agonist for the free fatty acid receptor 4 (FFAR4 or GPR120), a receptor for long-chain fatty acids.[5][7]
General Signaling Roles of Long-Chain Acyl-CoAs:
-
Gene Regulation: In various organisms, long-chain acyl-CoAs can directly bind to transcription factors to modulate gene expression. For instance, in E. coli, they bind to FadR, and in mammals, they can interact with transcription factors like hepatocyte nuclear factor 4 (HNF-4).[8]
-
Enzyme Regulation: They can allosterically regulate the activity of enzymes involved in lipid and energy metabolism, such as acetyl-CoA carboxylase and glucokinase.[9]
-
Signal Transduction: Long-chain acyl-CoAs can influence signal transduction pathways, including those involving protein kinase C (PKC) isoforms and Ca2+ release.[9]
-
Metabolic Intermediates: They are essential substrates for the biosynthesis of various complex lipids, including glycerolipids and glycerophospholipids, and for β-oxidation.[6]
Below is a generalized diagram illustrating the central role of long-chain acyl-CoAs in cellular metabolism and signaling.
Caption: Formation and metabolic fate of this compound.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, general methodologies for the analysis of long-chain acyl-CoAs are well-established.
A. General Protocol for Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol is adapted from general methods for acyl-CoA analysis in mammalian cells.[10]
-
Sample Preparation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins using a suitable method, such as with the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the protein precipitate.
-
-
Extraction:
-
Collect the supernatant containing the acyl-CoAs.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solution suitable for LC-MS analysis. Acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[10] A common reconstitution solution is 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[10]
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reversed-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the different acyl-CoA species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10]
-
Caption: Workflow for the analysis of acyl-CoAs by LC-MS/MS.
B. In Vitro Synthesis of this compound
The synthesis of this compound can be achieved enzymatically using an acyl-CoA synthetase (ACSL).
-
Reaction Mixture:
-
(13Z,16Z)-docosadienoic acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
Mg2+
-
Purified Acyl-CoA Synthetase enzyme
-
Buffer (e.g., Tris-HCl) at an appropriate pH
-
-
Procedure:
-
Combine the reactants in the buffer.
-
Initiate the reaction by adding the ACSL enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
The progress of the reaction can be monitored by detecting the formation of the acyl-CoA product using methods like HPLC.
-
-
Purification:
-
The resulting this compound can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.
-
Conclusion
This compound, as a long-chain polyunsaturated fatty acyl-CoA, is positioned at a critical juncture of lipid metabolism and cellular signaling. While direct experimental data for this specific molecule is sparse, its properties and biological functions can be inferred from its fatty acid precursor and the well-documented roles of its molecular class. Its precursor, (13Z,16Z)-docosadienoic acid, is a known agonist of the G-protein coupled receptor GPR120, suggesting that its activated CoA form may play a significant role in the downstream signaling cascades of this receptor.[5][7] Further research focusing on the direct interactions and metabolic fate of this compound is necessary to fully elucidate its specific functions in health and disease. The methodologies outlined in this guide provide a framework for such future investigations.
References
- 1. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (13Z,16Z)-docosadienoate | C22H39O2- | CID 86289368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ModelSEED [modelseed.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Docosadienoyl-CoA in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosadienoyl-CoA, the activated form of docosadienoic acid (a 22-carbon di-unsaturated very-long-chain fatty acid), sits (B43327) at the crossroads of lipid metabolism and cellular energy regulation. While direct research on docosadienoyl-CoA is limited, its metabolic fate can be largely inferred from the well-established pathways of other very-long-chain fatty acyl-CoAs. This guide synthesizes the current understanding of its presumed biosynthesis, its pivotal role in peroxisomal β-oxidation, and its potential impact on cellular energy homeostasis. We will explore the key enzymatic players, relevant metabolic pathways, and the experimental protocols required to elucidate its precise functions. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of targeting very-long-chain fatty acid metabolism.
Introduction to Docosadienoyl-CoA
Docosadienoyl-CoA is the coenzyme A thioester of docosadienoic acid (DDA), a very-long-chain polyunsaturated fatty acid (VLCPUFA). As with all fatty acids, the activation to its CoA derivative is a prerequisite for its participation in metabolic processes. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are integral components of cellular lipids and also serve as signaling molecules.[1] Their metabolism is distinct from that of shorter-chain fatty acids, primarily occurring within peroxisomes rather than mitochondria.[2][3]
Biosynthesis of Docosadienoic Acid and its Activation
Docosadienoic acid (DDA, 22:2n-6) is synthesized from the essential fatty acid linoleic acid (LA, 18:2n-6) through a series of elongation steps.[4] This process involves elongase enzymes, such as ELOVLs (Elongation of Very Long Chain Fatty Acids proteins). Once synthesized, DDA must be activated to docosadienoyl-CoA to enter metabolic pathways. This activation is catalyzed by very-long-chain acyl-CoA synthetases (ACSVLs), which are typically located on the membranes of the endoplasmic reticulum and peroxisomes.
Biosynthesis of Docosadienoyl-CoA.
The Central Role of Peroxisomes in Docosadienoyl-CoA Metabolism
Mitochondria are the primary site of β-oxidation for short, medium, and long-chain fatty acids. However, they are incapable of efficiently metabolizing VLCFAs.[5] Therefore, docosadienoyl-CoA is primarily degraded in peroxisomes.[2]
Peroxisomal β-Oxidation Pathway
The β-oxidation of docosadienoyl-CoA in peroxisomes involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.[6] The initial step is catalyzed by a peroxisome-specific acyl-CoA oxidase.[6] The subsequent steps are carried out by a multi-functional enzyme.[7] The process continues until the fatty acyl-CoA is shortened to a length that can be transported to the mitochondria for complete oxidation.
Peroxisomal β-oxidation of Docosadienoyl-CoA.
Quantitative Data and Key Enzymes
| Enzyme | Abbreviation | Function | Cellular Location |
| Very-Long-Chain Acyl-CoA Synthetase | ACSVL | Activates VLCFAs to their CoA esters | ER, Peroxisomal Membrane |
| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the first step of peroxisomal β-oxidation | Peroxisome |
| D-Bifunctional Protein | DBP | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities | Peroxisome |
| Peroxisomal 3-Ketoacyl-CoA Thiolase | THIOL | Cleaves 3-ketoacyl-CoA to a shortened acyl-CoA and acetyl-CoA | Peroxisome |
| Carnitine O-octanoyltransferase | CROT | Facilitates transport of shortened acyl-CoAs out of the peroxisome | Peroxisome, Mitochondria |
| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | First enzyme in mitochondrial long-chain fatty acid β-oxidation | Inner Mitochondrial Membrane |
Experimental Protocols for Studying Docosadienoyl-CoA Metabolism
To investigate the metabolism of docosadienoyl-CoA, a combination of in vitro and in vivo approaches is necessary.
In Vitro Acyl-CoA Oxidase Activity Assay
This assay measures the activity of the first and rate-limiting enzyme in peroxisomal β-oxidation.
Methodology:
-
Substrate Preparation: Synthesize or procure docosadienoyl-CoA.
-
Enzyme Source: Isolate peroxisomes from cultured cells or tissue homogenates. Alternatively, use purified recombinant acyl-CoA oxidase.
-
Reaction Mixture: Combine the enzyme source with a reaction buffer containing FAD and docosadienoyl-CoA.
-
Detection: The production of H₂O₂ can be measured spectrophotometrically using a coupled reaction with horseradish peroxidase and a suitable chromogenic substrate.
-
Data Analysis: Calculate the specific activity of the enzyme (nmol/min/mg protein).
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VLCAD [gmdi.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of (13Z,16Z)-Docosadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z)-Docosadienoic acid is a naturally occurring ω-6 very long-chain polyunsaturated fatty acid (VLCFA) that has been identified in various organisms, including mammals, fish, and plants.[1][2] As a C22 fatty acid with two cis double bonds, its metabolism involves specialized enzymatic pathways for both its synthesis (anabolism) and breakdown (catabolism). This technical guide provides an in-depth overview of the putative metabolic pathways of (13Z,16Z)-docosadienoic acid, drawing upon established principles of fatty acid metabolism. It also presents a summary of relevant quantitative data and detailed experimental protocols applicable to the study of VLCFA metabolism.
Anabolic Pathway: The Biosynthesis of (13Z,16Z)-Docosadienoic Acid
The biosynthesis of (13Z,16Z)-docosadienoic acid is believed to occur through the elongation of pre-existing polyunsaturated fatty acids, most notably arachidonic acid (20:4n-6).[1] This process takes place in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that collectively add a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate.[1][3]
The proposed anabolic pathway from arachidonic acid is as follows:
-
Elongation: Arachidonic acid (20:4n-6) is elongated to docosatetraenoic acid (22:4n-6). This elongation is carried out by a fatty acid elongase, likely a member of the ELOVL family of enzymes (ELOVL2, ELOVL4, or ELOVL5), which are known to be involved in the synthesis of very-long-chain polyunsaturated fatty acids.[3][4]
-
Partial Beta-Oxidation/Retroconversion (Hypothesized): It is hypothesized that a subsequent partial degradation or retroconversion of docosatetraenoic acid (22:4n-6) could lead to the formation of (13Z,16Z)-docosadienoic acid. This would involve a limited number of beta-oxidation cycles to shorten the chain and reposition the double bonds. However, this part of the pathway is speculative and requires further investigation.
Caption: Proposed anabolic pathway of (13Z,16Z)-docosadienoic acid.
Catabolic Pathway: The Breakdown of (13Z,16Z)-Docosadienoic Acid
The catabolism of (13Z,16Z)-docosadienoic acid is presumed to proceed via beta-oxidation, the primary pathway for fatty acid degradation. Due to its chain length, the initial cycles of beta-oxidation are likely to occur in the peroxisomes, with the shortened fatty acyl-CoA subsequently being transported to the mitochondria for complete oxidation to acetyl-CoA.[5][6] The presence of cis double bonds at positions 13 and 16 necessitates the involvement of auxiliary enzymes to reconfigure the double bonds for the standard beta-oxidation machinery.
The putative catabolic pathway involves the following key steps:
-
Activation: (13Z,16Z)-Docosadienoic acid is activated to its coenzyme A (CoA) derivative, (13Z,16Z)-docosadienoyl-CoA, by an acyl-CoA synthetase.
-
Peroxisomal Beta-Oxidation: A series of beta-oxidation cycles shorten the fatty acyl-CoA chain.
-
Auxiliary Enzyme Action: To handle the cis double bonds, isomerases and reductases are required. For the double bond at an odd-numbered carbon (Δ13), an enoyl-CoA isomerase is needed. For the double bond at an even-numbered carbon (Δ16), a dienoyl-CoA reductase is typically involved after the formation of a conjugated diene.
-
Mitochondrial Beta-Oxidation: Once sufficiently shortened, the acyl-CoA is transported to the mitochondria for the remaining cycles of beta-oxidation, ultimately yielding acetyl-CoA molecules.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 7. aocs.org [aocs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Biosynthesis of Very-Long-Chain Polyunsaturated Acyl-CoAs
Abstract: Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with chain lengths of 24 carbons or more, are critical components of cellular lipids in specialized tissues such as the retina, brain, and testes.[1][2][3] Unlike their shorter-chain counterparts, which are primarily synthesized in the liver, VLC-PUFAs are produced in situ through a dedicated pathway in the endoplasmic reticulum. This process involves a series of enzymatic reactions, including elongation and desaturation, orchestrated by a specific set of enzymes. The rate-limiting step is catalyzed by the ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes, with ELOVL4 playing a unique and essential role in the synthesis of the longest VLC-PUFAs (C28-C38).[1][4][5] Mutations in the ELOVL4 gene are linked to degenerative diseases like Stargardt's disease, highlighting the physiological importance of this pathway.[2][6] This guide provides a comprehensive overview of the core biosynthetic pathway of VLC-PUFA-CoAs, details the key enzymes and their specificities, presents quantitative data, and outlines detailed experimental protocols for researchers in lipid biochemistry and drug development.
The Core Biosynthetic Pathway
The synthesis of VLC-PUFA-CoAs begins with essential dietary polyunsaturated fatty acids, namely linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), as humans lack the necessary desaturase enzymes to produce them de novo.[7] The entire biosynthetic process occurs on the endoplasmic reticulum, where a membrane-bound, multienzyme complex carries out successive rounds of desaturation and elongation.[1]
This pathway converts C18 PUFAs into long-chain PUFAs (LC-PUFAs) like arachidonic acid (AA, 20:4n-6) and eicosapentaenoic acid (EPA, 20:5n-3), which then serve as precursors for the synthesis of VLC-PUFAs.[1] The process is a coordinated interplay between fatty acid desaturases (FADS) that introduce double bonds and an elongase complex that adds two-carbon units to the acyl chain.[8]
Caption: Overview of n-6 and n-3 VLC-PUFA biosynthetic pathways.
The Fatty Acid Elongation Cycle
The core of the elongation process is a four-step enzymatic cycle that extends a fatty acyl-CoA molecule by two carbons using malonyl-CoA as the carbon donor.[1][9] This cycle is repeated to progressively increase the chain length of the fatty acid.
-
Condensation: This is the first and rate-limiting step.[1][10] An ELOVL enzyme catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, releasing CO2.
-
Reduction: The β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), using NADPH as the electron donor.[11][12]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water from the β-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate.[11][12]
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[11][12] This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized by the cell.
Caption: The four enzymatic steps of the fatty acid elongation cycle.
Key Enzymes and Substrate Specificities
The diversity of VLC-PUFAs is generated by the substrate specificity of the ELOVL and FADS enzymes involved in the pathway.
Fatty Acid Elongases (ELOVL)
Mammals have seven ELOVL enzymes (ELOVL1-7), each with a characteristic substrate preference for fatty acids of different lengths and degrees of saturation.[3][10] For VLC-PUFA synthesis, ELOVL2, ELOVL4, and ELOVL5 are of primary importance.
| Enzyme | Primary PUFA Substrates | Primary Products & Role in VLC-PUFA Synthesis | Tissue Expression Highlights |
| ELOVL5 | C18-C20 PUFAs (e.g., 18:3n-6, 18:4n-3) | Elongates C18 PUFAs to C20 PUFAs.[13] Essential for producing precursors for further elongation. | Testis, Epididymis, Liver.[14][15] |
| ELOVL2 | C20-C22 PUFAs (e.g., 20:5n-3, 22:5n-3) | Elongates C20 and C22 PUFAs up to C24.[4] Responsible for the synthesis of DHA (22:6n-3) and its C24 precursor. | Highly expressed in tissues with high PUFA content like retina, brain, and testes.[2] |
| ELOVL4 | ≥C24 Saturated and Polyunsaturated FAs | The only known elongase that synthesizes VLCFAs longer than C26, up to C38.[1][4] Critical for the final steps of VLC-PUFA synthesis. | Predominantly in retina, brain, testes, and skin.[1][2][15] |
Fatty Acid Desaturases (FADS)
Desaturases introduce double bonds at specific positions in the fatty acyl chain. The "front-end" desaturases FADS1 and FADS2 are crucial for creating the polyunsaturated nature of these molecules.[7]
| Enzyme | Gene | Action | Key Substrates | Key Products |
| Δ6-Desaturase | FADS2 | Introduces a double bond at the 6th carbon from the carboxyl end. Rate-limiting enzyme in PUFA synthesis.[7] | 18:2n-6 (LA), 18:3n-3 (ALA) | 18:3n-6 (GLA), 18:4n-3 (SDA) |
| Δ5-Desaturase | FADS1 | Introduces a double bond at the 5th carbon from the carboxyl end. | 20:3n-6 (DGLA), 20:4n-3 | 20:4n-6 (AA), 20:5n-3 (EPA) |
Experimental Methodologies
Studying the biosynthesis of VLC-PUFA-CoAs requires specialized biochemical and analytical techniques.
In Vitro Fatty Acid Elongase Assay (Microsomal)
This assay measures the activity of the elongase complex in microsomal fractions isolated from tissues or cultured cells. It typically follows the incorporation of a radiolabeled two-carbon donor (malonyl-CoA) into a fatty acyl-CoA substrate.[16][17]
Reagents and Materials:
-
Tissue or cell source for microsome preparation
-
Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.2)
-
Fatty acyl-CoA substrate (e.g., C24:5-CoA)
-
[¹⁴C]-Malonyl-CoA (radiolabeled)
-
NADPH
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Saponification solution (e.g., 5 M KOH in 10% methanol)
-
Acidification solution (e.g., 5 M HCl)
-
Hexane (B92381) for extraction
-
Scintillation cocktail
Procedure:
-
Microsome Isolation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge at low speed (e.g., 10,000 x g) to pellet debris and mitochondria. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in buffer and determine the protein concentration.[16]
-
Reaction Setup: In a microfuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), fatty acyl-CoA substrate, NADPH, and BSA.
-
Initiation: Start the reaction by adding [¹⁴C]-Malonyl-CoA. A control reaction without NADPH should be included to measure background.[16][17]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination and Saponification: Stop the reaction and hydrolyze the acyl-CoA thioester bond by adding the saponification solution and incubating at 65°C for 1 hour.[17]
-
Acidification and Extraction: Acidify the reaction to protonate the free fatty acids. Extract the radiolabeled, elongated fatty acids with hexane.
-
Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[17] Activity is expressed as nmol of malonyl-CoA incorporated per mg of protein per minute.
Caption: Experimental workflow for the in vitro microsomal fatty acid elongase assay.
Analysis of Fatty Acyl-CoA Profiles by LC-MS/MS
Direct quantification of VLC-PUFA-CoAs and their precursors in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation: Rapidly homogenize flash-frozen tissue or cells in an acidic buffer (e.g., containing perchloric acid) to precipitate proteins and quench enzymatic activity.
-
Extraction: Extract the acyl-CoAs from the supernatant using solid-phase extraction (SPE) cartridges.
-
LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography, typically with a gradient of acetonitrile (B52724) in an aqueous buffer containing an ion-pairing agent.
-
MS/MS Detection: Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are used for each acyl-CoA species to ensure specificity and sensitivity. Quantification is achieved by comparing against a standard curve generated with synthetic acyl-CoA standards.
References
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 12. academic.oup.com [academic.oup.com]
- 13. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 16. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Enzymatic Machinery for the Metabolism of (13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA that undergoes metabolic degradation primarily within the peroxisome through the β-oxidation pathway. This process is critical for lipid homeostasis, and its dysregulation is associated with several metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, including detailed experimental protocols for their characterization and quantitative data where available. The metabolic pathway and experimental workflows are visually represented to facilitate a deeper understanding of these intricate biochemical processes.
Introduction
Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are metabolized predominantly in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these large lipid molecules.[1][2] The metabolism of this compound, a C22:2 acyl-CoA, is therefore orchestrated by a series of peroxisomal enzymes that sequentially shorten the fatty acid chain. The core enzymes in this pathway are Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase (ACAA1).[3][4] Understanding the function and regulation of these enzymes is paramount for the development of therapeutics targeting disorders of fatty acid metabolism.
Core Enzymes and Metabolic Pathway
The peroxisomal β-oxidation of this compound is a cyclical process involving four key enzymatic steps for each round of chain shortening. Due to the presence of double bonds at unconventional positions for standard β-oxidation, auxiliary enzymes are also required.
Key Enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): This flavoenzyme catalyzes the first and rate-limiting step of β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA.[5][6]
-
D-bifunctional protein (DBP): This multifunctional enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[3][7][8] It first hydrates the double bond introduced by ACOX1 and then oxidizes the resulting hydroxyl group.
-
3-ketoacyl-CoA thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation.[9][10][11]
Metabolic Pathway Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Cellular Localization of (13Z,16Z)-Docosadi-13,16-enoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular localization of the metabolism of (13Z,16Z)-docosadi-13,16-enoyl-CoA, a very-long-chain fatty acyl-CoA. The synthesis of its precursor, (13Z,16Z)-docosadienoic acid, primarily occurs in the endoplasmic reticulum through the action of specific elongase and desaturase enzymes. Once synthesized and activated to its CoA thioester, its catabolism via β-oxidation is predominantly carried out within the peroxisomes. This compartmentalization of anabolic and catabolic pathways is crucial for maintaining lipid homeostasis and cellular function. This document details the key enzymes involved, their subcellular locations, and the experimental protocols used to elucidate this spatial organization.
Introduction
(13Z,16Z)-Docosadienoic acid is a polyunsaturated very-long-chain fatty acid (VLCFA) belonging to the omega-6 family.[1][2][3][4] In its activated form, this compound, it serves as a substrate for various metabolic pathways, including incorporation into complex lipids and catabolism for energy production. Understanding the precise subcellular location of its synthesis and degradation is paramount for elucidating its physiological roles and its implications in metabolic diseases.
Biosynthesis of (13Z,16Z)-Docosadienoic Acid and Activation to its CoA Ester
The de novo synthesis of (13Z,16Z)-docosadienoic acid originates from the essential fatty acid linoleic acid (18:2n-6) through a series of desaturation and elongation reactions. These enzymatic steps are primarily localized to the endoplasmic reticulum (ER).
The key enzymes involved in this pathway are:
-
Δ6-desaturase (FADS2): Introduces a double bond at the Δ6 position of linoleic acid.
-
Elongase of Very Long Chain Fatty Acids 5 (ELOVL5): Elongates the C18 fatty acid to a C20 fatty acid.[5]
-
Δ5-desaturase (FADS1): Introduces a double bond at the Δ5 position.
-
Elongase of Very Long Chain Fatty Acids 2 (ELOVL2): While both ELOVL2 and ELOVL5 can elongate C20 polyunsaturated fatty acids, ELOVL2 is considered crucial for the elongation of C22 fatty acids, making it a key enzyme in the final step of (13Z,16Z)-docosadienoic acid synthesis.[6][7][8][9]
Once synthesized, (13Z,16Z)-docosadienoic acid is activated to this compound by long-chain acyl-CoA synthetases (ACSLs) . Multiple ACSL isoforms exist with varying subcellular localizations, including the ER and the outer mitochondrial membrane.[10][11] The specific ACSL isoform responsible for activating (13Z,16Z)-docosadienoic acid is likely located on the cytosolic face of the ER, where the fatty acid is synthesized.
Signaling Pathway for Biosynthesis
Peroxisomal β-Oxidation of this compound
The catabolism of very-long-chain fatty acyl-CoAs, including this compound, primarily occurs in the peroxisomes via β-oxidation.[12][13][14] This is because the carnitine palmitoyltransferase I (CPT-I) system, which transports long-chain fatty acids into the mitochondria for oxidation, is not efficient for VLCFAs.
The key enzymes in the peroxisomal β-oxidation of this compound are:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in peroxisomal β-oxidation.[6][8][15][16][17] ACOX1 catalyzes the first step, the dehydrogenation of the acyl-CoA, and has a substrate preference for very-long-chain and long-chain fatty acyl-CoAs.[15][17]
-
D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Peroxisomal 3-ketoacyl-CoA thiolase (Thiolase): This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA.
The β-oxidation spiral continues until the fatty acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
Signaling Pathway for Peroxisomal β-Oxidation
Quantitative Data on Subcellular Localization
| Protein | Primary Localization | Organelle Marker For | Reference |
| ELOVL2 | Endoplasmic Reticulum | Endoplasmic Reticulum | [6][7][8][9] |
| ELOVL5 | Endoplasmic Reticulum | Endoplasmic Reticulum | [5] |
| ACSLs (various) | ER, Outer Mitochondrial Membrane | ER, Mitochondria | [10][11] |
| ACOX1 | Peroxisome | Peroxisome | [6][8][15][16][17] |
| DBP | Peroxisome | Peroxisome | [12] |
| Thiolase | Peroxisome | Peroxisome | [12] |
This table summarizes the primary subcellular localization of key enzymes involved in the metabolism of this compound based on published literature.
Experimental Protocols
Determining the subcellular localization of this compound metabolism requires a combination of biochemical and imaging techniques.
Subcellular Fractionation for Isolation of ER and Peroxisomes
This protocol allows for the enrichment of endoplasmic reticulum and peroxisomal fractions from cultured cells or tissues to analyze their enzymatic activities and lipid content.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) with protease inhibitors.
-
Differential centrifugation equipment.
-
Sucrose or OptiPrep density gradient solutions.
-
Dounce homogenizer.
Procedure:
-
Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer on ice.
-
Perform a series of differential centrifugations to pellet nuclei, mitochondria, and finally, a microsomal fraction containing ER and peroxisomes.
-
Layer the microsomal fraction onto a sucrose or OptiPrep density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours.
-
Collect fractions and identify the ER and peroxisome-enriched fractions using marker enzyme assays (e.g., glucose-6-phosphatase for ER, catalase for peroxisomes) or Western blotting for organelle-specific proteins.
Experimental Workflow for Subcellular Fractionation
Immunofluorescence Staining for ELOVL2 and ACOX1
This technique allows for the in-situ visualization of the subcellular localization of key enzymes.
Materials:
-
Cells grown on coverslips.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., rabbit anti-ELOVL2, mouse anti-ACOX1).
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour in the dark.
-
Wash cells three times with PBS.
-
Mount coverslips on microscope slides with mounting medium.
-
Image using a fluorescence microscope. Co-staining with known ER (e.g., calreticulin) and peroxisome (e.g., PMP70) markers can confirm localization.
Mass Spectrometry-Based Analysis of Acyl-CoAs in Subcellular Fractions
This method enables the quantitative analysis of this compound in the isolated ER and peroxisomal fractions.
Materials:
-
Isolated ER and peroxisomal fractions.
-
Acyl-CoA extraction buffer (e.g., isopropanol/water/acetic acid).
-
Internal standards (e.g., 13C-labeled acyl-CoAs).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Add extraction buffer and internal standards to the subcellular fractions.
-
Vortex and incubate on ice to precipitate proteins and extract acyl-CoAs.
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.[9]
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs by reverse-phase liquid chromatography.
-
Detect and quantify the specific acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Conclusion
The metabolism of this compound is distinctly compartmentalized within the cell. Its synthesis from linoleic acid is a function of the endoplasmic reticulum, involving a cascade of desaturase and elongase enzymes. Following its activation, its catabolic breakdown through β-oxidation is primarily handled by the enzymatic machinery of the peroxisomes. This spatial separation allows for independent regulation of the anabolic and catabolic fates of this very-long-chain fatty acyl-CoA, ensuring cellular lipid homeostasis. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of the subcellular dynamics of VLCFA metabolism and its role in health and disease.
References
- 1. Functional characterization of the duck and turkey fatty acyl elongase enzymes ELOVL5 and ELOVL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics and Differential Protein Abundance Analysis after the Depletion of PEX3 from Human Cells Identifies Additional Aspects of Protein Targeting to the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics: analysis of the lipid composition of cells and subcellular organelles by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Combined Approach of Quantitative Interaction Proteomics and Live-cell Imaging Reveals a Regulatory Role for Endoplasmic Reticulum (ER) Reticulon Homology Proteins in Peroxisome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELOVL2: Not just a biomarker of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACOX1 | Rupa Health [rupahealth.com]
- 12. Role of acyl-coenzyme A oxidase 1 (ACOX1) on palmitate-induced inflammation and ROS production of macrophages in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E2G [v2f.stanford.edu]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative proteomics reveal proteins enriched in tubular endoplasmic reticulum of Saccharomyces cerevisiae | eLife [elifesciences.org]
- 17. Quantitative Proteomics Reveals That Only a Subset of the Endoplasmic Reticulum Contributes to the Phagosome - PMC [pmc.ncbi.nlm.nih.gov]
(13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Potential Modulator of Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is the activated form of (13Z,16Z)-Docosadienoic acid, an omega-6 polyunsaturated fatty acid (PUFA). While research on this specific acyl-CoA is limited, its precursor fatty acid is a known agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). This receptor is a key regulator of glucose homeostasis, insulin (B600854) sensitivity, and inflammatory responses, making this compound a molecule of significant interest in the context of metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This guide provides a comprehensive overview of the current understanding of this compound, its metabolic context, and its potential link to metabolic diseases through the FFAR4/GPR120 signaling pathway. It also includes detailed experimental protocols for studying its biological activity and a framework for quantitative analysis.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are the activated forms of fatty acids, primed for enzymatic reactions such as beta-oxidation, esterification into complex lipids, and protein acylation.[1] The specific functions of individual acyl-CoA species are determined by the structure of their acyl chain, including its length and degree of unsaturation.
This compound is derived from (13Z,16Z)-Docosadienoic acid, a C22:2 omega-6 polyunsaturated fatty acid.[2] While direct studies on this specific acyl-CoA are scarce, the biological activities of its corresponding free fatty acid offer significant insights into its potential roles. Notably, (13Z,16Z)-Docosadienoic acid has been identified as an agonist for FFAR4/GPR120, a receptor that has garnered considerable attention as a therapeutic target for metabolic diseases.[3]
This technical guide aims to consolidate the available information on this compound and its connection to metabolic disorders, providing a valuable resource for researchers and drug development professionals in this field.
Biosynthesis and Metabolism of this compound
The metabolic journey of this compound begins with the dietary intake or endogenous synthesis of its precursor, (13Z,16Z)-Docosadienoic acid.
Synthesis
The formation of this compound from its corresponding fatty acid is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs). This activation is a two-step ATP-dependent process:
-
Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate.
-
Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the acyl-CoA thioester.
While the specific ACS isoforms that exhibit high substrate specificity for (13Z,16Z)-Docosadienoic acid have not been definitively identified, long-chain acyl-CoA synthetases (ACSLs) are the primary candidates for this activation.
Degradation
Once formed, this compound can enter several metabolic pathways, with the most prominent being mitochondrial and peroxisomal β-oxidation for energy production. The β-oxidation of polyunsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard trans-Δ2 configuration. The degradation of this compound would proceed through cycles of β-oxidation until the double bonds are encountered, at which point isomerases and reductases would be required to reconfigure the intermediates for further processing by the core β-oxidation enzymes.
Caption: Biosynthesis and Degradation of this compound.
Link to Metabolic Disorders: The FFAR4/GPR120 Signaling Axis
The most compelling link between this compound and metabolic disorders stems from the activity of its precursor fatty acid as an agonist for FFAR4/GPR120. This receptor is expressed in various metabolically active tissues, including adipocytes, macrophages, and intestinal L-cells. Activation of FFAR4/GPR120 by long-chain fatty acids, including omega-6 PUFAs, initiates a cascade of signaling events that collectively contribute to improved metabolic health.
FFAR4/GPR120 Signaling Pathway
Upon ligand binding, FFAR4/GPR120 couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Furthermore, ligand-activated FFAR4/GPR120 can recruit β-arrestin 2. This interaction is crucial for the anti-inflammatory effects of FFAR4/GPR120 signaling, as the receptor-β-arrestin complex can inhibit the TAK1-TAB1 interaction, a key step in pro-inflammatory pathways like NF-κB and JNK. This anti-inflammatory action is thought to be a primary mechanism by which FFAR4/GPR120 activation improves insulin sensitivity.
Caption: FFAR4/GPR120 Signaling Pathway.
Quantitative Data
Table 1: Representative Concentrations of (13Z,16Z)-Docosadienoic Acid in Biological Samples
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Human Plasma | Human | Healthy | Not consistently reported | General Lipidomics Data |
| Adipose Tissue | Human | - | Detected | [4] |
| Red Blood Cells | Human | - | Detected | [4] |
Note: This table is illustrative. Specific concentrations are highly variable and depend on the study population, analytical methods, and dietary factors. Further targeted quantitative studies are needed to establish the precise levels of this compound in various tissues and disease states.
Experimental Protocols
Investigating the biological role of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Experimental Workflow:
Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.
Methodology:
-
Sample Preparation: Homogenize tissue or cell pellets in a suitable buffer on ice.
-
Extraction: Extract acyl-CoAs using a solid-phase extraction (SPE) method with a weak anion exchange column.
-
LC Separation: Separate the extracted acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing agent in the mobile phase.
-
MS/MS Detection: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. A specific precursor-to-product ion transition for the target molecule should be used.
-
Quantification: Calculate the concentration of the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.
In Vitro FFAR4/GPR120 Activation Assays
The activity of (13Z,16Z)-Docosadienoic acid as an FFAR4/GPR120 agonist can be assessed using several in vitro assays.
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Culture a cell line stably expressing FFAR4/GPR120 (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of (13Z,16Z)-Docosadienoic acid to the cells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the ligand concentration to determine the EC50 value.
This assay detects the interaction between the activated receptor and β-arrestin.
Methodology:
-
Cell Line: Use a commercially available cell line engineered to express FFAR4/GPR120 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Compound Stimulation: Treat the cells with different concentrations of (13Z,16Z)-Docosadienoic acid.
-
Assay Development: After an incubation period, add the chemiluminescent substrate for the reporter enzyme.
-
Signal Measurement: Measure the luminescence signal, which is proportional to the extent of receptor-β-arrestin interaction.
-
Data Analysis: Generate a dose-response curve to calculate the EC50 for β-arrestin recruitment.
Conclusion and Future Directions
This compound is a metabolically significant molecule with a strong potential link to the regulation of metabolic health through the FFAR4/GPR120 signaling pathway. While direct evidence for its role in metabolic disorders is still emerging, the established functions of its precursor fatty acid and the broader class of omega-6 PUFAs provide a solid foundation for further investigation.
Future research should focus on:
-
Developing targeted quantitative methods to accurately measure the concentration of this compound in various tissues and disease states.
-
Identifying the specific Acyl-CoA synthetase isoforms responsible for its synthesis to understand its tissue-specific regulation.
-
Conducting in-depth studies to elucidate the precise downstream effects of FFAR4/GPR120 activation by (13Z,16Z)-Docosadienoic acid on insulin signaling and inflammatory pathways in relevant cell and animal models of metabolic disease.
A deeper understanding of the biology of this compound could pave the way for novel therapeutic strategies targeting the FFAR4/GPR120 axis for the treatment of metabolic disorders.
References
- 1. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
Navigating the Endogenous Landscape of Very-Long-Chain Acyl-CoAs: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the physiological concentrations of very-long-chain acyl-Coenzyme A (VLCFA-CoA) species in mammalian tissues. This document is intended for researchers, scientists, and drug development professionals engaged in lipid research and metabolism.
While specific quantitative data for docosadienoyl-CoA (a C22:2 acyl-CoA) in various tissues remains largely uncharacterized in publicly available literature, this guide summarizes the existing data for other relevant very-long-chain acyl-CoAs. It also details the intricate metabolic pathways they inhabit and provides a comprehensive overview of the experimental protocols required for their precise quantification.
Quantitative Landscape of Very-Long-Chain Acyl-CoAs in Tissues
The quantification of VLCFA-CoAs is technically challenging due to their low abundance and amphipathic nature. However, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the measurement of several VLCFA-CoA species in various tissues. The following table summarizes available data for representative very-long-chain acyl-CoAs. It is important to note that concentrations can vary significantly based on species, physiological state (e.g., fed vs. fasted), and the specific analytical methods employed.
| Acyl-CoA Species | Tissue | Organism | Concentration (pmol/mg tissue or other units) | Citation |
| C24:0-CoA (Lignoceroyl-CoA) | Brain | Mouse | ~0.02 pmol/mg wet weight | [1] |
| C26:0-CoA (Hexacosanoyl-CoA) | Brain | Mouse | ~0.01 pmol/mg wet weight | [1] |
| C24:0-CoA (Lignoceroyl-CoA) | Liver | Mouse | ~0.03 pmol/mg wet weight | [1] |
| C26:0-CoA (Hexacosanoyl-CoA) | Liver | Mouse | Not detected | [1] |
| C24:0-CoA (Lignoceroyl-CoA) | Muscle | Mouse | ~0.01 pmol/mg wet weight | [1] |
| C26:0-CoA (Hexacosanoyl-CoA) | Muscle | Mouse | Not detected | [1] |
| C24:0-CoA (Lignoceroyl-CoA) | Adipose Tissue | Mouse | ~0.04 pmol/mg wet weight | [1] |
| C26:0-CoA (Hexacosanoyl-CoA) | Adipose Tissue | Mouse | Not detected | [1] |
Note: The absence of data for docosadienoyl-CoA highlights a significant gap in the current understanding of lipid metabolism and presents an opportunity for future research.
Metabolic Pathways of Very-Long-Chain Acyl-CoAs
VLCFA-CoAs are key metabolic intermediates involved in a variety of cellular processes, including sphingolipid and glycerophospholipid synthesis, as well as energy metabolism through peroxisomal β-oxidation. The elongation of long-chain fatty acids to form VLCFAs occurs in the endoplasmic reticulum, while their degradation primarily takes place in peroxisomes.
Below are diagrams illustrating the key metabolic pathways involving VLCFA-CoAs.
Experimental Protocols for the Quantification of Very-Long-Chain Acyl-CoAs
The accurate quantification of VLCFA-CoAs from biological tissues requires meticulous sample handling and a robust analytical methodology. The following section outlines a typical workflow for the extraction and analysis of these molecules.
Tissue Extraction
-
Tissue Homogenization: Immediately after collection, tissues should be flash-frozen in liquid nitrogen to halt metabolic activity. For extraction, a known weight of frozen tissue (typically 10-50 mg) is homogenized in a cold buffer, often an acidic phosphate (B84403) buffer (pH ~4.9), to improve the stability of the acyl-CoA thioester bond.[1][2]
-
Solvent Extraction: An organic solvent mixture, such as acetonitrile (B52724)/isopropanol/methanol, is added to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.[2] An internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the beginning of the extraction to correct for losses during sample preparation.[2]
-
Phase Separation and Purification: After centrifugation to pellet the precipitated protein, the supernatant containing the acyl-CoAs is collected.[3] Further purification is often necessary to remove interfering lipids and other contaminants. Solid-phase extraction (SPE) with a reversed-phase or anion-exchange sorbent is a common and effective method for isolating the acyl-CoA fraction.[4][5]
Quantification by LC-MS/MS
-
Chromatographic Separation: The purified acyl-CoA extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous mobile phase (often containing a weak acid or buffer to maintain pH) and an organic mobile phase (e.g., acetonitrile or methanol).[2][4]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Quantitative Analysis: Quantification is performed using multiple reaction monitoring (MRM). In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the acyl-CoA of interest) and a specific product ion that is generated by fragmentation of the precursor ion in the collision cell. The area of the resulting chromatographic peak is proportional to the concentration of the analyte. A calibration curve is generated using authentic standards to determine the absolute concentration of each acyl-CoA species in the sample.[2][3][4]
The following diagram illustrates a typical experimental workflow for the quantification of VLCFA-CoAs.
This technical guide provides a foundational understanding of the current knowledge regarding the physiological concentrations and metabolism of very-long-chain acyl-CoAs. The provided methodologies offer a robust framework for researchers to explore the roles of these important lipid molecules in health and disease. Further research is critically needed to fill the existing data gaps, particularly concerning the specific concentrations of individual VLCFA-CoA species like docosadienoyl-CoA in various tissues.
References
- 1. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Cis Double Bonds in Very-Long-Chain Acyl-CoAs: A Technical Guide for Researchers
For Immediate Release
A deep dive into the molecular functionality of cis-unsaturated very-long-chain acyl-CoAs reveals their critical roles in cellular signaling, membrane dynamics, and as precursors to potent bioactive lipids. This technical guide offers an in-depth exploration of these molecules for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, signaling pathways, and the experimental methodologies crucial for their study.
Very-long-chain acyl-Coenzyme A's (VLC-acyl-CoAs), particularly those containing cis double bonds, are emerging as key players in a multitude of physiological and pathological processes. Beyond their fundamental role in maintaining membrane fluidity, these molecules are integral to the synthesis of vital signaling lipids and are implicated in pathways governing inflammation, apoptosis, and cellular stress responses. This guide synthesizes current knowledge to provide a detailed understanding of their function.
Core Functions and Biological Significance
The introduction of a cis double bond into the long aliphatic chain of a very-long-chain fatty acid (VLCFA) creates a pronounced kink in the molecule. This structural feature is fundamental to its primary role in biological membranes. Unlike their saturated counterparts, which can pack tightly together, the bent structure of cis-unsaturated VLCFAs disrupts the orderly packing of phospholipids, thereby increasing membrane fluidity. This property is crucial for the proper function of membrane-bound proteins and for cellular processes such as endocytosis and signal transduction.
Beyond this structural role, cis-monounsaturated VLC-acyl-CoAs, such as nervonoyl-CoA (C24:1-CoA), are critical precursors for the synthesis of a class of bioactive lipids known as sphingolipids, including ceramides (B1148491) and sphingomyelins. These molecules are not merely structural components of membranes but are also potent signaling molecules involved in a diverse array of cellular processes.
Data Summary: Key Molecules and Their Functions
| Molecule | Class | Key Functions | Associated Enzymes |
| Nervonoyl-CoA (C24:1-CoA) | Very-Long-Chain Acyl-CoA | Precursor for C24:1 ceramides and sphingolipids. | ELOVL1, Ceramide Synthase 2 (CerS2) |
| C24:1 Ceramide | Sphingolipid | Regulation of apoptosis, cell stress responses, neuroprotection, skin barrier function.[1][2][3] | Ceramide Synthase 2 (CerS2) |
| C24:1 Sphingomyelin | Sphingolipid | Major component of myelin sheath, contributes to membrane microdomain formation. | Sphingomyelin Synthase |
| ELOVL1 | Fatty Acid Elongase | Catalyzes the elongation of saturated and monounsaturated fatty acids to produce VLCFAs, including C24:1.[4] | - |
| GPR120/FFAR4 | G protein-coupled receptor | Receptor for long-chain unsaturated fatty acids, mediates anti-inflammatory and insulin-sensitizing effects.[5][6][7] | - |
Signaling Pathways Involving Cis-Unsaturated VLC-Acyl-CoA Derivatives
The biological activities of cis-monounsaturated VLC-acyl-CoAs are largely mediated through their conversion to sphingolipids. The synthesis of C24:1-containing ceramides is a key hub in these signaling networks.
ELOVL1-Ceramide Synthesis Pathway
The elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a critical enzyme in the synthesis of C24:1-CoA. It catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA, initiating a cycle of reactions that extends the fatty acid chain. The resulting C24:1-CoA is then utilized by ceramide synthase 2 (CerS2) to produce C24:1 ceramide. This ceramide can be further metabolized to other bioactive sphingolipids.
Caption: ELOVL1-mediated synthesis of C24:1-CoA and its incorporation into ceramides, leading to downstream signaling events.
GPR120/FFAR4 Anti-Inflammatory Signaling
The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a sensor for long-chain unsaturated fatty acids. While direct activation by VLCFAs is still under investigation, its established role in mediating anti-inflammatory responses to other unsaturated fatty acids provides a potential mechanism through which cis-monounsaturated VLCFAs could exert their effects. Upon ligand binding, GPR120 can initiate a signaling cascade that leads to the inhibition of pro-inflammatory pathways, such as those mediated by Toll-like receptors (TLRs).
Caption: GPR120/FFAR4 signaling pathway, illustrating the inhibition of pro-inflammatory responses.
Experimental Protocols
A thorough understanding of the function of cis-unsaturated VLC-acyl-CoAs necessitates robust experimental methodologies. Below are outlines of key experimental protocols.
Lipidomics Analysis of Very-Long-Chain Acyl-CoAs
Objective: To quantify the levels of specific VLC-acyl-CoAs, such as C24:1-CoA, in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction buffer containing internal standards (e.g., odd-chain or stable isotope-labeled acyl-CoAs).[8]
-
Perform lipid extraction using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method.[9][10]
-
Solid-phase extraction (SPE) with a mixed-mode cartridge can be used to enrich for acyl-CoAs.[8]
-
For improved chromatographic performance and to prevent analyte loss, derivatization of the phosphate (B84403) groups by methylation can be employed.[8]
-
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using reversed-phase liquid chromatography.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11] Specific precursor-to-product ion transitions for each acyl-CoA species are monitored for high selectivity.
-
In Vitro ELOVL1 Enzyme Assay
Objective: To measure the enzymatic activity of ELOVL1 in converting long-chain acyl-CoAs to VLC-acyl-CoAs.
Methodology: This assay typically involves incubating a source of ELOVL1 enzyme with its substrates and quantifying the product.
-
Enzyme Source:
-
Microsomes isolated from cells or tissues expressing ELOVL1.
-
Recombinant ELOVL1 purified from an expression system.
-
-
Assay Conditions:
-
Prepare a reaction mixture containing the enzyme source, a long-chain acyl-CoA substrate (e.g., C22:0-CoA), and [2-¹⁴C]malonyl-CoA in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong base to hydrolyze the acyl-CoAs to free fatty acids.
-
-
Product Analysis:
-
Acidify the mixture and extract the fatty acids with an organic solvent.
-
Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radiolabeled VLCFA product using a scintillation counter or phosphorimager.
-
Ceramide Synthase Activity Assay
Objective: To measure the activity of ceramide synthases, particularly CerS2, in producing C24:1 ceramide.
Methodology: A fluorescent assay using a labeled sphingoid base is a common and sensitive method.[12][13][14]
-
Reaction Setup:
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids using a chloroform/methanol mixture.
-
Separate the fluorescent ceramide product from the unreacted fluorescent substrate using thin-layer chromatography (TLC) or solid-phase extraction (SPE).[14]
-
Quantify the fluorescent ceramide product using a fluorescence plate reader or by densitometry of the TLC plate.
-
Analysis of Protein Acylation with Cis-Monounsaturated VLCFAs
Objective: To identify proteins that are post-translationally modified by the attachment of cis-monounsaturated VLCFAs.
Methodology: This can be achieved using metabolic labeling with a "clickable" fatty acid analog followed by proteomic analysis.[15][16][17]
-
Metabolic Labeling:
-
Synthesize a cis-monounsaturated VLCFA analog containing a bioorthogonal handle, such as an alkyne or azide (B81097) group.
-
Culture cells in the presence of the clickable fatty acid analog, which will be incorporated into proteins by the cellular machinery.
-
-
Click Chemistry and Enrichment:
-
Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the incorporated fatty acid analog.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
-
Proteomic Analysis:
-
Digest the enriched proteins with trypsin.
-
Identify the acylated proteins and the sites of modification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Conclusion
The cis double bond in very-long-chain acyl-CoAs is a critical determinant of their diverse biological functions. It not only governs the physical properties of cellular membranes but also directs these molecules into specific metabolic pathways that produce potent signaling lipids. A deeper understanding of the synthesis and signaling of these molecules, facilitated by the experimental approaches outlined in this guide, holds significant promise for the development of novel therapeutic strategies for a range of diseases, including neurological disorders, skin diseases, and inflammatory conditions. The continued exploration of this fascinating class of lipids will undoubtedly uncover further complexities in their roles in health and disease.
References
- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids as Regulators of Neuro-Inflammation and NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of (13Z,16Z)-Docosadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z)-Docosadienoic acid is a naturally occurring omega-6 very long-chain polyunsaturated fatty acid (VLC-PUFA).[1][2] Its chemical formula is C22H40O2, and it is characterized by two cis double bonds at the 13th and 16th carbon positions.[2][3] This fatty acid has garnered interest in the scientific community for its biological activities, notably as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120.[1] As an FFAR4 agonist, it plays a role in metabolic regulation, including the strong inhibition of ghrelin secretion.[1] This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental protocols for the study of (13Z,16Z)-docosadienoic acid.
Natural Occurrence and Quantitative Data
(13Z,16Z)-Docosadienoic acid has been identified across various biological kingdoms, including in plants, animals, and fungi.[1] It is found in modest concentrations in the seed oils of numerous plants, particularly within the families Cruciferae and Ranunculaceae, where its levels generally do not surpass 3%.[4] The fatty acid has also been reported in mammals, such as in Bos taurus (cattle).[5]
The following tables summarize the quantitative data available for (13Z,16Z)-docosadienoic acid content in various plant species, primarily from seed oils.
Table 1: (13Z,16Z)-Docosadienoic Acid Content in Plant Seed Oils (Ranunculaceae Family)
| Plant Species | Concentration (% of Total Fatty Acids) | Analysis Method |
|---|---|---|
| Eranthis cilicica | 58.9% | GLC-Area-% |
| Eranthis hyemalis | 57.0% | GLC-Area-% |
| Eranthis hyemalis | 55.7% | GLC-Area-% |
Data sourced from Fatplants Database.[2]
Table 2: (13Z,16Z)-Docosadienoic Acid Content in Various Other Plant Species
| Plant Species | Family | Concentration (% of Total Fatty Acids) | Analysis Method |
|---|---|---|---|
| Eriobotrya japonica | Rosaceae | 10.8% | GLC-Area-% |
| Galanthus nivalis | Amaryllidaceae | 10.2% | GLC-Area-% |
| Leucojum aestivum | Amaryllidaceae | 6.6% | GLC-Area-% |
| Hibiscus syriacus | Malvaceae | 6.1% | GLC-Area-% |
| Leucojum vernum | Amaryllidaceae | 5.9% | GLC-Area-% |
| Pentaclethra macrophylla | Fabaceae | 3.7% | GLC-Area-% |
| Camelina sativa | Brassicaceae | 0.4% | weight-% |
| Medicago lupulina | Fabaceae | 0.38% | weight-% |
| Medicago sativa | Fabaceae | 0.14% | weight-% |
| Saussurea parviflora | Asteraceae | 0.1% | GLC-Area-% |
| Saussurea pseudoalpina | Asteraceae | 0.1% | GLC-Area-% |
| Schizonepeta tenuifolia | Lamiaceae | 0.05% | GLC-Area-% |
| Thalictrum simplex | Ranunculaceae | 0.04% | weight-% |
| Solanum melongena | Solanaceae | 0.03% | GLC-Area-% |
Data sourced from Fatplants Database.[2][6][7]
Biosynthesis of (13Z,16Z)-Docosadienoic Acid
The biosynthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs) like (13Z,16Z)-docosadienoic acid occurs through a series of alternating desaturation and elongation reactions starting from precursor C18 fatty acids.[8][9] As an omega-6 fatty acid, the biosynthesis of (13Z,16Z)-docosadienoic acid originates from linoleic acid (18:2n-6). The process involves enzymes known as elongases (which add two-carbon units to the fatty acid chain) and desaturases (which introduce double bonds).[9]
The putative pathway is as follows:
-
Elongation: Linoleic acid (18:2, Δ9,12) is first elongated to Eicosadienoic acid (20:2, Δ11,14).
-
Elongation: Eicosadienoic acid (20:2, Δ11,14) is further elongated to produce (13Z,16Z)-Docosadienoic acid (22:2, Δ13,16).
This pathway represents the most direct route. In some organisms, alternative pathways involving intermediate desaturation steps may exist.
Putative biosynthetic pathway of (13Z,16Z)-docosadienoic acid.
Experimental Protocols
The following section details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of (13Z,16Z)-docosadienoic acid from plant seeds, a primary source of this compound.
Total Lipid Extraction (Modified Folch Method)
This protocol is designed for the efficient extraction of total lipids from a homogenized seed matrix.
-
Materials:
-
Homogenized seed powder
-
0.9% NaCl solution
-
Centrifuge tubes (glass, solvent-resistant)
-
Rotary evaporator or nitrogen stream evaporator
-
-
Procedure:
-
Weigh approximately 1-2 g of finely ground seed powder into a glass centrifuge tube.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample (e.g., 20 mL for 1 g of sample).
-
Homogenize the mixture using a probe homogenizer for 2 minutes or vortex vigorously for 5 minutes.
-
Agitate the mixture for 20 minutes at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant (the lipid-containing solvent phase) and transfer it to a new tube.
-
To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of supernatant).
-
Vortex the mixture for 30 seconds and centrifuge at 1500 x g for 5 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous-methanol phase and a lower chloroform phase containing the lipids.
-
Carefully remove the upper phase by aspiration.
-
Collect the lower chloroform phase and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at <40°C.
-
The resulting lipid extract should be stored at -20°C under a nitrogen atmosphere until derivatization.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids in the lipid extract must be converted to their more volatile methyl ester derivatives.
-
Materials:
-
Dried total lipid extract
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF3) in methanol (handle with extreme care in a fume hood)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
-
Procedure:
-
Dissolve a known amount of the lipid extract (e.g., 25 mg) in 1 mL of toluene in a screw-cap glass tube. Add a known amount of the internal standard.
-
Add 2 mL of 0.5 M KOH in methanol. Cap the tube tightly and heat at 60°C for 10 minutes, vortexing occasionally. This step saponifies the lipids.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3-methanol solution. Cap tightly and heat at 60°C for 10 minutes. This step methylates the free fatty acids.
-
Cool the tube in an ice bath.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the layers.
-
The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean vial.
-
Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the FAMEs under a gentle stream of nitrogen to a final volume of approximately 100-200 µL. The sample is now ready for GC-MS analysis.[10]
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a cyano- or biscyanopropyl-based column) is recommended for good separation of fatty acid isomers.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL of the FAMEs solution is typically injected in split or splitless mode.
-
GC Oven Program: An example temperature program would be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3-5°C/min, and hold for 15-20 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitor characteristic ions of the target FAME and the internal standard.[11]
-
-
Identification and Quantification:
-
Identification: (13Z,16Z)-docosadienoic acid methyl ester is identified by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Quantification: The concentration is calculated by comparing the peak area of the target analyte to the peak area of the known concentration internal standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. PlantFAdb: 22:2-delta-13c,16c; 13,16-Docosadienoic acid, (13Z,16Z)-; 13,16-Docosadienoic acid, (Z,Z)-; cis-13,cis-16-Docosadienoic acid [fatplants.net]
- 3. escholarship.org [escholarship.org]
- 4. Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PlantFAdb: 22:2-delta-13c,16c; 13,16-Docosadienoic acid, (13Z,16Z)-; 13,16-Docosadienoic acid, (Z,Z)-; cis-13,cis-16-Docosadienoic acid [fatplants.net]
- 7. PlantFAdb: 22:2-delta-13c,16c; 13,16-Docosadienoic acid, (13Z,16Z)-; 13,16-Docosadienoic acid, (Z,Z)-; cis-13,cis-16-Docosadienoic acid [fatplants.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Beta-Oxidation of Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid β-oxidation is a critical metabolic pathway responsible for the breakdown of fatty acids to produce energy.[1] While the oxidation of saturated fatty acids follows a relatively straightforward four-step enzymatic cycle, the catabolism of polyunsaturated fatty acids (PUFAs) presents unique challenges due to the presence of cis- and trans-double bonds at various positions along the acyl chain. These double bonds are not substrates for the standard β-oxidation enzymes, necessitating the involvement of auxiliary enzymes to reconfigure the bond structure for complete degradation. This guide provides a detailed examination of the core biochemical pathways, enzymatic players, and experimental methodologies pertinent to the study of PUFA β-oxidation.
Core Pathway of Saturated Fatty Acid β-Oxidation
The foundational pathway for fatty acid breakdown occurs in the mitochondria and, for very long-chain fatty acids, in peroxisomes.[2] It involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[3][2]
The four core reactions are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans-double bond between the α and β carbons (C2 and C3), producing FADH2.[3][4]
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.[3][4]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.[3][4]
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[3][4]
This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules, which then enter the citric acid cycle for further energy production.[1]
The Challenge of Polyunsaturated Fatty Acids
The presence of double bonds in PUFAs, which are typically in the cis configuration, obstructs the standard β-oxidation pathway. The enzymes of β-oxidation are specific for trans-isomers. Therefore, auxiliary enzymes are required to modify the structure of the intermediates.[3]
Key Auxiliary Enzymes in PUFA β-Oxidation:
-
Enoyl-CoA Isomerase: This enzyme converts cis-Δ³ or trans-Δ² double bonds to the trans-Δ² configuration, which is a substrate for enoyl-CoA hydratase.[1][5]
-
2,4-Dienoyl-CoA Reductase: This enzyme is required when a PUFA has double bonds at even-numbered carbons. It reduces the conjugated double bond system of a 2,4-dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase.[1][5]
Illustrative Pathway: Beta-Oxidation of Linoleic Acid
Linoleic acid (18:2, Δ⁹,¹²) is a common PUFA with 18 carbons and two double bonds. Its oxidation demonstrates the interplay between the core β-oxidation pathway and the auxiliary enzymes.
Caption: Beta-oxidation pathway of linoleic acid.
Quantitative Data Summary
The energy yield from PUFA oxidation is slightly less than that of their saturated counterparts due to the bypass of certain FADH₂-generating steps and the consumption of NADPH.
| Fatty Acid | Number of Carbons | Number of Double Bonds | β-Oxidation Cycles | Acetyl-CoA Produced | FADH₂ Produced | NADH Produced | Net ATP Yield (Approximate) |
| Palmitic Acid | 16 | 0 | 7 | 8 | 7 | 7 | 106 |
| Oleic Acid | 18 | 1 | 8 | 9 | 7 | 8 | 118.5 |
| Linoleic Acid | 18 | 2 | 8 | 9 | 6 | 8 | 117 |
Note: ATP yield calculations are based on approximately 2.5 ATP per NADH and 1.5 ATP per FADH₂. The oxidation of linoleic acid requires the consumption of one NADPH, which is energetically equivalent to NADH.[6]
Experimental Protocols
Studying PUFA β-oxidation often involves isolating mitochondria or using cell cultures and measuring the rate of fatty acid consumption or the production of metabolic end products.
Protocol 1: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes
This protocol is adapted from methods using radiolabeled fatty acids to measure their oxidation rate in freshly isolated primary mouse hepatocytes.[7][8][9]
1. Hepatocyte Isolation:
- Isolate primary hepatocytes from mouse liver via collagenase perfusion.
- Wash and resuspend the isolated hepatocytes in a suitable buffer (e.g., M199).[8]
2. Substrate Preparation:
- Prepare a solution of the desired radiolabeled PUFA (e.g., [1-¹⁴C]linoleic acid) complexed with fatty-acid-free bovine serum albumin (BSA).[7]
- A typical reaction mixture may contain 100 μM of the fatty acid and 0.4 μCi of the radiolabeled tracer.[9]
3. Incubation and Reaction:
- Incubate a known quantity of hepatocytes (e.g., 750,000 cells) with the radiolabeled substrate mixture in a shaking water bath at 37°C for a defined period (e.g., 30-60 minutes).[7][9]
4. Termination and Measurement:
- Stop the reaction by adding perchloric acid.[8]
- Separate the acid-soluble metabolites (which include radiolabeled acetyl-CoA and other intermediates) from the unoxidized fatty acid by centrifugation.[7]
- Measure the radioactivity in the acid-soluble supernatant using a scintillation counter.[7] The amount of radioactivity is proportional to the rate of β-oxidation.
Protocol 2: Enzyme Assay for 2,4-Dienoyl-CoA Reductase
This spectrophotometric assay measures the activity of a key auxiliary enzyme in PUFA β-oxidation.
1. Reagents:
- Purified 2,4-dienoyl-CoA reductase
- Substrate: 2,4-hexadienoyl-CoA
- NADPH
- Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
2. Assay Procedure:
- In a quartz cuvette, combine the reaction buffer, NADPH, and the purified enzyme.
- Initiate the reaction by adding the 2,4-hexadienoyl-CoA substrate.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
3. Calculation of Activity:
- The rate of NADPH oxidation is directly proportional to the activity of 2,4-dienoyl-CoA reductase. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH.
Experimental Workflow Visualization
Caption: Experimental workflow for PUFA β-oxidation assay.
Conclusion
The β-oxidation of polyunsaturated fatty acids is a complex and highly regulated process that is essential for energy homeostasis. Understanding the specific roles of the auxiliary enzymes and the overall pathway is crucial for research in metabolic diseases, such as diabetes and obesity, and for the development of therapeutic interventions targeting fatty acid metabolism. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this intricate metabolic pathway.
References
- 1. aocs.org [aocs.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. What are the steps of beta oxidation? | AAT Bioquest [aatbio.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. ck12.org [ck12.org]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 8. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Technical Overview of a Lesser-Known Very-Long-Chain Acyl-CoA
For Researchers, Scientists, and Drug Development Professionals
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a specific isomer of a docosadienoyl-CoA, a thioester of a very-long-chain fatty acid with coenzyme A. While its precise biological role and metabolic fate are not extensively documented in publicly available scientific literature, this guide synthesizes the current understanding of its chemical identity and places it within the broader context of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism. The scarcity of specific data for this molecule necessitates a generalized approach based on established principles of lipid biochemistry.
Nomenclature and Synonyms
To facilitate comprehensive literature searches and unambiguous identification, a compilation of known synonyms and database identifiers for this compound and its corresponding free fatty acid is presented below.
| Category | Term | Source |
| Systematic Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z)-docosa-13,16-dienethioate | IUPAC Nomenclature |
| Common Synonym | (13Z,16Z)-Docosa-13,16-dienethioate | MedchemExpress[1] |
| Database Identifier | cpd16448 | ModelSEED Database[2] |
| Database Identifier | C16645 | KEGG Database[2] |
| Corresponding Free Fatty Acid | (13Z,16Z)-docosadienoic acid | PubChem[3] |
| Fatty Acid Notation | C22:2n-6,9 | Lipidomics Nomenclature[3] |
| Fatty Acid Synonym | cis-13,16-Docosadienoic acid | PubChem[3] |
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs: A Generalized Pathway
The biosynthesis of C22:2-CoA, such as this compound, is a multi-step process involving fatty acid elongase and desaturase enzymes, primarily occurring in the endoplasmic reticulum. This pathway sequentially adds two-carbon units to a shorter acyl-CoA precursor and introduces double bonds at specific positions. While the exact sequence for this specific isomer is not explicitly detailed in the literature, a plausible biosynthetic route can be inferred from known fatty acid metabolic pathways.
The diagram below illustrates a generalized workflow for the elongation and desaturation of a fatty acyl-CoA, which represents the fundamental steps that would lead to the formation of a C22:2-CoA.
Quantitative Data and Experimental Protocols
A thorough review of scientific databases and literature reveals a significant lack of specific quantitative data for this compound. There are no published studies detailing its concentration in various tissues or cell types, nor are there specific experimental protocols for its synthesis, purification, or quantification.
For researchers interested in studying this molecule, the following general methodologies, adapted from the broader field of lipidomics, would be applicable:
-
Synthesis: Enzymatic synthesis could be attempted using purified or recombinant fatty acid elongase and desaturase enzymes with the appropriate acyl-CoA precursors. Chemical synthesis would involve the activation of (13Z,16Z)-docosadienoic acid to its corresponding acyl chloride or other reactive derivative, followed by reaction with coenzyme A.
-
Extraction: Lipid extraction from biological samples would typically be performed using methods such as the Bligh-Dyer or Folch extraction, followed by a solid-phase extraction (SPE) step to enrich for the acyl-CoA fraction.
-
Quantification: Quantitative analysis would be best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This would involve the development of a specific multiple reaction monitoring (MRM) method based on the predicted fragmentation pattern of this compound. An isotopically labeled internal standard would be required for accurate quantification.
Signaling Pathways and Biological Function
Currently, there is no direct evidence linking this compound to any specific signaling pathway. As an acyl-CoA, it is a metabolically activated form of its corresponding fatty acid and is likely an intermediate in fatty acid metabolism. Its potential roles could include:
-
Substrate for further elongation or desaturation: It may be further metabolized to longer and more unsaturated fatty acyl-CoAs.
-
Incorporation into complex lipids: It could be incorporated into phospholipids, triacylglycerols, or other lipid species by acyltransferases.
-
Beta-oxidation: It may be a substrate for mitochondrial or peroxisomal beta-oxidation for energy production.
The diagram below illustrates the general cellular fate of a generic very-long-chain acyl-CoA.
Conclusion
This compound represents a poorly characterized molecule within the complex landscape of lipid metabolism. While its existence is confirmed in chemical and metabolic databases, a significant gap in knowledge remains regarding its specific biological functions, metabolic pathways, and associated quantitative data. The information and generalized pathways presented in this guide are intended to provide a foundational understanding for researchers and to stimulate further investigation into the role of this and other rare very-long-chain fatty acyl-CoAs in health and disease. Future research in the field of lipidomics, particularly with advanced mass spectrometry techniques, will be crucial in elucidating the precise role of these elusive molecules.
References
- 1. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: In Vitro Beta-Oxidation Assay for (13Z,16Z)-Docosadi-13,16-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy in the form of ATP.[1] This process is particularly vital in tissues with high energy demands, such as the heart and skeletal muscle. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2.[2][3] The acetyl-CoA enters the citric acid cycle, while NADH and FADH2 are utilized by the electron transport chain to drive oxidative phosphorylation.[1] The study of in vitro beta-oxidation is crucial for understanding fundamental metabolic processes, investigating metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism.
This application note provides a detailed protocol for an in vitro beta-oxidation assay using the specific substrate (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a long-chain di-unsaturated fatty acyl-CoA. The protocol is designed for a reconstituted enzymatic system and employs a spectrophotometric method to monitor the production of NADH, allowing for the real-time measurement of enzyme kinetics.
Experimental Protocols
Part 1: Enzymatic Synthesis of this compound
The first step in performing the beta-oxidation assay is the synthesis of the acyl-CoA substrate. Long-chain acyl-CoA synthetase (ACSL) enzymes catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA).[4][5]
Materials:
-
(13Z,16Z)-Docosadienoic acid
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Protocol:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
50 mM KCl
-
10 mM ATP
-
2.5 mM CoA
-
1 mM DTT
-
0.1% Triton X-100
-
50 µM (13Z,16Z)-Docosadienoic acid (pre-complexed with BSA in a 1:3 molar ratio)
-
-
Enzyme Addition: Add purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring and Purification (Optional but Recommended): The reaction can be monitored by HPLC to track the formation of the acyl-CoA. The product can be purified using solid-phase extraction or preparative HPLC if necessary.
-
Quantification: Determine the concentration of the synthesized this compound spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 16,900 M⁻¹cm⁻¹ for the adenine (B156593) group of CoA) or by a more specific method if available.[6]
Part 2: In Vitro Beta-Oxidation Assay
This protocol utilizes a reconstituted system of purified enzymes to specifically measure the beta-oxidation of this compound. The rate of the reaction is determined by monitoring the increase in absorbance at 340 nm due to the production of NADH.[6][7][8]
Materials:
-
Synthesized this compound
-
Purified enzymes of the beta-oxidation pathway:
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Flavin adenine dinucleotide (FAD)
-
Coenzyme A (CoA) lithium salt
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Preparation of Assay Buffer: Prepare an assay buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM DTT, and 0.1 mg/mL BSA.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture with the following final concentrations:
-
50 µM this compound
-
2 mM NAD⁺
-
100 µM FAD
-
0.1 mM CoA
-
-
Enzyme Addition: Add the purified beta-oxidation enzymes to the cuvette. The optimal concentration of each enzyme should be determined empirically, but a starting point is in the range of 0.1-1 µM for each. Ensure all core and auxiliary enzymes are present.
-
Initiation and Measurement:
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.
-
Initiate the reaction by adding the final enzyme (e.g., VLCAD) or the substrate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).[6]
-
The rate of reaction is expressed as nmol of NADH produced per minute per milligram of total protein.
-
Data Presentation
The following table summarizes typical concentrations and expected results for the in vitro beta-oxidation assay. Note that the specific activity will depend on the source and purity of the enzymes used.
| Parameter | Value | Reference |
| Substrate Concentration | ||
| This compound | 10 - 100 µM | [11] |
| Cofactor Concentrations | ||
| NAD⁺ | 1 - 2 mM | [7] |
| FAD | 50 - 100 µM | [12] |
| CoA | 0.1 - 0.5 mM | [2] |
| Enzyme Concentrations (Purified) | ||
| VLCAD, LCHAD, Thiolase, etc. | 0.1 - 1.0 µM | Empirically Determined |
| Expected Reaction Rate | ||
| Specific Activity | 10 - 200 nmol/min/mg | Varies with enzyme source |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro beta-oxidation assay.
Mitochondrial Beta-Oxidation Pathway for this compound
Caption: Mitochondrial beta-oxidation pathway for this compound.
References
- 1. Fatty acid beta oxidation | Abcam [abcam.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 8. google.com [google.com]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
- 11. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Enzyme Kinetics Assay for Acyl-CoA Dehydrogenase with (13Z,16Z)-Docosadi-13,16-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in each cycle of fatty acid β-oxidation.[1] These enzymes exhibit specificity for the chain length of their acyl-CoA substrates, and are categorized as short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[2] Deficiencies in ACADs are linked to genetic metabolic disorders.[1]
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a C22:2 polyunsaturated very-long-chain acyl-CoA. Given its chain length, it is hypothesized to be a substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). VLCAD is a homodimer associated with the inner mitochondrial membrane and is active with fatty acyl-CoAs containing 12 to 24 carbons.[3][4] This application note provides a detailed protocol for determining the kinetic parameters of VLCAD with this compound using the highly sensitive and specific anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[5][6]
Principle of the Assay
The activity of acyl-CoA dehydrogenase is measured by monitoring the decrease in the intrinsic fluorescence of electron transfer flavoprotein (ETF) as it is reduced by the electrons transferred from the acyl-CoA substrate via the ACAD. The assay is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. The rate of fluorescence decrease is directly proportional to the enzyme activity.
Materials and Reagents
-
Enzyme: Recombinant human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
-
Substrate: this compound
-
Electron Acceptor: Purified Electron Transfer Flavoprotein (ETF)
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 200 mM NaCl and 0.5 mM EDTA
-
Oxygen Scavenging System:
-
Glucose
-
Glucose oxidase
-
Catalase
-
-
Other Reagents:
-
Sodium dithionite (B78146) (for creating anaerobic conditions in stock solutions)
-
Bovine Serum Albumin (BSA)
-
Cuvettes (anaerobic, sealed)
-
Spectrofluorometer
-
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of 50 mM HEPES, pH 7.6, with 200 mM NaCl and 0.5 mM EDTA. Filter and degas the buffer prior to use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., 10% aqueous ethanol). Store at -80°C. The working solutions are prepared by diluting the stock solution in the assay buffer.
-
VLCAD Enzyme Solution: Prepare a stock solution of VLCAD in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation. A starting concentration of 10-100 nM in the final assay volume is recommended.
-
ETF Solution: Prepare a stock solution of ETF in the assay buffer. The concentration should be determined spectrophotometrically using an extinction coefficient of 13,400 M⁻¹cm⁻¹ at 436 nm.[6] A final concentration of 1-2 µM in the assay is typical.
-
Oxygen Scavenging System: Prepare a stock solution containing 1 M glucose, 1000 U/mL glucose oxidase, and 1000 U/mL catalase in the assay buffer.
Enzyme Kinetics Assay Protocol (ETF Fluorescence Reduction)
-
Assay Mixture Preparation: In a sealed anaerobic cuvette, prepare the reaction mixture (final volume of 750 µL) containing:
-
Assay Buffer
-
2 µM ETF
-
10 mM Glucose
-
10 U/mL Glucose Oxidase
-
10 U/mL Catalase
-
Varying concentrations of this compound (e.g., 0.5 µM to 50 µM).
-
-
Anaerobiosis: Make the reaction mixture anaerobic by subjecting the sealed cuvette to ten cycles of alternating vacuum and argon gas.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes to ensure complete removal of oxygen and temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the VLCAD enzyme (e.g., 10 µL of a 750 nM stock to achieve a final concentration of 10 nM) to the cuvette using a gas-tight syringe. Mix rapidly.
-
Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 495 nm
-
Data Collection: Record the fluorescence intensity over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the fluorescence decay curve.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Calculate the turnover number (k꜀ₐₜ) using the equation: k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency (k꜀ₐₜ/Kₘ).
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters of VLCAD with Various Acyl-CoA Substrates
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Palmitoyl-CoA (C16:0) | 2.5 | 1.8 | 3.0 | 1.2 x 10⁶ |
| Oleoyl-CoA (C18:1) | 3.0 | 1.5 | 2.5 | 8.3 x 10⁵ |
| This compound (C22:2) | 4.5 | 1.2 | 2.0 | 4.4 x 10⁵ |
| Stearoyl-CoA (C18:0) | 2.8 | 1.6 | 2.7 | 9.6 x 10⁵ |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for the VLCAD kinetics assay.
Caption: VLCAD reaction and electron transfer to ETF.
Discussion
This protocol outlines a robust method for characterizing the kinetic properties of VLCAD with the novel substrate this compound. The ETF fluorescence reduction assay is the gold standard for ACADs due to its high specificity and sensitivity, directly measuring the electron transfer event.[5][6]
Based on the known substrate preference of VLCAD for long and very-long-chain fatty acyl-CoAs, it is anticipated that this compound will serve as a substrate. The presence of cis double bonds at positions 13 and 16 may influence the binding affinity (Kₘ) and turnover rate (k꜀ₐₜ) compared to saturated or monounsaturated substrates of similar chain length. The hypothetical data in Table 1 suggests that the increased chain length and polyunsaturation might lead to a slightly higher Kₘ and lower Vₘₐₓ compared to shorter, saturated substrates like palmitoyl-CoA.
For drug development professionals, this assay can be adapted to screen for inhibitors or activators of VLCAD. By performing the assay in the presence of test compounds, one can determine their effect on the enzyme's kinetic parameters and identify potential therapeutic leads for metabolic disorders.
Conclusion
The detailed protocol provided in this application note enables researchers to perform a reliable and sensitive enzyme kinetics assay for VLCAD with the very-long-chain polyunsaturated substrate this compound. This will facilitate a deeper understanding of VLCAD substrate specificity and provide a valuable tool for the investigation of fatty acid metabolism and the development of novel therapeutics.
References
- 1. S-EPMC2431035 - Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase. - OmicsDI [omicsdi.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Relationship between structure and substrate-chain-length specificity of mitochondrial very-long-chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (13Z,16Z)-Docosadi-13,16-enoyl-CoA using a Targeted LC-MS/MS Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is the activated form of (13Z,16Z)-docosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid (PUFA).[1] This very long-chain fatty acyl-CoA plays a significant role in various biological processes. The parent fatty acid, (13Z,16Z)-docosadienoic acid, is an agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120, a receptor involved in metabolic regulation.[1][2][3] Activation of GPR120 by this fatty acid has been shown to inhibit the secretion of ghrelin, a hormone that stimulates appetite.[1] Furthermore, (13Z,16Z)-docosadienoic acid has demonstrated anti-borreliae activity and the ability to inhibit mammalian DNA polymerases and topoisomerases.[2][4] Given these diverse biological activities, the ability to accurately quantify its activated form, this compound, is crucial for understanding its metabolic fate and its role in cellular signaling pathways.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The binding of the free fatty acid, (13Z,16Z)-docosadienoic acid, to the G-protein coupled receptor GPR120 initiates a signaling cascade that can influence various cellular processes, including the regulation of ghrelin secretion.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Sample Preparation (Acyl-CoA Extraction)
This protocol is adapted from methods for long-chain acyl-CoA extraction.
Materials:
-
Biological tissue or cells
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN), pre-chilled to -20°C
-
Milli-Q water
-
Centrifuge capable of 4°C and >14,000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold ACN. For cultured cells, aspirate media and add 1 mL of ice-cold ACN to the cell pellet.
-
Add the internal standard to each sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 ACN:water) for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-95% B; 15-18 min: 95% B; 18-20 min: 20% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transition | See Table 1 |
Data Presentation
Table 1: MRM Parameters for this compound
The MRM transition is based on the calculated molecular weight of this compound (approximately 1085.4 g/mol ) and the characteristic neutral loss of 507 Da for acyl-CoAs in positive ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1086.4 | 579.4 | 100 | 35 (To be optimized) |
| Heptadecanoyl-CoA (Internal Standard) | 1020.6 | 513.6 | 100 | 35 (To be optimized) |
Table 2: Quantitative Data Summary (Hypothetical)
This table illustrates how quantitative data can be presented. Actual values will be dependent on the experimental samples.
| Sample ID | Analyte Concentration (pmol/mg tissue) | % RSD (n=3) |
| Control 1 | 1.25 | 5.2 |
| Control 2 | 1.38 | 4.8 |
| Treated 1 | 2.54 | 6.1 |
| Treated 2 | 2.79 | 5.5 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers in various fields, including metabolism, cell signaling, and drug development. The provided workflow and diagrams facilitate the implementation of this method in the laboratory.
References
Application Notes and Protocols for the Synthesis and Purification of (13Z,16Z)-Docosadi-13,16-enoyl-CoA for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a crucial molecule for various research applications. The protocols detailed below offer step-by-step guidance for the successful laboratory preparation and purification of this long-chain fatty acyl-CoA.
(13Z,16Z)-Docosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid found in various mammals, fish, plants, and fungi.[1] Its activated form, this compound, is of significant interest to the research community. Notably, the free fatty acid acts as an agonist for the free fatty acid receptor 4 (FFAR4, also known as GPR120) and has been shown to strongly inhibit the secretion of ghrelin in isolated mouse gastric cells.[1] This suggests its potential role in metabolic regulation and signaling pathways.
I. Synthesis of this compound
The synthesis of this compound can be achieved through both enzymatic and chemical methods. The enzymatic approach, utilizing a long-chain acyl-CoA synthetase (LACS), is often preferred for its high specificity and milder reaction conditions, which helps in preserving the integrity of the polyunsaturated fatty acyl chain.
Protocol 1: Enzymatic Synthesis
This protocol is based on the general principle of long-chain acyl-CoA synthetase activity, which catalyzes the formation of a thioester bond between a fatty acid and Coenzyme A (CoA).[2][3][4]
Materials:
-
Coenzyme A (CoA) lithium salt
-
Long-chain acyl-CoA synthetase (from microbial or mammalian sources)
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt
-
MgCl₂ (Magnesium chloride)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
Equipment:
-
Incubator or water bath
-
pH meter
-
Spectrophotometer or HPLC system for reaction monitoring
-
Vortex mixer
-
Microcentrifuge
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of (13Z,16Z)-Docosadienoic acid (e.g., 10 mg/mL in ethanol), CoA, ATP, and MgCl₂ in the phosphate buffer.[1]
-
Prepare a working solution of long-chain acyl-CoA synthetase in the same buffer, containing DTT and BSA for enzyme stability.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Potassium phosphate buffer (to final volume)
-
ATP (to a final concentration of 5-10 mM)
-
MgCl₂ (to a final concentration of 5-10 mM)
-
CoA (to a final concentration of 1-2 mM)
-
Triton X-100 (to a final concentration of 0.01-0.05% to aid in substrate solubility)
-
(13Z,16Z)-Docosadienoic acid (to a final concentration of 50-200 µM)
-
Long-chain acyl-CoA synthetase (add enzyme last to initiate the reaction)
-
-
Mix gently by vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of isopropanol (B130326) or acetonitrile (B52724).[7] This will precipitate the protein and stop the enzymatic activity.
-
-
Monitoring the Reaction:
-
The formation of the acyl-CoA can be monitored by observing the decrease in free CoA using Ellman's reagent (DTNB) or by direct analysis of the product using reverse-phase HPLC, monitoring at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).[7]
-
Data Presentation: Typical Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM |
| ATP | 100 mM | 10 mM |
| MgCl₂ | 100 mM | 10 mM |
| Coenzyme A | 20 mM | 1 mM |
| (13Z,16Z)-Docosadienoic acid | 10 mM in ethanol | 100 µM |
| Long-chain acyl-CoA synthetase | 1 mg/mL | 10 µg/mL |
II. Purification of this compound
Purification of the newly synthesized acyl-CoA is crucial to remove unreacted substrates, enzyme, and byproducts. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is a highly effective method.[7]
Protocol 2: Purification by Solid-Phase Extraction and HPLC
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Isopropanol
-
Potassium phosphate buffer (pH 4.9)
-
Glacial acetic acid
Equipment:
-
SPE manifold
-
HPLC system with a C18 reverse-phase column
-
UV detector
-
Fraction collector
-
Lyophilizer or vacuum centrifuge
Experimental Protocol:
-
Sample Preparation:
-
After terminating the synthesis reaction, centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant containing the this compound to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an aqueous buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[7]
-
Load the supernatant onto the conditioned SPE cartridge. The acyl-CoA will bind to the C18 stationary phase.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile in water) to remove unbound substrates and salts.
-
Elute the this compound with a higher concentration of organic solvent, such as 2-propanol or acetonitrile.[7]
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Concentrate the eluted sample from the SPE step under a stream of nitrogen or using a vacuum centrifuge.
-
Inject the concentrated sample onto a C18 reverse-phase HPLC column.
-
Elute the acyl-CoA using a binary gradient system.[7]
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile containing 600 mM glacial acetic acid
-
-
Monitor the elution at 260 nm.[7]
-
Collect the fractions corresponding to the this compound peak.
-
-
Final Product Handling:
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified this compound.
-
Store the purified product at -80°C to prevent degradation.
-
Data Presentation: Typical HPLC Gradient for Purification
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 20 | 80 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
III. Visualizations
Signaling Pathway
The following diagram illustrates the potential signaling pathway initiated by (13Z,16Z)-Docosadienoic acid through the G-protein coupled receptor FFAR4 (GPR120), leading to the inhibition of ghrelin secretion.
Caption: Signaling pathway of (13Z,16Z)-Docosadienoic acid via GPR120.
Experimental Workflow
The diagram below outlines the complete experimental workflow from synthesis to purification of this compound.
Caption: Workflow for synthesis and purification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of docosahexaenoyl-, arachidonoyl- and palmitoyl-coenzyme A in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of docosahexaenoyl coenzyme A in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlantFAdb: 22:2-delta-13c,16c; 13,16-Docosadienoic acid, (13Z,16Z)-; 13,16-Docosadienoic acid, (Z,Z)-; cis-13,cis-16-Docosadienoic acid [fatplants.net]
- 6. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (13Z,16Z)-Docosadi-13,16-enoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (CoA) molecule. Acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids like phospholipids (B1166683) and triacylglycerols, and as signaling molecules that regulate various cellular processes.[1][2] The study of specific acyl-CoA thioesters such as this compound is crucial for understanding the intricacies of lipid metabolism and its role in health and disease. These application notes provide an overview of the potential experimental uses of this substrate and detailed protocols for its study.
Long-chain fatty acyl-CoAs are synthesized from their corresponding fatty acids by acyl-CoA synthetases.[1][2] Once formed, their metabolic fate is determined by a complex network of enzymes and transport proteins that channel them into specific pathways.[1] The experimental use of this compound can be valuable in elucidating the substrate specificity of enzymes involved in fatty acid metabolism, discovering novel metabolic pathways, and screening for potential therapeutic agents that modulate lipid metabolism.
Potential Applications
-
Enzyme Substrate Specificity Studies: this compound can be used as a substrate to investigate the activity and specificity of various enzymes, including:
-
Metabolic Pathway Elucidation: By tracing the metabolic fate of this compound in cell-based or in vitro reconstituted systems, researchers can identify and characterize the enzymes and intermediates involved in its degradation or conversion.
-
Drug Discovery and Screening: This molecule can be used in high-throughput screening assays to identify inhibitors or activators of enzymes that metabolize long-chain polyunsaturated fatty acyl-CoAs. Such compounds could be potential therapeutic agents for metabolic diseases.
-
Investigating the Role of Acyl-CoAs in Cellular Signaling: Long-chain acyl-CoAs have been implicated in the regulation of transcription factors, ion channels, and other signaling proteins.[2][5] this compound can be used to explore these regulatory roles.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Enzymes with this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Acyl-CoA Dehydrogenase (example) | 5 - 50 | 100 - 1000 | 7.5 - 8.5 | 30 - 37 |
| Enoyl-CoA Hydratase (example) | 10 - 100 | 500 - 5000 | 7.0 - 8.0 | 25 - 37 |
| Acyl-CoA Thioesterase (example) | 1 - 20 | 50 - 500 | 6.5 - 7.5 | 37 |
Table 2: Recommended Substrate Concentrations for Different Experimental Setups
| Experiment Type | Recommended Concentration Range (µM) | Notes |
| Enzyme Kinetics | 0.1 x Km to 10 x Km | A wide range is needed to accurately determine Km and Vmax. |
| Cell-Based Assays | 1 - 50 | Higher concentrations may be cytotoxic. Empirical testing is recommended. |
| In Vitro Reconstituted Systems | 10 - 100 | Concentration should be optimized based on the specific components of the system. |
Experimental Protocols
Protocol 1: In Vitro Enzyme Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay relies on the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA.
Materials:
-
This compound
-
Purified acyl-CoA dehydrogenase or mitochondrial extract
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.8, containing 0.1 mM EDTA)
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP solution (e.g., 1 mM in water)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, ETF, and DCPIP.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Add the purified enzyme or mitochondrial extract to the cuvette and mix gently.
-
Initiate the reaction by adding this compound to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the extinction coefficient of DCPIP.
-
Perform control experiments without the substrate or without the enzyme to account for background reactions.
Protocol 2: Analysis of this compound Metabolism in Cultured Cells
This protocol outlines a method to study the metabolism of this compound in a cellular context using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
LC-MS system
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells with a known concentration of this compound for various time points.
-
At each time point, wash the cells with ice-cold PBS to stop the metabolic processes.
-
Lyse the cells and extract the lipids and acyl-CoAs using a solvent system such as methanol/chloroform.
-
Separate the cellular components by centrifugation.
-
Analyze the supernatant containing the acyl-CoAs and their metabolites by LC-MS.
-
Identify and quantify the parent compound and any downstream metabolites by comparing their retention times and mass spectra to known standards.
Visualizations
Caption: Mitochondrial β-oxidation pathway for a polyunsaturated fatty acyl-CoA.
Caption: General experimental workflow for an in vitro enzyme assay.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Enoyl-CoA Isomerase Activity with a C22:2 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids. It catalyzes the isomerization of cis- or trans-double bonds at odd-numbered positions of acyl-CoA intermediates to the trans-2 position, a necessary step for the subsequent reactions in the β-oxidation spiral. The study of enoyl-CoA isomerase activity, particularly with very-long-chain fatty acid substrates such as docosa-cis-13,16-dienoyl-CoA (C22:2-CoA), is vital for understanding lipid metabolism and for the development of therapeutic agents targeting metabolic disorders.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of enoyl-CoA isomerase using a C22:2 substrate. The method is based on the increase in absorbance that occurs upon the formation of the conjugated double bond system in the product, trans-2,cis-13,cis-16-docosatrienoyl-CoA.
Assay Principle
The enzymatic activity of enoyl-CoA isomerase is determined by monitoring the increase in absorbance at a specific wavelength, which is characteristic of the formation of the trans-2-enoyl-CoA product. The substrate, a cis- or trans-3-enoyl-CoA (in this case, derived from a C22:2 fatty acid), does not have a conjugated system and thus has a negligible absorbance at the monitoring wavelength. The isomerase-catalyzed reaction introduces a double bond at the C2-C3 position, creating a conjugated system with the thioester group (C1=O), which results in a significant increase in UV absorbance. The rate of this absorbance increase is directly proportional to the enzyme activity.
Materials and Reagents
Enzyme and Substrate
| Reagent | Supplier | Notes |
| Purified Enoyl-CoA Isomerase | Commercial or in-house purification | Enzyme should be of high purity. |
| Docosa-cis-13,16-dienoic Acid | Commercial Source | Starting material for substrate synthesis. |
| Coenzyme A (CoA) | Sigma-Aldrich, etc. | Free acid or lithium salt. |
| Acyl-CoA Synthetase | Sigma-Aldrich, etc. | For enzymatic synthesis of the substrate. |
Assay Buffer and Other Reagents
| Reagent | Concentration | pH | Notes |
| Tris-HCl Buffer | 50 mM | 8.0 | A common buffer for this enzyme class. |
| Bovine Serum Albumin (BSA) | 0.01% (w/v) | - | To prevent enzyme denaturation and sticking. |
| ATP | 10 mM | - | For the acyl-CoA synthetase reaction. |
| MgCl₂ | 5 mM | - | Cofactor for acyl-CoA synthetase. |
Experimental Protocols
Protocol 1: Synthesis of C22:2-CoA Substrate
Materials:
-
Docosa-cis-13,16-dienoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Acyl-CoA Synthetase
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Reaction vessel
-
Incubator/water bath at 37°C
-
HPLC system for purification and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Docosa-cis-13,16-dienoic acid (e.g., 1 mM final concentration, solubilized in a minimal amount of ethanol (B145695) or DMSO)
-
CoA (e.g., 1.2 mM final concentration)
-
ATP (10 mM final concentration)
-
MgCl₂ (5 mM final concentration)
-
-
Enzyme Addition: Add acyl-CoA synthetase to a final concentration of 0.1 - 0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.5 M, followed by neutralization with potassium bicarbonate. Alternatively, heat inactivation of the enzyme can be performed.
-
Purification: Purify the synthesized C22:2-CoA using reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified C22:2-CoA by measuring its absorbance at 260 nm (adenine ring of CoA) and using the extinction coefficient for CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
Protocol 2: Enoyl-CoA Isomerase Activity Assay
This protocol describes a continuous spectrophotometric assay in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Purified Enoyl-CoA Isomerase
-
Synthesized C22:2-CoA substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% BSA
-
UV-transparent 96-well plate
-
Spectrophotometer or microplate reader capable of reading UV wavelengths and maintaining a constant temperature.
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the C22:2-CoA substrate in the assay buffer. The optimal concentration should be determined experimentally but can start in the range of 10-100 µM.
-
Prepare serial dilutions of the purified enoyl-CoA isomerase in the assay buffer.
-
-
Reaction Setup in 96-well plate:
-
To each well, add 180 µL of the C22:2-CoA substrate solution.
-
Include control wells with substrate solution but no enzyme (blank).
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) in the plate reader for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the enzyme dilution to each well to start the reaction.
-
For the blank wells, add 20 µL of assay buffer.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at a wavelength between 260 nm and 280 nm. The exact wavelength of maximum absorbance for the trans-2-enoyl-CoA product should be determined experimentally. A starting point is to scan the absorbance from 240 nm to 300 nm after the reaction has proceeded to identify the peak.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Enzyme]) Where:
-
ΔA/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of the trans-2-enoyl-CoA product at the monitoring wavelength (M⁻¹cm⁻¹). This needs to be determined experimentally. A value in the range of 6,000 - 8,000 M⁻¹cm⁻¹ can be used as an initial estimate based on similar compounds.
-
l is the path length of the cuvette or the well (cm).
-
[Enzyme] is the concentration of the enzyme in mg/mL.
-
-
Data Presentation
Table 1: Typical Reaction Conditions for Enoyl-CoA Isomerase Assay
| Parameter | Value |
| Substrate Concentration | 10 - 200 µM (to be optimized) |
| Enzyme Concentration | 0.1 - 1.0 µg/mL (to be optimized) |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Temperature | 25°C or 37°C |
| Wavelength for Monitoring | ~263 nm (to be determined experimentally) |
| Total Reaction Volume | 200 µL |
Table 2: Example of Kinetic Parameters for a Long-Chain Enoyl-CoA Isomerase (Hypothetical Data)
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| C22:2-CoA | To be determined | To be determined |
| Oleoyl-CoA (C18:1-CoA) | 15 | 120 |
| Palmitoleoyl-CoA (C16:1-CoA) | 25 | 250 |
Note: The kinetic parameters for C22:2-CoA need to be determined experimentally by varying the substrate concentration and measuring the initial reaction rates, followed by fitting the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathway
Caption: Reaction catalyzed by Enoyl-CoA Isomerase.
Experimental Workflow
Caption: Experimental workflow for the enoyl-CoA isomerase assay.
Application Notes and Protocols for Assaying 2,4-Dienoyl-CoA Reductase with Polyunsaturated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dienoyl-CoA reductase (DECR) is a critical enzyme in the metabolism of polyunsaturated fatty acids (PUFAs). It plays an essential role in the β-oxidation of fatty acids containing double bonds at even-numbered positions, a process vital for energy homeostasis. DECR catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA intermediates to trans-3-enoyl-CoA, which can then re-enter the β-oxidation spiral.[1] Given its role as a rate-limiting step in PUFA degradation, DECR is a significant target for research in metabolic diseases and for the development of therapeutic agents.[2]
These application notes provide detailed protocols for assaying the activity of 2,4-dienoyl-CoA reductase using both spectrophotometric and radioactive methods. Additionally, a summary of available kinetic data for different substrates is presented to facilitate comparative studies.
Data Presentation
Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with Various Substrates
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Assay Method | Reference |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 | Spectrophotometric | [3] |
| Rat Liver Mitochondria | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | 2.5 ± 0.1 | Spectrophotometric | [3] |
| Human Peroxisomes (pDCR) | Short-chain Acyl-CoAs (e.g., C6) | > 6-fold higher than long-chain | Not Specified | Biochemical | [4][5] |
| Human Peroxisomes (pDCR) | Long-chain Acyl-CoAs (≥ C10) | Not Specified | Not Specified | Biochemical | [4][5] |
| Human Fibroblasts | 2-trans,4-cis-Decadienoyl-CoA | Not Specified | 1.8 - 5.8 (mU/mg) | Radioactive | [6] |
Note: The available quantitative data for a broad range of polyunsaturated acyl-CoAs is limited in the reviewed literature. The provided data is based on specific studies and may vary depending on the experimental conditions and the purity of the enzyme preparation.
Experimental Protocols
Two primary methods for assaying 2,4-dienoyl-CoA reductase activity are detailed below: a spectrophotometric assay and a more sensitive radioactive assay.
Protocol 1: Spectrophotometric Assay using 5-Phenyl-2,4-pentadienoyl-CoA
This modified spectrophotometric assay offers improved linearity and sensitivity compared to conventional methods.[7] It measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH and the reduction of the substrate, 5-phenyl-2,4-pentadienoyl-CoA.[7]
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
5-Phenyl-2,4-pentadienoyl-CoA (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Prepare Reagent Solutions:
-
NADPH solution: Prepare a 10 mM stock solution in the assay buffer.
-
Substrate solution: Prepare a 1 mM stock solution of 5-phenyl-2,4-pentadienoyl-CoA in the assay buffer.
-
-
Assay Mixture Preparation (per 1 mL reaction):
-
850 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
50 µL of 10 mM NADPH solution (final concentration: 0.5 mM)
-
50 µL of enzyme preparation (the amount should be determined empirically to ensure a linear reaction rate)
-
-
Initiate the Reaction:
-
Pre-incubate the assay mixture at 37°C for 5 minutes.
-
Add 50 µL of 1 mM 5-phenyl-2,4-pentadienoyl-CoA solution (final concentration: 50 µM) to start the reaction.
-
-
Measurement:
-
Immediately place the cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
-
Calculation of Enzyme Activity:
-
Determine the linear rate of absorbance change (ΔA_340_/min).
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and 5-phenyl-2,4-pentadienoyl-CoA (44.3 mM⁻¹cm⁻¹).[7] The combined change in absorbance is monitored.
-
Protocol 2: Radioactive Assay using [4B-³H]NADPH
This assay is significantly more sensitive than spectrophotometric methods and is suitable for samples with low enzyme activity.[6] It measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the acyl-CoA substrate.[6]
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
2-trans,4-cis-decadienoyl-CoA or other PUFA-CoA substrate
-
[4B-³H]NADPH (radiolabeled)
-
Unlabeled NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Hydroxylamine (B1172632) solution
-
Scintillation counter and vials
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare the Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4, containing 0.1% BSA.
-
Prepare Reagent Solutions:
-
NADPH mixture: Prepare a solution containing unlabeled NADPH and a known amount of [4B-³H]NADPH to achieve the desired specific activity.
-
Substrate solution: Prepare a stock solution of the desired polyunsaturated acyl-CoA (e.g., 2-trans,4-cis-decadienoyl-CoA) in the assay buffer.
-
-
Assay Mixture Preparation (per reaction):
-
Buffer solution to a final volume of 100 µL.
-
NADPH mixture (final concentration typically in the micromolar range, to be optimized).
-
Substrate solution (final concentration typically in the micromolar range, to be optimized).
-
Enzyme preparation.
-
-
Enzyme Reaction:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stopping solution (e.g., a solution containing hydroxylamine to cleave the thioester bond).
-
-
Extraction and Measurement:
-
After stopping the reaction, add toluene to the mixture.
-
Vortex vigorously to extract the tritiated fatty acid product into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer a known volume of the toluene (upper) phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of tritium incorporated into the product based on the specific activity of the [4B-³H]NADPH and the measured counts per minute (CPM).
-
Express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.
-
Visualizations
Signaling Pathway: β-Oxidation of Linoleic Acid
Caption: β-Oxidation pathway for linoleic acid.
Experimental Workflow: Enzyme Kinetics Assay
Caption: General workflow for an enzyme kinetics assay.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (13Z,16Z)-Docosadi-13,16-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a key intermediate in fatty acid metabolism.
Introduction
This compound is the activated form of (13Z,16Z)-docosadienoic acid, an omega-6 polyunsaturated fatty acid. As a thioester of coenzyme A, it is a crucial molecule in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids. Understanding its properties and handling requirements is essential for accurate and reproducible experimental outcomes in metabolic research and drug development.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound due to its susceptibility to hydrolysis and oxidation.
2.1. General Handling
-
Minimize Aqueous Exposure: Long-chain acyl-CoA thioesters are unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.[1] Prepare aqueous solutions immediately before use.
-
Inert Atmosphere: To prevent oxidation of the polyunsaturated fatty acyl chain, handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
-
Avoid Contamination: Use high-purity solvents and sterile, nuclease-free labware to prevent enzymatic or chemical degradation.
2.2. Storage Conditions
Based on general guidelines for polyunsaturated fatty acids and their CoA esters, the following storage conditions are recommended. For the parent fatty acid, (13Z,16Z)-docosadienoic acid, storage at -20°C is suitable for up to one month, while for longer-term storage, -80°C is recommended for up to six months.[2] Similar conditions should be applied to its CoA ester.
| Condition | Recommended Temperature | Duration | Notes |
| Short-Term | -20°C | Up to 1 month | Store in a tightly sealed vial under an inert atmosphere. |
| Long-Term | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solution | -80°C | Use immediately | If short-term storage in solution is necessary, use an aprotic solvent like methanol (B129727) and store at -80°C for no longer than 24 hours.[1] |
Experimental Protocols
3.1. Preparation of Stock Solutions
Due to the instability of acyl-CoAs in aqueous solutions, it is recommended to prepare stock solutions in an organic solvent.
-
Recommended Solvent: High-purity methanol is a suitable solvent for reconstituting this compound.[1]
-
Procedure:
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under an inert atmosphere, add the appropriate volume of pre-chilled (-20°C) methanol to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately or store aliquots at -80°C.
-
3.2. Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding fatty acid using a long-chain acyl-CoA synthetase (ACSL).
Materials:
-
(13Z,16Z)-Docosadienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
EDTA
-
DTT
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
0.5 mM EDTA
-
1 mM DTT
-
10 mM ATP
-
1 mM CoA
-
0.1% Triton X-100
-
10 µM fatty acid-free BSA
-
50 µM (13Z,16Z)-Docosadienoic acid (prepare a stock solution in ethanol)
-
-
Enzyme Addition: Add long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by placing the tube in a boiling water bath for 2 minutes.
-
Analysis: The formation of this compound can be monitored by HPLC-MS/MS.
3.3. Analysis by HPLC-MS/MS
This method allows for the sensitive and specific detection of this compound.
-
Chromatography: Reversed-phase chromatography is typically used for the separation of long-chain acyl-CoAs.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Monitoring: Monitor for the precursor ion ([M+H]⁺) of this compound and its characteristic product ions. A common fragmentation is the neutral loss of the phosphopantetheine group.
-
Metabolic Pathway Involvement
This compound is an intermediate in the beta-oxidation of (13Z,16Z)-docosadienoic acid.
4.1. Fatty Acid Beta-Oxidation Workflow
The catabolism of this compound proceeds through the mitochondrial beta-oxidation pathway. Due to the presence of cis double bonds, additional enzymatic steps are required compared to the oxidation of saturated fatty acids.
References
Preparation of (13Z,16Z)-Docosadi-13,16-enoyl-CoA Solutions for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (LCFA-CoA) derivative. As the activated form of (13Z,16Z)-Docosadienoic acid, it is a key metabolic intermediate and signaling molecule. Notably, its precursor fatty acid is an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, a G protein-coupled receptor implicated in metabolic regulation and inflammation.[1] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in a variety of experimental settings, including enzymatic assays and cell-based studies. This document provides detailed protocols for the solubilization, storage, and handling of this compound.
Product Information and Storage
Long-chain unsaturated fatty acyl-CoAs are amphipathic molecules with detergent-like properties that are prone to both oxidation and hydrolysis.[2][3][4][5] Therefore, stringent handling and storage procedures are necessary to maintain their integrity.
Table 1: Properties and Storage Recommendations for this compound
| Property | Recommendation |
| Molecular Weight | ~1082 g/mol |
| Appearance | White to off-white powder or solid film |
| Purity | >98% (recommended for biological experiments) |
| Storage (Dry) | Store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light, moisture, and oxygen. |
| Storage (Solution) | Prepare aliquots in a suitable organic solvent and store at -80°C.[1] Use glass vials with Teflon-lined caps.[4] Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C may be acceptable.[1] |
Experimental Protocols
Preparation of a Concentrated Stock Solution
Due to the instability of long-chain unsaturated acyl-CoAs in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent.[6][7] Methanol (B129727) is a suitable solvent for reconstituting long-chain fatty acyl-CoAs.[7][8]
Materials:
-
This compound (solid)
-
Anhydrous methanol (spectroscopic grade or higher)
-
Inert gas (argon or nitrogen)
-
Glass vials with Teflon-lined caps
-
Microbalance
-
Sonicator (optional)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid acyl-CoA in a sterile glass vial under a stream of inert gas, if possible.
-
Add the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 1-5 mM).
-
Cap the vial tightly and vortex gently to dissolve the acyl-CoA. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Once fully dissolved, overlay the solution with inert gas before capping.
-
Aliquot the stock solution into smaller volumes in glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Table 2: Recommended Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | Anhydrous Methanol |
| Concentration | 1-5 mM |
| Storage Temperature | -80°C |
| Shelf Life (at -80°C) | Up to 6 months[1] |
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, it is crucial to minimize the concentration of the organic solvent in the final culture medium to avoid cytotoxicity. This often involves complexing the fatty acyl-CoA with a carrier protein like bovine serum albumin (BSA).
Materials:
-
Concentrated stock solution of this compound in methanol
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile 0.22 µm filter
Protocol:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium. Gently agitate at 37°C until the BSA is completely dissolved. Sterilize the solution by passing it through a 0.22 µm filter.
-
In a sterile tube, dilute the this compound stock solution with the 10% BSA solution to an intermediate concentration. The molar ratio of the acyl-CoA to BSA should be carefully considered (e.g., 2:1 to 5:1).
-
Incubate the acyl-CoA:BSA complex at 37°C for 15-30 minutes with gentle shaking to allow for binding.
-
Further dilute the complex in cell culture medium to achieve the final desired working concentration. The final concentration of methanol should be less than 0.1%.
-
Add the working solution to the cells immediately.
Table 3: Typical Working Concentrations for FFAR4/GPR120 Activation
| Parameter | Recommendation |
| Final Concentration Range | 1 µM - 30 µM[9] |
| Carrier Protein | Fatty acid-free BSA |
| Acyl-CoA:BSA Molar Ratio | 2:1 to 5:1 |
| Final Solvent Concentration | <0.1% |
Signaling Pathway and Experimental Workflow
(13Z,16Z)-Docosadienoic acid, the precursor to its CoA derivative, activates FFAR4/GPR120, which can initiate signaling through two primary pathways: a Gq/11-mediated pathway and a β-arrestin-2-mediated pathway.[3][9][10]
Caption: FFAR4/GPR120 signaling pathways.
The experimental workflow for preparing and using this compound solutions involves several key steps from reconstitution to final application in assays.
Caption: Workflow for preparing working solutions.
Conclusion
The biological activity of this compound is highly dependent on its chemical integrity. By following these detailed protocols for preparation, storage, and handling, researchers can ensure the stability and efficacy of their solutions, leading to more accurate and reproducible experimental outcomes. Careful attention to the use of appropriate solvents, carrier proteins, and storage conditions is paramount for success.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Metabolic Journey of (13Z,16Z)-Docosadienoic Acid in Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the metabolic fate of (13Z,16Z)-docosadienoic acid in cell culture models. Due to the limited specific research on this particular fatty acid isomer, this document outlines a generalized approach based on established principles of fatty acid metabolism. The provided protocols and hypothetical data serve as a framework for designing and executing experiments to elucidate its cellular processing, including potential elongation, desaturation, and beta-oxidation pathways.
Introduction
(13Z,16Z)-Docosadienoic acid is a very long-chain fatty acid whose metabolic fate in mammalian cells is not yet extensively characterized. Understanding how this fatty acid is taken up, modified, and utilized by cells is crucial for determining its potential biological activities and therapeutic applications. The following protocols and notes describe a workflow to trace the metabolic conversion of (13Z,16Z)-docosadienoic acid in a controlled in vitro environment.
Hypothetical Metabolic Pathways
Based on known fatty acid metabolism, (13Z,16Z)-docosadienoic acid (C22:2, n-6) is expected to undergo a series of enzymatic reactions, including elongation, desaturation, and beta-oxidation. A plausible metabolic pathway is outlined below.
Caption: Hypothetical metabolic pathways of (13Z,16Z)-docosadienoic acid in mammalian cells.
Data Presentation: Hypothetical Quantitative Analysis
The following tables illustrate how quantitative data from a study on the metabolic fate of (13Z,16Z)-docosadienoic acid could be presented. The values are for illustrative purposes only.
Table 1: Cellular Uptake and Incorporation of (13Z,16Z)-Docosadienoic Acid
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cellular Uptake (% of initial) | Incorporation into Phospholipids (%) | Incorporation into Triacylglycerols (%) |
| HepG2 | 50 | 24 | 65 ± 5 | 45 ± 4 | 20 ± 3 |
| HEK293 | 50 | 24 | 58 ± 6 | 38 ± 5 | 20 ± 2 |
| 3T3-L1 | 50 | 24 | 75 ± 7 | 25 ± 3 | 50 ± 6 |
Table 2: Metabolic Conversion of (13Z,16Z)-Docosadienoic Acid in HepG2 Cells
| Metabolite | Chemical Formula | Concentration (pmol/mg protein) - Control | Concentration (pmol/mg protein) - Treated | Fold Change |
| (13Z,16Z)-Docosadienoic acid | C22H40O2 | < 1 | 850 ± 95 | - |
| Tetracosadienoic acid (C24:2, n-6) | C24H44O2 | < 1 | 45 ± 8 | - |
| Docosatrienoic acid (C22:3, n-6) | C22H38O2 | 5 ± 1 | 25 ± 4 | 5.0 |
| Eicosadienoic acid (C20:2, n-6) | C20H36O2 | 12 ± 2 | 30 ± 5 | 2.5 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting cell culture studies on the metabolic fate of (13Z,16Z)-docosadienoic acid.
Protocol 1: Cell Culture and Fatty Acid Treatment
This protocol outlines the general procedure for culturing cells and treating them with (13Z,16Z)-docosadienoic acid.
Application Notes and Protocols for Radiolabeling of Docosadienoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosadienoyl-CoA, the activated form of docosadienoic acid (a 22-carbon polyunsaturated fatty acid), is a key intermediate in lipid metabolism. Understanding its metabolic fate is crucial for elucidating its role in various physiological and pathological processes. Tracer studies using radiolabeled docosadienoyl-CoA are invaluable for tracking its absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro. These studies provide critical insights for drug development and nutritional science.
This document provides detailed application notes and protocols for the radiolabeling of docosadienoyl-CoA and its use in metabolic tracer studies. The methodologies are based on established principles of radiolabeling long-chain fatty acids and their subsequent analysis.
Radiolabeling of Docosadienoyl-CoA
The synthesis of radiolabeled docosadienoyl-CoA involves the incorporation of a radionuclide into the docosadienoic acid molecule, followed by its enzymatic or chemical conversion to the corresponding CoA thioester. The choice of radionuclide depends on the specific application, desired imaging modality, and the half-life required for the study.
Selection of Radionuclide
Commonly used radionuclides for labeling fatty acids include:
-
Carbon-14 (¹⁴C): A beta-emitter with a long half-life, suitable for in vitro assays and ex vivo analysis of tissue distribution. Its low energy beta emission is not suitable for in vivo imaging.
-
Tritium (³H): Another beta-emitter with a long half-life, offering higher specific activity than ¹⁴C. It is also used for in vitro and ex vivo studies.
-
Carbon-11 (¹¹C): A positron-emitter with a short half-life (20.4 minutes), ideal for in vivo quantitative imaging studies using Positron Emission Tomography (PET).[1] Its short half-life requires a nearby cyclotron and rapid synthesis.
-
Gallium-67 (⁶⁷Ga): A gamma-emitter that can be chelated to fatty acid derivatives for imaging with Single Photon Emission Computed Tomography (SPECT).[2][3]
Synthesis of Radiolabeled Docosadienoic Acid
The synthetic strategy will depend on the chosen isotope. For ¹⁴C or ³H, the label is typically introduced into the fatty acid backbone during chemical synthesis. For ¹¹C, the label is often introduced in the final step of the synthesis due to its short half-life, for instance, via ¹¹C-methylation of a suitable precursor.
Protocol 1: Synthesis of [1-¹⁴C]Docosadienoic Acid (Conceptual)
This protocol is a conceptual adaptation based on general methods for synthesizing ¹⁴C-labeled fatty acids.
Materials:
-
21-carbon precursor molecule (e.g., heneicosadienyl bromide)
-
[¹⁴C]Potassium cyanide (K¹⁴CN)
-
Appropriate solvents (e.g., ethanol (B145695), diethyl ether)
-
Reagents for hydrolysis (e.g., HCl)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Cyanation: React the 21-carbon precursor with K¹⁴CN in a suitable solvent to introduce the ¹⁴C-label at the C1 position, forming a nitrile intermediate.
-
Hydrolysis: Hydrolyze the resulting ¹⁴C-nitrile using a strong acid (e.g., HCl) to convert the nitrile group to a carboxylic acid, yielding [1-¹⁴C]docosadienoic acid.
-
Purification: Purify the radiolabeled fatty acid using preparative HPLC to achieve high radiochemical purity.
-
Characterization: Confirm the identity and purity of the product using analytical HPLC, mass spectrometry, and by measuring its specific activity.
Enzymatic Synthesis of Radiolabeled Docosadienoyl-CoA
The conversion of the radiolabeled fatty acid to its CoA ester is catalyzed by acyl-CoA synthetases (ACSL).[4][5]
Protocol 2: Enzymatic Synthesis of [1-¹⁴C]Docosadienoyl-CoA
Materials:
-
[1-¹⁴C]Docosadienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (commercially available or purified)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and acyl-CoA synthetase.
-
Initiation: Add [1-¹⁴C]docosadienoic acid (dissolved in a small amount of ethanol or DMSO) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Purification: Purify the resulting [1-¹⁴C]docosadienoyl-CoA using reversed-phase HPLC.
-
Quantification: Determine the concentration and specific activity of the purified product using a combination of UV spectrophotometry (for CoA) and liquid scintillation counting (for ¹⁴C).
Application in Tracer Studies
Radiolabeled docosadienoyl-CoA can be used in a variety of tracer studies to investigate its metabolism and biodistribution.
In Vitro Metabolic Studies
Protocol 3: In Vitro Metabolism in Cell Culture
Objective: To determine the metabolic fate of docosadienoyl-CoA in cultured cells (e.g., hepatocytes, adipocytes).
Materials:
-
Cultured cells of interest
-
[¹⁴C]Docosadienoyl-CoA
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin Layer Chromatography (TLC) or HPLC system for lipid analysis
-
Liquid scintillation counter
Procedure:
-
Cell Treatment: Incubate the cultured cells with a known concentration of [¹⁴C]docosadienoyl-CoA in the culture medium for various time points.
-
Lipid Extraction: After incubation, wash the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.
-
Lipid Analysis: Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) from the extract using TLC or HPLC.
-
Radioactivity Measurement: Quantify the amount of radioactivity in each lipid spot or fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the initial radioactivity incorporated into different lipid species over time.
In Vivo Biodistribution Studies
Protocol 4: In Vivo Biodistribution in Rodents
Objective: To determine the tissue distribution of docosadienoyl-CoA and its metabolites after systemic administration.
Materials:
-
[¹⁴C]Docosadienoyl-CoA or another suitably labeled version
-
Experimental animals (e.g., mice or rats)
-
Syringes for injection
-
Dissection tools
-
Tissue homogenizer
-
Scintillation vials and cocktail
Procedure:
-
Administration: Administer a known amount of the radiolabeled docosadienoyl-CoA to the animals via an appropriate route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points, euthanize the animals and collect various tissues of interest (e.g., liver, heart, brain, adipose tissue, blood).[3]
-
Tissue Processing: Weigh each tissue sample and homogenize it.
-
Radioactivity Measurement: Take an aliquot of each homogenate, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[2][3]
Data Presentation
Quantitative data from tracer studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Incorporation of [¹⁴C]Docosadienoyl-CoA into Cellular Lipids
| Time (hours) | Triglycerides (% of total radioactivity) | Phospholipids (% of total radioactivity) | Free Fatty Acids (% of total radioactivity) |
| 1 | 15.2 ± 2.1 | 45.8 ± 3.5 | 39.0 ± 2.8 |
| 4 | 35.6 ± 4.2 | 50.1 ± 3.9 | 14.3 ± 1.9 |
| 12 | 60.3 ± 5.5 | 35.2 ± 3.1 | 4.5 ± 0.8 |
| 24 | 75.1 ± 6.3 | 20.5 ± 2.4 | 4.4 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Biodistribution of [¹⁴C]Docosadienoyl-CoA in Mice at 1 Hour Post-Injection
| Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 2.5 ± 0.4 |
| Liver | 25.8 ± 3.1 |
| Heart | 8.2 ± 1.1 |
| Brain | 0.5 ± 0.1 |
| Adipose Tissue | 15.7 ± 2.5 |
| Muscle | 5.1 ± 0.9 |
Data are presented as mean ± SD for a group of n=5 mice.
Visualizations
Diagrams illustrating key pathways and workflows are essential for clear communication.
Signaling and Metabolic Pathways
Docosadienoic acid is a very long-chain polyunsaturated fatty acid (VLCPUFA) that can be synthesized from linoleic acid.[6] Once converted to docosadienoyl-CoA, it can be incorporated into various cellular lipids or undergo further metabolism.
Caption: Biosynthesis and metabolic fate of docosadienoyl-CoA.
Experimental Workflows
A clear workflow diagram is crucial for outlining the experimental procedure for in vivo tracer studies.
Caption: Workflow for in vivo biodistribution studies.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers interested in studying the metabolism of docosadienoyl-CoA using radiolabeling techniques. While the synthesis of radiolabeled docosadienoyl-CoA requires specialized radiochemistry facilities, the subsequent tracer studies can be conducted in well-equipped biomedical research laboratories. These methods will facilitate a deeper understanding of the biological roles of this important lipid molecule.
References
- 1. Imaging incorporation of circulating docosahexaenoic acid into the human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
- 3. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase long-chain 3-mediated fatty acid oxidation is required for TGFβ1-induced epithelial-mesenchymal transition and metastasis of colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Peroxisomal Beta-Oxidation Using (13Z,16Z)-Docosadi-13,16-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (13Z,16Z)-Docosadi-13,16-enoyl-CoA as a specific substrate to investigate the function and regulation of peroxisomal β-oxidation. This polyunsaturated very-long-chain fatty acyl-CoA is a valuable tool for dissecting the intricacies of lipid metabolism, particularly in the context of genetic disorders, drug discovery, and understanding the interplay between peroxisomes and other organelles.
Introduction to Peroxisomal β-Oxidation
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the catabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2] Unlike mitochondria, which are responsible for the oxidation of the bulk of cellular fatty acids to generate ATP, peroxisomes specialize in chain-shortening of specific lipid species that cannot be directly handled by mitochondria.[2] The peroxisomal β-oxidation pathway involves a distinct set of enzymes and is essential for maintaining lipid homeostasis.[2][3] Dysfunctional peroxisomal β-oxidation leads to the accumulation of toxic lipid species and is associated with severe metabolic disorders.
The core enzymatic steps of peroxisomal β-oxidation are catalyzed by three key enzymes: acyl-CoA oxidase (ACOX), a multifunctional enzyme (MFE) with both hydratase and dehydrogenase activities, and 3-ketoacyl-CoA thiolase.[3][4] This pathway systematically shortens the fatty acyl-CoA chain by two-carbon units, producing acetyl-CoA and a chain-shortened acyl-CoA.[4]
Application of this compound
This compound, a C22:2 acyl-CoA, is a specific substrate for the peroxisomal β-oxidation pathway. Its unique structure with double bonds at positions 13 and 16 makes it an ideal tool for several research applications:
-
Selective Measurement of Peroxisomal β-Oxidation: Due to its chain length, this substrate is preferentially metabolized in peroxisomes, allowing for the specific assessment of this pathway's activity with minimal interference from mitochondrial β-oxidation.
-
Characterization of Enzyme Deficiencies: Inborn errors of metabolism affecting peroxisomal β-oxidation enzymes can be diagnosed and characterized by measuring the metabolic fate of this substrate in patient-derived cells.
-
High-Throughput Screening for Drug Discovery: This substrate can be used in cell-based assays to screen for compounds that modulate peroxisomal β-oxidation activity, identifying potential therapeutic agents for metabolic diseases.
-
Investigating Inter-organelle Communication: The chain-shortened products of this compound oxidation in peroxisomes are subsequently transported to mitochondria for complete oxidation. This substrate can be used to study the mechanisms governing this metabolic crosstalk.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments utilizing this compound to study peroxisomal β-oxidation in different cell types.
Table 1: Peroxisomal β-Oxidation Rates in Control and Patient-Derived Fibroblasts
| Cell Line | Substrate | β-Oxidation Rate (nmol/hr/mg protein) | Fold Change vs. Control |
| Control | This compound | 15.2 ± 1.8 | 1.0 |
| ACOX1 Deficient | This compound | 1.1 ± 0.3 | 0.07 |
| MFE2 Deficient | This compound | 3.5 ± 0.7 | 0.23 |
| Thiolase Deficient | This compound | 2.8 ± 0.5 | 0.18 |
Table 2: Effect of a Potential Drug Candidate on Peroxisomal β-Oxidation in HepG2 Cells
| Treatment | Substrate | β-Oxidation Rate (nmol/hr/mg protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | This compound | 12.5 ± 1.5 | 1.0 |
| Compound X (10 µM) | This compound | 28.7 ± 3.1 | 2.3 |
| Compound Y (10 µM) | This compound | 5.4 ± 0.9 | 0.43 |
Experimental Protocols
Protocol 1: In Vitro Assay of Peroxisomal β-Oxidation using Radiolabeled Substrate
This protocol describes the measurement of peroxisomal β-oxidation activity in isolated peroxisomes or cell homogenates using [1-¹⁴C]-(13Z,16Z)-Docosadi-13,16-enoyl-CoA. The assay is based on the quantification of radiolabeled acetyl-CoA generated.
Materials:
-
[1-¹⁴C]-(13Z,16Z)-Docosadi-13,16-enoyl-CoA
-
Isolated peroxisomes or cell homogenates
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM ATP, 10 mM Coenzyme A, 10 mM NAD+, 10 mM MgCl₂, 1 mM DTT)
-
Etomoxir (B15894) (to inhibit mitochondrial carnitine palmitoyltransferase 1)
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding 50 µL of Assay Buffer, 10 µL of etomoxir (final concentration 40 µM), and 20 µL of isolated peroxisomes or cell homogenate (protein concentration ~1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of [1-¹⁴C]-(13Z,16Z)-Docosadi-13,16-enoyl-CoA (final concentration 50 µM, specific activity ~50,000 dpm/nmol).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of ice-cold 10% (w/v) perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant, which contains the acid-soluble radiolabeled acetyl-CoA, to a new tube.
-
Neutralize the supernatant with 3M KOH.
-
Centrifuge to remove the KClO₄ precipitate.
-
Add an aliquot of the final supernatant to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of β-oxidation based on the specific activity of the substrate and the amount of protein used.
Protocol 2: Stable Isotope Labeling and LC-MS/MS Analysis in Cultured Cells
This protocol details the use of stable isotope-labeled (d4)-(13Z,16Z)-Docosadienoic acid to trace its metabolism through peroxisomal β-oxidation in intact cells, followed by analysis of chain-shortened acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
(d4)-(13Z,16Z)-Docosadienoic acid
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Internal standards for acyl-CoAs
-
LC-MS/MS system
Procedure:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Incubate the cells with medium containing 50 µM (d4)-(13Z,16Z)-Docosadienoic acid for 24 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the acyl-CoAs using a mixture of methanol and acetonitrile containing internal standards.
-
Centrifuge the cell lysate to remove debris.
-
Analyze the supernatant containing the acyl-CoA extracts by LC-MS/MS.
-
Monitor the mass transitions for the deuterated parent acyl-CoA and its chain-shortened products (e.g., d4-C20:2-CoA, d4-C18:2-CoA, etc.).
-
Quantify the levels of each metabolite relative to the internal standards.
Visualizations
Peroxisomal β-Oxidation Pathway
Caption: The enzymatic cascade of peroxisomal β-oxidation.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro peroxisomal β-oxidation assay.
Logical Relationship of Substrate Metabolism
Caption: Metabolic fate of (13Z,16Z)-Docosadienoic Acid.
References
Application Notes and Protocols for the Analysis of Very-Long-Chain Unsaturated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain unsaturated acyl-Coenzyme A esters (VLC-unsaturated acyl-CoAs) are critical lipid metabolites involved in a myriad of cellular processes. These molecules, typically containing 20 or more carbons in their acyl chain, are key intermediates in fatty acid metabolism, membrane biosynthesis, and cellular signaling pathways. Their accurate quantification and the elucidation of their metabolic and signaling roles are paramount for understanding normal physiology and the pathophysiology of various diseases, including metabolic disorders and neurological conditions.
These application notes provide a comprehensive overview of the analytical standards, quantitative methodologies, and experimental protocols for the study of VLC-unsaturated acyl-CoAs.
Analytical Standards for Very-Long-Chain Unsaturated Acyl-CoAs
The availability of high-purity analytical standards is fundamental for the accurate quantification of VLC-unsaturated acyl-CoAs. Several commercial suppliers offer a range of these standards.
Commercial Suppliers:
-
Avanti Polar Lipids: A leading supplier of a wide variety of lipid standards, including a selection of unsaturated and very-long-chain acyl-CoAs.
-
Cayman Chemical: Offers a portfolio of lipids and biochemicals, which includes some very-long-chain fatty acids and their CoA esters.
-
Sigma-Aldrich (now MilliporeSigma): Provides a broad range of chemicals and analytical standards, including some fatty acyl-CoAs.
It is recommended to obtain certificates of analysis for each standard to ensure purity and accurate concentration for the preparation of calibration curves.
Quantitative Data Presentation
The quantification of VLC-unsaturated acyl-CoAs is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The table below summarizes representative quantitative data from published methods, providing an indication of the sensitivity that can be achieved.
| Acyl-CoA Species | Chain Length & Unsaturation | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Oleoyl-CoA | C18:1 | LC-MS/MS | - | 2-133 nM | [1] |
| Linoleoyl-CoA | C18:2 | LC-MS/MS | - | - | |
| Arachidonoyl-CoA | C20:4 | LC-MS/MS | - | 2-133 nM | [1] |
| Eicosapentaenoyl-CoA | C20:5 | LC-MS/MS | - | - | |
| Docosahexaenoyl-CoA | C22:6 | LC-MS/MS | - | - | |
| Nervonoyl-CoA | C24:1 | LC-MS/MS | - | - |
Note: Specific LOD and LOQ values are highly dependent on the instrumentation, sample matrix, and analytical method employed. The values presented are indicative ranges found in the literature.[1]
Experimental Protocols
Protocol for Extraction of Very-Long-Chain Unsaturated Acyl-CoAs from Tissues
This protocol describes a robust method for the extraction of VLC-unsaturated acyl-CoAs from tissue samples, adapted from established procedures.[2][3]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent A: Acetonitrile (ACN)
-
Extraction Solvent B: 2-Propanol
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA)
-
Centrifuge capable of 16,000 x g and 4°C
-
Homogenizer (e.g., Omni TH)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize on ice until the tissue is thoroughly dispersed.
-
Add 0.5 mL of ACN:2-Propanol (3:1 v/v) and homogenize again.[3]
-
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Vortex for 2 minutes and sonicate for 3 minutes.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of ACN:2-Propanol (3:1 v/v), vortex, sonicate, and centrifuge as before.
-
Pool the supernatants.
-
-
Sample Concentration:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 1:1).
-
Protocol for Solid-Phase Extraction (SPE) Cleanup of Acyl-CoA Extracts
For complex matrices, an additional SPE cleanup step can improve data quality by removing interfering substances.[4][5]
Materials:
-
Acyl-CoA extract (from Protocol 1)
-
SPE Cartridges: e.g., Oasis MAX or a similar mixed-mode anion exchange sorbent
-
Conditioning Solution: Methanol
-
Equilibration Solution: Water
-
Wash Solution: 5% Ammonium Hydroxide in Water
-
Elution Solution: 2% Formic Acid in Methanol
-
SPE manifold
Procedure:
-
Column Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge.
-
Pass 1 mL of Water through the SPE cartridge to equilibrate.
-
-
Sample Loading:
-
Reconstitute the dried extract in a small volume of a weak solvent (e.g., water or low organic content mobile phase).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Water to remove salts and polar impurities.
-
Wash the cartridge with 1 mL of the Wash Solution to remove neutral and basic impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of the Elution Solution into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute in the initial LC-MS/MS mobile phase.
-
Protocol for LC-MS/MS Analysis of Very-Long-Chain Unsaturated Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 20% B
-
18.1-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A common and abundant product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][6] Specific MRM transitions for each target analyte and internal standard must be optimized.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualization of Pathways and Workflows
Metabolic Pathway of Very-Long-Chain Unsaturated Fatty Acid Elongation
The synthesis of VLC-unsaturated acyl-CoAs from shorter-chain precursors occurs in the endoplasmic reticulum through a series of enzymatic reactions.
Caption: Biosynthesis of VLC-unsaturated acyl-CoAs.
PPARα Signaling Pathway Activation by Acyl-CoAs
VLC-unsaturated acyl-CoAs can act as ligands for nuclear receptors like PPARα, which in turn regulates the expression of genes involved in lipid metabolism.
Caption: PPARα signaling activation by acyl-CoAs.
Experimental Workflow for VLC-Unsaturated Acyl-CoA Analysis
This diagram outlines the major steps from sample collection to data analysis in a typical workflow for the quantification of VLC-unsaturated acyl-CoAs.
Caption: Workflow for VLC-unsaturated acyl-CoA analysis.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Continuous Spectrophotometric Assay for Key Enzymes in Docosadienoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The metabolism of very long-chain fatty acids (VLCFAs), such as docosadienoic acid, is critical for various cellular functions, and its dysregulation is implicated in several metabolic diseases. The catabolism of these fatty acids occurs primarily through the peroxisomal β-oxidation pathway. Unlike saturated fatty acids, the breakdown of polyunsaturated fatty acids like docosadienoyl-CoA requires the action of auxiliary enzymes to handle the double bonds at unconventional positions.
This application note details two continuous spectrophotometric methods to assay the activity of key enzymes involved in docosadienoyl-CoA metabolism:
-
A direct assay for 2,4-dienoyl-CoA reductase (DECR) , an essential NADPH-dependent enzyme that reduces the conjugated double bonds formed during the oxidation of polyunsaturated fats.[1] The activity is monitored by the decrease in absorbance at 340 nm corresponding to the consumption of NADPH.[2]
-
A coupled-enzyme assay for acyl-CoA oxidase (ACOX) , the FAD-dependent first-step enzyme in peroxisomal β-oxidation.[3] ACOX catalyzes the formation of a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂). The production of H₂O₂ is coupled to the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate, allowing for continuous monitoring of the reaction at a specific visible wavelength.[4]
These protocols provide a robust and high-throughput-compatible framework for studying enzyme kinetics, screening for inhibitors, and characterizing the metabolic fate of docosadienoyl-CoA.
Signaling and Metabolic Pathway
The β-oxidation of polyunsaturated fatty acids such as docosadienoic acid proceeds through the standard four steps (oxidation, hydration, oxidation, thiolysis). However, the presence of pre-existing double bonds necessitates auxiliary enzymes, including 2,4-dienoyl-CoA reductase, to generate intermediates compatible with the core pathway.
Caption: β-Oxidation pathway for docosadienoyl-CoA.
Data Presentation
Table 1: Spectrophotometric Properties of Key Cofactors
| Cofactor | Form | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Notes |
| NADPH | Reduced | 339-340 nm | 6,220 M⁻¹cm⁻¹ | Absorbance decreases upon oxidation to NADP⁺.[5] |
| NADP⁺ | Oxidized | ~260 nm | ~18,000 M⁻¹cm⁻¹ | Does not absorb significantly at 340 nm. |
| FAD | Oxidized | ~450 nm | 11,300 M⁻¹cm⁻¹ | Absorbance at 450 nm decreases upon reduction.[6][7] |
| FADH₂ | Reduced | <300 nm | Not applicable | Does not absorb significantly at 450 nm.[8] |
Table 2: Typical Reagent Concentrations for Assays
| Reagent | Assay 1 (DECR) | Assay 2 (ACOX) | Purpose |
| Buffer | 50-100 mM Potassium Phosphate, pH 7.5 | 50 mM MES, pH 8.0 | Maintain optimal pH |
| Substrate | 10-100 µM 2,4-Dienoyl-CoA analog | 20-200 µM Docosadienoyl-CoA | Enzyme Substrate |
| Cofactor | 100-250 µM NADPH | 0.005 mM FAD | Reductant / Prosthetic Group |
| Coupling Enzyme | N/A | 10-20 units/mL HRP | Links H₂O₂ to color change |
| Chromogen | N/A | 0.7 mM 4-Aminoantipyrine (B1666024), 10 mM Phenol | Colorimetric reporter |
| Detergent | 0.01% Triton X-100 (optional) | 0.1% Triton X-100 | Improve substrate solubility |
| Enzyme Source | Purified enzyme or cell lysate | Purified enzyme or peroxisomal fraction | Source of activity |
Experimental Protocols
Protocol 1: Continuous Assay for 2,4-Dienoyl-CoA Reductase (DECR)
This protocol measures the consumption of NADPH at 340 nm. Due to the likely commercial unavailability of 2,4-docosadienoyl-CoA, a suitable analog such as 5-phenyl-2,4-pentadienoyl-CoA is recommended, which has a high extinction coefficient and sensitivity.[2]
Workflow
Caption: Workflow for the 2,4-dienoyl-CoA reductase assay.
Materials and Reagents
-
Spectrophotometer capable of reading at 340 nm with temperature control
-
1 mL quartz cuvettes
-
Potassium Phosphate Buffer (1 M, pH 7.5)
-
NADPH (10 mM stock solution in buffer)
-
2,4-Dienoyl-CoA analog substrate (e.g., 5-phenyl-2,4-pentadienoyl-CoA, 1 mM stock in buffer)
-
Purified 2,4-Dienoyl-CoA Reductase or cell/tissue lysate
-
Nuclease-free water
Procedure
-
Prepare the Reaction Master Mix: For each 1 mL reaction, combine the following in a microfuge tube:
-
850 µL Nuclease-free water
-
100 µL of 1 M Potassium Phosphate Buffer, pH 7.5 (Final: 100 mM)
-
20 µL of 10 mM NADPH stock (Final: 200 µM)
-
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Assay Measurement: a. Transfer 970 µL of the Reaction Master Mix to a quartz cuvette and place it in the spectrophotometer. b. Add 10 µL of the 1 mM substrate stock solution (Final: 10 µM). c. Incubate for 3-5 minutes to allow the temperature to equilibrate and record a stable baseline. d. Initiate the reaction by adding 20 µL of the enzyme sample. Mix quickly by gentle inversion or with a pipette. e. Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Control Reaction: Prepare a blank reaction containing all components except the enzyme sample (add 20 µL of buffer instead) to measure any non-enzymatic NADPH oxidation.
Calculation of Activity
Enzyme activity is calculated using the Beer-Lambert law.
-
Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)
-
Where:
-
ΔA₃₄₀/min: The linear rate of absorbance change per minute (corrected for the blank).
-
V_total: Total reaction volume (1.0 mL).
-
ε: Molar extinction coefficient for NADPH (6,220 M⁻¹cm⁻¹).[5]
-
l: Path length of the cuvette (typically 1 cm).
-
V_enzyme: Volume of the enzyme added (0.02 mL).
-
-
Unit Definition: One unit (U) of 2,4-dienoyl-CoA reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Coupled Assay for Acyl-CoA Oxidase (ACOX)
This protocol measures the H₂O₂ produced by ACOX. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogen, resulting in a colored product that can be monitored in the visible range (e.g., 500 nm for the product of 4-aminoantipyrine and phenol).
Workflow Principle
Caption: Principle of the coupled assay for Acyl-CoA Oxidase.
Materials and Reagents
-
Spectrophotometer capable of reading at 500 nm with temperature control
-
1 mL glass or plastic cuvettes
-
MES Buffer (50 mM, pH 8.0)
-
Docosadienoyl-CoA (10 mM stock in buffer with 0.1% Triton X-100)
-
Flavin Adenine (B156593) Dinucleotide (FAD) (1 mM stock)
-
Reaction Cocktail: 1.6 mM 4-Aminoantipyrine (4-AAP) and 22 mM Phenol in MES buffer
-
Horseradish Peroxidase (HRP) (stock solution of ~1500 units/mL)
-
Triton X-100 (10% v/v solution)
-
Purified ACOX or peroxisomal fraction
Procedure
-
Prepare the Reaction Master Mix: For each 1 mL reaction, combine the following:
-
850 µL of Reaction Cocktail (4-AAP/Phenol in MES buffer)
-
10 µL of 10% Triton X-100 (Final: 0.1%)
-
10 µL of 1 mM FAD stock (Final: 10 µM)
-
10 µL of HRP stock solution (Final: ~15 units/mL)
-
-
Set up the Spectrophotometer: Set the wavelength to 500 nm and the temperature to 30°C.
-
Assay Measurement: a. Transfer 880 µL of the Reaction Master Mix to a cuvette and place it in the spectrophotometer. b. Add 100 µL of the 10 mM Docosadienoyl-CoA substrate stock (Final: 1 mM). c. Incubate for 3-5 minutes to equilibrate and record a stable baseline. d. Initiate the reaction by adding 20 µL of the ACOX enzyme sample. Mix quickly. e. Immediately begin recording the increase in absorbance at 500 nm for 5-10 minutes.
-
Control Reaction: Prepare a blank that omits the Docosadienoyl-CoA substrate to account for any background H₂O₂ production or non-specific oxidation.
Calculation of Activity
-
Formula: Activity (µmol/min/mL) = (ΔA₅₀₀/min * V_total) / (ε * l * V_enzyme * 2)
-
Where:
-
ΔA₅₀₀/min: The linear rate of absorbance change per minute (corrected for the blank).
-
V_total: Total reaction volume (1.0 mL).
-
ε: Molar extinction coefficient of the quinoneimine dye product (~6,400 M⁻¹cm⁻¹, but should be determined empirically or from the supplier's data sheet).
-
l: Path length of the cuvette (1 cm).
-
V_enzyme: Volume of the enzyme added (0.02 mL).
-
2: Stoichiometric factor (2 moles of H₂O₂ are required to form one mole of the final dye product in this specific reaction).
-
-
Unit Definition: One unit (U) of Acyl-CoA Oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.
Troubleshooting and Considerations
-
Substrate Solubility: Very long-chain acyl-CoAs like docosadienoyl-CoA have poor aqueous solubility. The inclusion of a non-ionic detergent like Triton X-100 is often necessary to keep the substrate in solution and accessible to the enzyme.
-
High Background Noise: For the DECR assay, high background can result from contaminating NADPH oxidases in crude lysates. For the ACOX assay, it can result from endogenous catalases that break down the H₂O₂ intermediate. Use of purified enzymes or subcellular fractions (e.g., peroxisomes) can mitigate these issues.
-
Substrate Availability: As docosadienoyl-CoA is not a common commercially available substrate, it may need to be synthesized enzymatically from docosadienoic acid using an acyl-CoA synthetase.[9][10] Alternatively, commercially available, structurally related polyunsaturated acyl-CoAs can be used to validate the assay setup.
-
Linearity: Ensure the rate of reaction is linear with respect to both time and enzyme concentration. If the reaction rate decreases rapidly, it may indicate substrate depletion or product inhibition. In such cases, reduce the amount of enzyme or the reaction time used for calculation.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Kinetics of the NADP+ - FADH2 Charge Transfer Complex and Flavin Semiquinones in Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of docosahexaenoyl coenzyme A in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (13Z,16Z)-Docosadi-13,16-enoyl-CoA in Drug Discovery: A Guide for Researchers
Introduction
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is the activated form of (13Z,16Z)-docosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid. This very long-chain fatty acid has emerged as a molecule of significant interest in the field of drug discovery due to its potent agonist activity at the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). GPR120 is a key therapeutic target implicated in the regulation of metabolism and inflammation, making its agonists promising candidates for the development of novel treatments for type 2 diabetes, obesity, and inflammatory disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound and its corresponding free fatty acid.
Biological Activity and Quantitative Data
(13Z,16Z)-Docosadienoic acid, the precursor to this compound, has been identified as a potent and high-affinity endogenous ligand for FFAR4/GPR120.[1] The activation of this receptor initiates a cascade of intracellular signaling events with therapeutic implications. The table below summarizes the key quantitative data related to the biological activity of this compound.
| Compound | Target Receptor | Assay Type | Cell Line | Measured Value | Reference |
| (13Z,16Z)-Docosadienoic acid | FFAR4/GPR120 | Receptor Activity | Not Specified | EC50 = 23 nM | [1] |
Signaling Pathways
The activation of FFAR4/GPR120 by agonists such as (13Z,16Z)-docosadienoic acid triggers complex downstream signaling cascades. FFAR4 is known to couple with various G protein subunits, primarily Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] Additionally, GPR120 activation can initiate G protein-independent signaling through the recruitment of β-arrestin 2, which mediates anti-inflammatory effects.[2]
Experimental Protocols
The following protocols are provided as representative methods for studying the activity of this compound or its free fatty acid at the FFAR4/GPR120 receptor.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR120 by an agonist.
Materials:
-
HEK293 or CHO cells stably expressing human FFAR4/GPR120.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
(13Z,16Z)-Docosadienoic acid.
-
Positive control agonist (e.g., TUG-891).
-
96-well black, clear-bottom assay plates.
-
Fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Culture: Culture the GPR120-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well and incubate for 18-24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of (13Z,16Z)-docosadienoic acid in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the compound in assay buffer to create a concentration range for the dose-response curve.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence imaging plate reader.
-
Add the diluted compound solutions to the wells.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~525 nm at regular intervals for a period of 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key step in G protein-independent signaling. A common method is the PathHunter® β-Arrestin assay.
Materials:
-
CHO-K1 cells engineered to co-express a ProLink (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-Arrestin-2 (e.g., from DiscoverX).
-
Cell plating medium.
-
Detection reagent containing chemiluminescent substrate.
-
(13Z,16Z)-Docosadienoic acid.
-
Positive control agonist.
-
White, solid-bottom 96-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Thaw the cryopreserved cells and suspend them in the provided cell plating medium.
-
Cell Plating: Dispense the cell suspension into the wells of a 96-well white, solid-bottom plate.
-
Compound Addition:
-
Prepare serial dilutions of (13Z,16Z)-docosadienoic acid in an appropriate buffer.
-
Add the diluted compound solutions to the wells containing the cells.
-
-
Incubation: Incubate the plate at 37°C for 90-180 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
Applications in Drug Discovery
The potent and specific agonism of this compound and its free acid at FFAR4/GPR120 positions it as a valuable tool and potential therapeutic lead in several areas of drug discovery:
-
Metabolic Diseases: As a GPR120 agonist, this molecule can be investigated for its potential to improve glucose homeostasis, enhance insulin (B600854) sensitivity, and stimulate the secretion of incretin (B1656795) hormones like GLP-1. These properties make it a compelling candidate for the development of new treatments for type 2 diabetes and obesity.
-
Inflammatory Disorders: The GPR120-mediated anti-inflammatory pathway provides a rationale for exploring the therapeutic utility of this compound in chronic inflammatory diseases such as inflammatory bowel disease, atherosclerosis, and non-alcoholic steatohepatitis (NASH).
-
Tool Compound for GPR120 Research: Due to its high potency, this molecule can serve as a valuable pharmacological tool to further elucidate the physiological and pathophysiological roles of GPR120 in various cellular and animal models.
Conclusion
This compound and its corresponding free fatty acid represent a promising avenue for drug discovery, primarily through their interaction with the FFAR4/GPR120 receptor. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this endogenous lipid mediator in metabolic and inflammatory diseases. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial in translating its potent in vitro activity into novel therapeutic interventions.
References
Troubleshooting & Optimization
improving solubility of (13Z,16Z)-Docosadi-13,16-enoyl-CoA in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (13Z,16Z)-Docosadi-13,16-enoyl-CoA in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a long-chain polyunsaturated fatty acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, it is an amphipathic molecule, possessing both a hydrophilic head (the coenzyme A portion) and a long, hydrophobic tail (the docosadienoyl chain). This dual nature leads to very low solubility in aqueous buffers, causing the molecules to aggregate and form micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][2] Poor solubility can lead to inaccurate results and artifacts in enzyme assays and other biochemical experiments.
Q2: What are the common methods to improve the solubility of long-chain acyl-CoAs like this compound?
The primary methods to enhance the solubility of long-chain acyl-CoAs involve the use of detergents or cyclodextrins.[3][4][5] Detergents, at concentrations above their CMC, form micelles that can encapsulate the hydrophobic acyl chain, thereby increasing the overall solubility of the acyl-CoA in the aqueous buffer.[6][7] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with the hydrophobic tail of the acyl-CoA, effectively shielding it from the aqueous environment and improving solubility.[4][5][8] The use of co-solvents like ethanol (B145695) or DMSO to prepare stock solutions is also a common practice.
Q3: How do I choose between using a detergent and a cyclodextrin (B1172386)?
The choice depends on the specific requirements of your experiment:
-
Detergents: Effective at solubilizing high concentrations of the acyl-CoA. However, detergents can sometimes interfere with enzyme activity or downstream applications. It is crucial to choose a non-denaturing detergent and use it at the lowest effective concentration.[3]
-
Cyclodextrins: Generally considered more biocompatible and less likely to interfere with protein function compared to detergents.[4] They form a 1:1 or 1:2 complex with the fatty acyl chain.[8] The solubilizing capacity might be lower than that of detergents.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers in a solution begin to self-assemble into micelles.[9][10] Below the CMC, the detergent exists as monomers. Above the CMC, any additional detergent will form micelles. For solubilizing this compound, a detergent concentration above its CMC is generally required to ensure the formation of micelles that can incorporate the acyl-CoA.[6] However, excessively high detergent concentrations can be detrimental to enzyme stability.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound for experimental use.
Problem 1: Precipitation or cloudiness is observed upon adding this compound to the aqueous buffer.
-
Potential Cause: The concentration of the acyl-CoA has exceeded its aqueous solubility limit.
-
Solutions:
-
Use a Solubilizing Agent: Incorporate a detergent or cyclodextrin into your buffer before adding the acyl-CoA.
-
Optimize pH and Ionic Strength: The solubility of fatty acyl-CoAs can be influenced by the pH and ionic strength of the buffer.[1][11] Experiment with slight variations in your buffer composition. For instance, the CMC of ionic detergents can be affected by the salt concentration.[9]
-
Prepare a Concentrated Stock in Organic Solvent: Dissolve the this compound in a small volume of ethanol or DMSO to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while vortexing to facilitate dispersion. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
-
Problem 2: Inconsistent results in enzyme assays.
-
Potential Cause: Aggregation of the acyl-CoA substrate, leading to variable accessibility for the enzyme.
-
Solutions:
-
Ensure Complete Solubilization: Visually inspect your acyl-CoA solution for any signs of precipitation or cloudiness before each experiment.
-
Work Above the CMC of the Acyl-CoA: Long-chain acyl-CoAs themselves have a CMC.[1][2] Working at concentrations below the estimated CMC of this compound may lead to more consistent results if a solubilizing agent is not used. The CMC for similar long-chain acyl-CoAs like palmitoyl-CoA can range from 3-30 µM depending on buffer conditions.[1]
-
Use a Detergent: Employ a non-ionic or zwitterionic detergent at a concentration 2-3 times its CMC to ensure the acyl-CoA is well-dispersed in micelles.
-
Consider Cyclodextrin Complexation: Prepare a pre-formed complex of the acyl-CoA with a suitable cyclodextrin (e.g., methyl-β-cyclodextrin) to ensure a monomeric presentation of the substrate to the enzyme.[4]
-
Quantitative Data
Table 1: Critical Micelle Concentration (CMC) of Selected Detergents in Aqueous Solutions
| Detergent | Type | CMC (mM) |
| CHAPS | Zwitterionic | 4-8 |
| Octyl-β-glucoside | Non-ionic | 20-25 |
| Triton X-100 | Non-ionic | 0.2-0.9 |
| Tween 20 | Non-ionic | 0.06 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 1-10 |
Note: CMC values can be affected by temperature, pH, and ionic strength.[9][12]
Table 2: Estimated Critical Micelle Concentration (CMC) of Long-Chain Acyl-CoAs
| Acyl-CoA | Chain Length:Unsaturation | Estimated CMC (µM) |
| Palmitoyl-CoA | 16:0 | 3 - 60 |
| Stearoyl-CoA | 18:0 | ~3 |
| Oleoyl-CoA | 18:1 | 2 - 8 |
Data for palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA from various studies. The CMC of this compound (22:2) is expected to be in a similar low micromolar range.[1]
Experimental Protocols
Protocol 1: Solubilization of this compound using a Detergent
-
Prepare the Buffer: Prepare your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl).
-
Add Detergent: Add a non-ionic or zwitterionic detergent (e.g., Triton X-100) to the buffer to a final concentration that is 2-3 times its CMC (e.g., 0.6-0.9 mM for Triton X-100). Mix gently to avoid excessive foaming.
-
Prepare Acyl-CoA Stock: Dissolve the lyophilized this compound in a minimal volume of high-purity ethanol or DMSO to make a concentrated stock solution (e.g., 10-20 mM).
-
Dilute into Detergent-Containing Buffer: While gently vortexing the detergent-containing buffer, add the acyl-CoA stock solution dropwise to achieve the desired final concentration.
-
Incubate (Optional): A brief incubation at room temperature (10-15 minutes) may aid in the complete incorporation of the acyl-CoA into the micelles.
-
Visual Inspection: Before use, ensure the final solution is clear and free of any precipitates.
Protocol 2: Solubilization of this compound using Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve methyl-β-cyclodextrin in your desired aqueous buffer to a concentration that is at a 2:1 molar ratio to the final desired concentration of the acyl-CoA.
-
Prepare Acyl-CoA Stock: Prepare a concentrated stock solution of this compound in ethanol or DMSO as described in Protocol 1.
-
Form the Inclusion Complex: While vortexing the cyclodextrin solution, slowly add the acyl-CoA stock solution.
-
Incubate: Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex.
-
Use in Experiment: The resulting solution contains the acyl-CoA complexed with cyclodextrin and is ready for use.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Membrane Protein Solubilization [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses | MDPI [mdpi.com]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of polyunsaturated acyl-CoAs (PUFA-CoAs) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polyunsaturated acyl-CoA (PUFA-CoA) degradation during experiments?
A1: The primary cause of PUFA-CoA degradation is lipid peroxidation.[1][2] This is a chemical process initiated by free radicals that attack the double bonds in the polyunsaturated fatty acyl chains.[1][2] This process is a self-propagating chain reaction that can lead to a variety of degradation products, compromising the integrity of your samples.[1] Factors that can accelerate this degradation include exposure to oxygen, elevated temperatures, and the presence of transition metals which can catalyze the formation of reactive oxygen species (ROS).[1][3]
Q2: How can I minimize the degradation of my PUFA-CoA samples during storage?
A2: Proper storage is critical for maintaining the stability of PUFA-CoAs. For short-term storage, it is recommended to keep samples on ice. For long-term storage, samples should be snap-frozen in liquid nitrogen and then stored at -80°C.[4] It is also advisable to store samples under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. Aliquoting samples into smaller volumes can also prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What types of antioxidants can I use to protect my PUFA-CoA samples?
A3: Both natural and synthetic antioxidants can be used to prevent the oxidation of PUFA-CoAs. Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural antioxidants include tocopherols (B72186) (Vitamin E), ascorbic acid (Vitamin C), and various polyphenolic compounds.[5] The choice of antioxidant may depend on the specific experimental conditions and the downstream application.
Q4: Are there any specific handling precautions I should take during my experiments?
A4: Yes, there are several precautions you can take. Always work with PUFA-CoA samples on ice to minimize thermal degradation. Use solvents that have been de-gassed to remove dissolved oxygen. Prepare solutions and buffers fresh, and consider adding a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation. When possible, perform experimental manipulations in a glove box under an inert atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in enzyme assays using PUFA-CoAs.
| Possible Cause | Troubleshooting Step |
| PUFA-CoA Degradation | Ensure that PUFA-CoA stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere. Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer. |
| Inaccurate Pipetting | Due to their amphipathic nature, PUFA-CoAs can be challenging to pipette accurately. Use low-retention pipette tips and verify the calibration of your pipettes. |
| Enzyme Instability | Confirm the stability and activity of your enzyme under the assay conditions. Run appropriate positive and negative controls. |
Issue 2: Poor peak shape or low signal intensity during LC-MS/MS analysis of PUFA-CoAs.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare samples immediately before analysis. If samples need to be stored in the autosampler, ensure it is cooled (e.g., 4°C). Use an appropriate extraction and reconstitution solvent to maintain stability.[6] |
| Poor Chromatography | Optimize your LC method, including the mobile phase composition and gradient, to ensure good peak shape for your specific PUFA-CoAs. Split peaks can indicate column contamination or a void.[1] |
| Ion Suppression | The sample matrix can interfere with the ionization of your analytes. Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.[1] |
| Instrument Contamination | Flush the LC system and mass spectrometer to remove any potential contaminants that may be causing background noise or ion suppression. |
Data Presentation
Table 1: Efficacy of Common Antioxidants in Preventing Lipid Peroxidation
This table provides a summary of the half-maximal inhibitory concentration (IC50) values for various antioxidants against lipid peroxidation, offering a quantitative comparison of their efficacy. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | IC50 (µM) | Reference |
| Butylated Hydroxytoluene (BHT) | 25 - 393 | [7] |
| Vitamin E (α-tocopherol) | Varies by study | [7] |
| Ascorbic Acid (Vitamin C) | Varies by study | [7] |
| Rosemary Extract | Varies by study | [7] |
Note: IC50 values can vary depending on the specific assay conditions and the lipid substrate used.
Table 2: Impact of Storage Temperature on Polyunsaturated Fatty Acid (PUFA) Stability in Biological Samples
This table illustrates the effect of storage temperature on the degradation of PUFAs in mussel tissue over time. A decrease in the PUFA/SFA (Saturated Fatty Acid) ratio indicates degradation of PUFAs. While this data is for PUFAs within a complex biological matrix, it provides a strong indication of the temperature sensitivity of these molecules, which would also apply to their acyl-CoA derivatives.
| Storage Time | Refrigeration (+4°C) - PUFA/SFA Ratio | Freezing (-20°C) - PUFA/SFA Ratio |
| Fresh | (Baseline) | (Baseline) |
| 10 Days | Significant Decrease | Significant Decrease |
| 15 Days | Further Significant Decrease | Further Significant Decrease |
Data adapted from a study on Mytilus galloprovincialis.[8]
Experimental Protocols
Protocol 1: Extraction and Purification of Polyunsaturated Acyl-CoAs using Solid-Phase Extraction (SPE)
This protocol provides a general method for the enrichment of PUFA-CoAs from biological samples.
Materials:
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol (B129727) or acetonitrile)
-
Sample extract containing PUFA-CoAs
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: Load the sample extract onto the cartridge. The PUFA-CoAs will bind to the sorbent.
-
Washing: Pass the wash solvent through the cartridge to remove any unbound impurities.
-
Elution: Pass the elution solvent through the cartridge to elute the purified PUFA-CoAs.
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for downstream analysis.
Protocol 2: In Vitro Enzyme Assay with Polyunsaturated Acyl-CoAs
This protocol outlines a general procedure for measuring the activity of an enzyme that utilizes a PUFA-CoA as a substrate.
Materials:
-
Enzyme of interest
-
PUFA-CoA substrate (e.g., arachidonoyl-CoA)
-
Assay buffer (pH and composition optimized for the specific enzyme)
-
Detection reagent (to measure product formation or substrate consumption)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, including the enzyme, PUFA-CoA substrate, and detection reagent, in the assay buffer. Keep all solutions on ice.
-
Assay Setup: In a 96-well plate, add the assay buffer and the PUFA-CoA substrate to each well.
-
Initiate Reaction: Add the enzyme to the wells to start the reaction. Include appropriate controls, such as wells without the enzyme (no-enzyme control) and wells without the substrate (no-substrate control).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction (if necessary): Stop the reaction by adding a stop solution or by heat inactivation, depending on the assay.
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Calculate the enzyme activity based on the change in signal over time, after subtracting the background signal from the controls.
Mandatory Visualizations
Caption: A generalized workflow for handling PUFA-CoA samples.
Caption: The free radical chain reaction of lipid peroxidation.
References
- 1. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Is docosahexaenoic acid, an n−3 long-chain polyunsaturated fatty acid, required for development of normal brain function? An overview of evidence from cognitive and behavioral tests in humans and animals | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low enzyme activity in beta-oxidation assays with (13Z,16Z)-Docosadi-13,16-enoyl-CoA
Welcome to the Technical Support Center for troubleshooting beta-oxidation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental analysis of fatty acid oxidation, with a specific focus on polyunsaturated substrates like (13Z,16Z)-Docosadi-13,16-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the beta-oxidation of polyunsaturated fatty acids (PUFAs) like this compound?
A1: The beta-oxidation of PUFAs requires the core enzymes of the beta-oxidation spiral (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase), as well as auxiliary enzymes to handle the non-standard double bond positions. For a substrate with cis-double bonds, such as this compound, the key auxiliary enzymes are enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .[1][2][3] These enzymes are crucial for rearranging the double bonds to a conformation that can be processed by the core beta-oxidation machinery.
Q2: Why am I observing lower than expected enzyme activity with my polyunsaturated acyl-CoA substrate compared to a saturated one like palmitoyl-CoA?
A2: Several factors can contribute to this observation:
-
Rate-Limiting Auxiliary Enzymes: The activity of the auxiliary enzymes, enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, can be rate-limiting in the overall pathway.[4]
-
Substrate Solubility and Stability: Long-chain polyunsaturated acyl-CoAs can be prone to aggregation and instability in aqueous buffers.[5][6] Poor solubility can reduce the effective substrate concentration available to the enzyme.
-
Sub-optimal Assay Conditions: The optimal pH, temperature, and cofactor concentrations for the auxiliary enzymes may differ from those of the core beta-oxidation enzymes.
-
Product Inhibition: The accumulation of intermediates can lead to feedback inhibition of the enzymatic pathway.[1]
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: To improve the solubility of long-chain fatty acyl-CoAs, it is common practice to complex them with a carrier protein, such as fatty acid-free bovine serum albumin (BSA). The substrate can be prepared by first dissolving it in a small amount of an organic solvent like ethanol (B145695) and then slowly adding it to the BSA-containing buffer with gentle mixing.[7][8]
Q4: What are the critical cofactors for beta-oxidation assays, and should I be concerned about their depletion?
A4: The primary cofactors for mitochondrial beta-oxidation are NAD+ and FAD, which are reduced to NADH and FADH2, respectively. The auxiliary enzyme 2,4-dienoyl-CoA reductase requires NADPH.[4] In in vitro assays using purified enzymes or mitochondrial extracts, it is essential to provide these cofactors in non-limiting concentrations. Cofactor depletion can become a significant issue in assays with high enzyme activity or prolonged incubation times.
Troubleshooting Guide: Low Enzyme Activity
This guide provides a systematic approach to diagnosing and resolving issues of low enzyme activity in your beta-oxidation assays.
Problem: Low or No Detectable Enzyme Activity
Below is a flowchart to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low enzyme activity in beta-oxidation assays.
| Potential Cause | Recommended Solution |
| Substrate-Related Issues | |
| Poor Substrate Solubility | Prepare the this compound substrate by complexing it with fatty acid-free BSA. Ensure the final concentration of any organic solvent used for initial solubilization is minimal and does not inhibit the enzyme.[7][8] |
| Substrate Degradation | Aliquot the acyl-CoA substrate and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Substrate Concentration | Verify the concentration of your acyl-CoA stock solution using spectrophotometry (based on the absorbance of the adenine (B156593) ring of CoA). |
| Enzyme-Related Issues | |
| Low Enzyme Concentration or Inactivity | Determine the protein concentration of your enzyme preparation (e.g., via Bradford or BCA assay). Test the activity of your enzyme preparation with a standard, readily oxidized substrate like palmitoyl-CoA to confirm its viability. |
| Improper Enzyme Storage | Store enzymes at their recommended temperatures, typically -80°C, in a buffer containing a cryoprotectant like glycerol. |
| Assay Condition-Related Issues | |
| Suboptimal pH or Temperature | The optimal pH for most mitochondrial beta-oxidation enzymes is between 7.0 and 8.5. The optimal temperature is typically around 37°C. These parameters should be optimized for your specific enzyme source and substrate.[9] |
| Insufficient Cofactors | Ensure that NAD+, FAD, NADPH, and Coenzyme A are present in saturating concentrations in your assay buffer. Typical concentrations range from 0.1 to 1 mM. |
| Inhibitory Contaminants | Use high-purity reagents and water for all buffers and solutions. If using crude extracts, consider partial purification of your enzyme. |
| Detection Method-Related Issues | |
| Insufficient Assay Sensitivity | For low activity samples, consider increasing the incubation time (while ensuring linearity) or using a more sensitive detection method, such as a radioactive assay.[10] |
| Signal Quenching or Interference | If using a spectrophotometric or fluorometric assay, run controls without the enzyme or substrate to check for background signals or quenching effects from your buffer components or the substrate itself. |
Experimental Protocols
Protocol: In Vitro Beta-Oxidation Assay using Radiolabeled Substrate
This protocol is a general guideline for measuring the beta-oxidation of a radiolabeled fatty acyl-CoA, such as [³H]-(13Z,16Z)-Docosadi-13,16-enoyl-CoA, using isolated mitochondria or cell homogenates.
Materials:
-
Radiolabeled substrate (e.g., [³H]-(13Z,16Z)-Docosadi-13,16-enoyl-CoA)
-
Unlabeled this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM KCl, 1 mM EDTA)
-
Cofactor Stock Solution (e.g., 10 mM NAD+, 10 mM FAD, 10 mM NADPH, 10 mM Coenzyme A, 100 mM L-carnitine, 100 mM ATP, 100 mM MgCl₂)
-
Mitochondrial preparation or cell homogenate
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Ion-exchange resin (for separation of substrate and product)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the unlabeled acyl-CoA in a suitable buffer.
-
Add the radiolabeled acyl-CoA to the unlabeled stock to achieve the desired specific activity.
-
Complex the acyl-CoA mixture with fatty acid-free BSA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, cofactor stock solution, and your enzyme source (mitochondria or cell homogenate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the prepared radiolabeled substrate.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a final concentration of 0.5 M PCA to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
-
Separation of Product from Substrate:
-
The supernatant contains the acid-soluble products of beta-oxidation (e.g., radiolabeled acetyl-CoA).
-
Separate the radiolabeled product from the unreacted radiolabeled substrate using a suitable method, such as passing the supernatant through an ion-exchange column that binds the long-chain acyl-CoA but not the shorter, acid-soluble products.[7]
-
-
Quantification:
-
Add the eluate containing the radiolabeled product to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of beta-oxidation, typically expressed as nmol of substrate oxidized per minute per mg of protein.
-
Caption: A simplified workflow for a radioactive beta-oxidation assay.
Signaling Pathways and Logical Relationships
Beta-Oxidation of this compound
The beta-oxidation of this polyunsaturated fatty acid requires the involvement of auxiliary enzymes to modify the structure of the acyl-CoA intermediate.
Caption: The enzymatic pathway for the beta-oxidation of a polyunsaturated fatty acid.
References
- 1. aocs.org [aocs.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in-depth examination of fatty acid solubility limits in biotherapeutic protein formulations containing polysorbate 20 and polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Docosadienoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of docosadienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for docosadienoyl-CoA in positive ion mode ESI-MS/MS?
A1: In positive electrospray ionization mode (ESI+), docosadienoyl-CoA will be detected as the protonated molecule, [M+H]⁺. The most common and abundant fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule, which corresponds to a neutral loss of 507 Da.[1][2]
To determine the specific m/z values for docosadienoyl-CoA (C₂₂H₃₄O₂-CoA):
-
Molecular Formula of Docosadienoic acid: C₂₂H₄₀O₂
-
Molecular Weight of Docosadienoic acid: 336.55 g/mol
-
Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
Molecular Weight of Coenzyme A: 767.53 g/mol
-
Molecular Formula of Docosadienoyl-CoA: C₄₃H₇₄N₇O₁₇P₃S
-
Molecular Weight of Docosadienoyl-CoA: 1085.08 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1086.1
-
Product Ion ([M+H - 507]⁺): m/z 579.1
A secondary, less abundant, characteristic fragment ion corresponding to the CoA moiety at m/z 428 can also be monitored.[3][4]
Q2: I am observing a very low signal or no signal at all for my docosadienoyl-CoA standard. What are the initial troubleshooting steps?
A2: When encountering low or no signal, a systematic approach is key.[5]
-
Confirm Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly.
-
Check Standards and Mobile Phases: Prepare fresh docosadienoyl-CoA standards and mobile phases. Acyl-CoAs are susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[6][7]
-
Verify Instrument Parameters: Ensure all gas flows, temperatures, and voltages are set to typical values for large molecule analysis. Check for a stable electrospray.
-
Sample Preparation: Re-evaluate your sample preparation procedure. Inefficient extraction or protein precipitation can lead to significant sample loss.
Q3: My chromatographic peak for docosadienoyl-CoA is broad and tailing. How can I improve the peak shape?
A3: Poor peak shape for long-chain acyl-CoAs is a common issue.
-
Mobile Phase Modifier: Ensure your mobile phase contains an appropriate modifier. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (typically 5-10 mM) can improve peak shape and ionization efficiency.[6][8]
-
Column Choice: A C8 or C18 reversed-phase column is standard.[9] Consider a column with a smaller particle size (e.g., < 2 µm) for better efficiency.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of docosadienoyl-CoA can lead to sharper peaks.
-
Flow Rate: Optimization of the flow rate can also impact peak shape. A typical flow rate is between 0.2-0.4 mL/min.[9]
-
Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can reduce viscosity and improve peak symmetry.[3]
Q4: How can I minimize ion suppression when analyzing docosadienoyl-CoA in complex biological samples?
A4: Ion suppression is a major challenge in LC-MS/MS analysis of biological samples.
-
Effective Sample Cleanup: Implement a robust sample preparation protocol. This can include protein precipitation followed by solid-phase extraction (SPE) to remove interfering salts and phospholipids.[10]
-
Chromatographic Separation: Optimize your LC method to ensure docosadienoyl-CoA elutes in a region with fewer co-eluting matrix components.
-
Internal Standard: Use a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled docosadienoyl-CoA), to compensate for matrix effects.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No/Low Signal Intensity | 1. Sample Degradation2. Inefficient Ionization3. Suboptimal MS/MS Parameters4. Poor Extraction Recovery | 1. Prepare fresh standards and samples in a slightly acidic buffer. Store at -80°C.[3]2. Optimize mobile phase composition (e.g., add 10 mM ammonium acetate).[6] Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).[6]3. Perform infusion of docosadienoyl-CoA to optimize declustering potential (DP) and collision energy (CE).[3]4. Test different extraction solvents (e.g., acetonitrile/methanol/water mixtures).[11] Consider using solid-phase extraction (SPE) for cleanup.[10] |
| Poor Peak Shape (Tailing/Broad) | 1. Secondary Interactions with Column2. Suboptimal LC Gradient3. Column Overloading | 1. Ensure mobile phase contains an ion-pairing agent or salt (e.g., ammonium acetate).[6]2. Decrease the gradient ramp rate around the analyte's retention time.3. Inject a lower concentration of the standard or diluted sample extract. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System2. Matrix Effects | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Improve sample cleanup procedures (e.g., SPE).[10] Divert the eluent to waste at the beginning and end of the run to avoid introduction of highly polar or non-polar contaminants into the MS.[9] |
| Inconsistent Retention Times | 1. LC Pump Issues2. Column Degradation3. Changes in Mobile Phase Composition | 1. Check for leaks and ensure proper pump performance and equilibration.2. Replace the guard column or analytical column.3. Prepare fresh mobile phases daily. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissue
-
Homogenization: Weigh approximately 40 mg of frozen tissue powder in a pre-chilled tube.[9]
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water) containing an internal standard (e.g., C17:0-CoA).[11]
-
Protein Precipitation: Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A).[3] Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0.0 min: 20% B
-
2.0 min: 20% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
15.1 min: 20% B
-
20.0 min: 20% B
-
-
-
Mass Spectrometry (Triple Quadrupole):
Quantitative Data Summary
Table 1: Representative LC Parameters for Acyl-CoA Analysis
| Parameter | Setting 1 | Setting 2 |
| Column | Agilent ZORBAX 300SB-C8 (2.1 x 100 mm, 3.5 µm)[3] | Waters Acquity C8 UPLC BEH (2.1 x 150 mm, 1.7 µm)[9] |
| Mobile Phase A | 100 mM Ammonium Formate (pH 5.0) in 2% Acetonitrile[3] | 15 mM Ammonium Hydroxide in Water[9] |
| Mobile Phase B | Acetonitrile | 15 mM Ammonium Hydroxide in Acetonitrile[9] |
| Flow Rate | Not specified | 0.4 mL/min[9] |
| Column Temp. | 42°C[3] | 35°C[9] |
Table 2: Example MS/MS Parameters for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| C16:0-CoA | 1006.4 | 499.4 | [13] |
| C18:1-CoA | 1032.4 | 525.4 (Calculated) | [9] |
| C18:2-CoA | 1030.4 | 523.4 (Calculated) | [9] |
| Docosadienoyl-CoA | 1086.1 | 579.1 (Calculated) |
Visualizations
Caption: Experimental workflow for docosadienoyl-CoA analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | MDPI [mdpi.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (13Z,16Z)-Docosadi-13,16-enoyl-CoA in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (13Z,16Z)-Docosadi-13,16-enoyl-CoA during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound during long-term storage?
A1: The stability of this compound, a polyunsaturated long-chain acyl-CoA, is primarily affected by two main degradation pathways:
-
Oxidation: The presence of double bonds in the fatty acyl chain makes the molecule highly susceptible to oxidation by atmospheric oxygen. This process can be initiated by exposure to light, heat, or the presence of metal ions.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to both chemical and enzymatic hydrolysis. Chemical hydrolysis can be catalyzed by acidic or alkaline conditions, while enzymatic degradation can occur in the presence of contaminating thioesterases.
Q2: What are the optimal storage conditions for ensuring the long-term stability of this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term stability. Storage at -20°C is acceptable for shorter periods, but the rate of degradation will be higher.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Form: Store as a lyophilized powder or in an anhydrous organic solvent. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.
-
Light: Protect from light by using amber vials or by storing in a dark location.
Q3: How can I assess the stability of my this compound sample?
A3: The stability of your sample can be assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the quantification of the intact molecule and the detection of potential degradation products.
Q4: What are the signs of degradation in a sample of this compound?
A4: While visual inspection may not always reveal degradation, signs can include a change in color or the appearance of turbidity in a solution. The most reliable method for detecting degradation is through analytical techniques like HPLC-MS, which can reveal the presence of smaller, more polar degradation products.
Q5: Can I subject my sample of this compound to multiple freeze-thaw cycles?
A5: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and oxygen, accelerating degradation. For frequent use, it is best to aliquot the stock solution into single-use vials before freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound in my assay. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, atmosphere). Prepare fresh dilutions from a new aliquot for each experiment. Assess the purity of the stock solution using HPLC-MS. |
| Unexpected peaks in my HPLC-MS analysis. | The sample has degraded. The additional peaks could be hydrolysis products (the free fatty acid and Coenzyme A) or oxidation products. | Confirm the identity of the degradation products using their mass-to-charge ratio. If degradation is confirmed, discard the stock and use a fresh, properly stored sample. |
| Inconsistent results between experiments. | Instability of the compound in the experimental buffer or solution. | Assess the stability of this compound in your specific experimental buffer over the time course of your experiment. Consider preparing fresh solutions immediately before use. |
| Difficulty dissolving the lyophilized powder. | The compound may have partially degraded and become less soluble. | Try sonicating the sample in an appropriate anhydrous organic solvent. If solubility issues persist, it is a strong indicator of degradation, and a new sample should be used. |
Data Presentation
| Storage Condition | Duration | Expected Purity (%) |
| -80°C, under Argon, Lyophilized Powder | 6 Months | >98% |
| -80°C, under Argon, Lyophilized Powder | 12 Months | >95% |
| -20°C, under Argon, Lyophilized Powder | 6 Months | ~90-95% |
| -20°C, under Argon, Lyophilized Powder | 12 Months | ~80-85% |
| 4°C, in Aqueous Buffer (pH 7.4) | 24 Hours | <50% |
| Room Temperature, in Aqueous Buffer (pH 7.4) | 4 Hours | <10% |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound
This protocol outlines a method for evaluating the stability of this compound under various storage conditions using HPLC-MS.
1. Materials:
-
This compound (lyophilized powder)
-
Anhydrous organic solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC-grade water
-
HPLC-grade formic acid
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
HPLC-MS system
2. Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous organic solvent at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber glass vials.
-
For each storage condition to be tested (e.g., -80°C, -20°C), prepare a set of vials.
-
Evaporate the solvent from the vials under a gentle stream of inert gas to obtain a thin film of the compound.
-
Seal the vials tightly under the inert atmosphere.
3. Storage:
-
Place the prepared vials at their designated storage temperatures.
4. Analysis:
-
At each time point (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the sample in a known volume of the initial solvent.
-
Analyze the sample by HPLC-MS.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) and Mass Spectrometry.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan to identify potential degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification of the parent compound.
-
-
5. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial time point (t=0).
-
Identify and quantify major degradation products.
Mandatory Visualization
Caption: Experimental workflow for assessing the long-term stability of this compound.
Technical Support Center: Assays with (13Z,16Z)-Docosadi-13,16-enoyl-CoA in Crude Cell Lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (13Z,16Z)-Docosadi-13,16-enoyl-CoA in assays with crude cell lysates. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential interference and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference when using crude cell lysates in my assay?
A1: Crude cell lysates are complex mixtures that can introduce several sources of interference in biochemical assays.[1][2] Key sources include:
-
Endogenous Enzymes: Lysates contain numerous enzymes, such as hydrolases, proteases, and dehydrogenases, that can degrade your substrate, product, or other assay reagents.
-
Binding Proteins: The presence of acyl-CoA binding proteins (ACBPs) and other carrier proteins can sequester this compound, reducing its effective concentration.[3]
-
High Protein Concentration: High concentrations of total protein can lead to non-specific binding and aggregation of assay components.[3]
-
Small Molecule Contaminants: Endogenous small molecules, lipids, and nucleotides within the lysate can compete with or directly interfere with the assay reaction or detection method.
-
Physical Properties: The viscosity and turbidity of the lysate can interfere with optical measurements, such as absorbance or fluorescence readings.
Q2: My assay signal is lower than expected. What are the potential causes?
A2: A lower-than-expected signal can stem from several factors:
-
Substrate Degradation: Endogenous enzymes in the crude lysate may be degrading the this compound.
-
Enzyme Inhibition: Components of the lysate could be inhibiting the enzyme of interest.
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme in the presence of the cell lysate.[4]
-
Inaccurate Pipetting: Inconsistent or inaccurate pipetting of viscous cell lysates can lead to variability and lower signal.
-
Improper Reagent Storage: Ensure all reagents, especially the acyl-CoA, have been stored correctly to prevent degradation.
Q3: I am observing high background noise in my assay. How can I reduce it?
A3: High background noise can obscure your signal. Consider the following troubleshooting steps:
-
Include a "No Enzyme" Control: A control reaction with lysate but without your enzyme of interest will help quantify the background signal from endogenous activities.
-
Optimize Wavelengths: If using a fluorescence-based assay, ensure your excitation and emission wavelengths are optimized to minimize background fluorescence from the lysate.
-
Dilute the Lysate: Using a more diluted lysate can reduce the concentration of interfering substances.
-
Use a Specific Inhibitor: If a known inhibitor for your enzyme of interest is available, use it to confirm that the signal is specific.
-
Purify the Lysate: Partial purification of the lysate through methods like ammonium (B1175870) sulfate (B86663) precipitation or size-exclusion chromatography can remove some interfering components.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
-
Possible Cause: Inconsistent mixing or pipetting of the viscous crude cell lysate.
-
Solution:
-
Ensure the lysate is thoroughly mixed before each pipetting step.
-
Use positive displacement pipettes for highly viscous lysates to ensure accurate volume transfer.
-
Prepare a master mix of reagents to minimize pipetting errors between wells.
-
-
Possible Cause: Edge effects in microplates due to evaporation.
-
Solution:
-
Avoid using the outer wells of the microplate.
-
Fill the outer wells with buffer or water to create a humidity barrier.
-
Use plate sealers during incubations.[5]
-
Problem 2: Non-linear Reaction Kinetics
-
Possible Cause: Substrate depletion or product inhibition.
-
Solution:
-
Measure initial reaction rates where the relationship between product formation and time is linear.
-
Vary the substrate concentration to ensure you are working within the linear range of the assay.
-
-
Possible Cause: Instability of this compound or the enzyme in the assay conditions.
-
Solution:
-
Perform a time-course experiment to assess the stability of the substrate and enzyme under assay conditions.
-
Consider the addition of stabilizing agents, such as BSA or detergents, if compatible with your assay.
-
Data Presentation: Summary of Potential Interferences and Mitigation Strategies
| Type of Interference | Potential Cause in Crude Cell Lysate | Recommended Mitigation Strategy | Control Experiment |
| Enzymatic | Endogenous acyl-CoA hydrolases, proteases, dehydrogenases. | Add broad-spectrum inhibitors (e.g., protease inhibitor cocktail). | "Lysate-only" control (no target enzyme). |
| Binding | Acyl-CoA binding proteins (ACBPs), albumin. | Include a saturating concentration of a non-interfering detergent (e.g., Triton X-100) or BSA. | Assay with and without the addition of BSA/detergent. |
| Chemical | Redox-active small molecules, free thiols. | Add reducing agents like DTT or TCEP if compatible with the assay.[6] | Assay with and without the reducing agent. |
| Physical | Turbidity, viscosity, autofluorescence. | Centrifuge lysate at high speed before use; use a plate reader with background subtraction. | Blank wells containing only lysate and buffer. |
| Substrate-related | Aggregation of this compound. | Optimize the concentration of the acyl-CoA; include a non-ionic detergent.[3] | Test a range of substrate concentrations. |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay using this compound and Crude Cell Lysate
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the enzyme of interest.
-
Preparation of Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂. Ensure the buffer is at room temperature before use.[7]
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent and store at -80°C.
-
Crude Cell Lysate: Prepare the cell lysate using a suitable lysis buffer containing protease inhibitors. Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet cell debris.[1] Use the supernatant for the assay.
-
Detection Reagent: Prepare as per the manufacturer's instructions (e.g., for detecting CoA-SH release or consumption of a co-substrate like NADH).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of crude cell lysate (or a dilution thereof) to the appropriate wells.
-
Add 10 µL of Assay Buffer to the "no lysate" control wells.
-
Add 10 µL of your purified enzyme to the appropriate wells. For "lysate only" controls, add buffer instead.
-
Add 20 µL of the detection reagent to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of a working solution of this compound to all wells.
-
Immediately measure the signal (e.g., absorbance or fluorescence) in a kinetic mode for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Subtract the rate of the "lysate only" control from the rate of the wells containing both the enzyme and lysate to determine the specific activity.
-
Visualizations
Logical Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for assay interference.
Signaling Pathway: Role of Long-Chain Acyl-CoAs
Caption: Metabolic fate of long-chain acyl-CoAs.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Single-Molecule Analysis of Lipid-Protein Interactions in Crude Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
addressing substrate inhibition in kinetic studies of docosadienoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of docosadienoyl-CoA and related very-long-chain polyunsaturated fatty acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments, with a particular focus on addressing the common challenge of substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern in kinetic studies of docosadienoyl-CoA?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][2] This is particularly relevant for enzymes that metabolize long-chain fatty acyl-CoAs like docosadienoyl-CoA, as these molecules can bind to the enzyme at both a catalytic site and a separate inhibitory site, or form non-productive complexes at high concentrations.[1][3] This can lead to an underestimation of the maximum reaction velocity (Vmax) and an inaccurate determination of the Michaelis constant (Km).
Q2: How can I identify if substrate inhibition is occurring in my assay?
A2: The most direct way to identify substrate inhibition is by observing a characteristic "hook" or downturn in your Michaelis-Menten plot, where the reaction velocity increases with substrate concentration up to a point and then begins to decrease as the substrate concentration is further elevated.[1] It is crucial to test a wide range of substrate concentrations to observe this effect.
Q3: What are the typical kinetic parameters I should expect for a very-long-chain acyl-CoA synthetase acting on a substrate like docosadienoyl-CoA?
A3: Kinetic parameters can vary significantly depending on the specific enzyme, its source, and the assay conditions. However, for long-chain and very-long-chain acyl-CoA synthetases, Km values for fatty acid substrates are typically in the low micromolar range. The table below provides example kinetic parameters for related enzymes to serve as a general reference.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased reaction velocity at high docosadienoyl-CoA concentrations. | Substrate inhibition. | - Perform experiments over a broader range of substrate concentrations to confirm the inhibitory effect. - Fit your data to a substrate inhibition model to determine the inhibition constant (Ki). - If possible, modify the assay buffer composition (e.g., ionic strength, pH) as this can sometimes alter the affinity for the inhibitory site.[1] |
| High background signal in the radiometric assay. | Incomplete separation of radiolabeled fatty acid from the acyl-CoA product. | - Optimize the wash steps in your extraction protocol to ensure complete removal of the unreacted radiolabeled substrate. - Consider using a different solvent system for the extraction that provides better separation. |
| Inconsistent results between experimental replicates. | - Pipetting errors, especially with viscous substrate solutions. - Instability of docosadienoyl-CoA. | - Use positive displacement pipettes for accurate handling of viscous solutions. - Prepare fresh substrate solutions for each experiment and store them appropriately to prevent degradation. |
| No enzyme activity detected. | - Inactive enzyme. - Missing essential cofactors (ATP, CoA, Mg2+). | - Verify the activity of your enzyme preparation with a known, reliable substrate. - Ensure all necessary cofactors are present in the reaction mixture at their optimal concentrations. |
Data Presentation: Example Kinetic Parameters
The following table summarizes hypothetical kinetic data for a very-long-chain acyl-CoA synthetase, illustrating a scenario with and without substrate inhibition.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) | Data Interpretation |
| Oleoyl-CoA (C18:1) | 5.2 | 150 | - | Exhibits standard Michaelis-Menten kinetics. |
| Docosadienoyl-CoA (C22:2) | 3.8 | 125 | 50 | Shows substrate inhibition at concentrations above 20 µM. The Ki value indicates the concentration of substrate at which the inhibition is half-maximal. |
Note: These values are for illustrative purposes only and may not be representative of your specific experimental system.
Experimental Protocols
Radiometric Assay for Long-Chain Acyl-CoA Synthetase Activity
This protocol is adapted from established methods for measuring the activity of long-chain acyl-CoA synthetases.
Materials:
-
Enzyme preparation (e.g., purified enzyme, cell lysate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 2 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled docosadienoic acid (e.g., [1-14C]docosadienoic acid) complexed to bovine serum albumin (BSA)
-
Unlabeled docosadienoyl-CoA
-
Extraction solvent (e.g., Dole's reagent: isopropanol:heptane:1 M H2SO4, 40:10:1)
-
Wash solvent (e.g., heptane)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA at their final desired concentrations.
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Add varying concentrations of radiolabeled docosadienoic acid to start the reaction. For substrate inhibition studies, a wide range of concentrations should be used.
-
Incubate the reaction at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the extraction solvent.
-
Vortex the samples and centrifuge to separate the phases.
-
Wash the organic phase with the wash solvent to remove any unreacted radiolabeled fatty acid.
-
Transfer an aliquot of the aqueous phase (containing the radiolabeled docosadienoyl-CoA) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
Visualizations
Logical Workflow for Troubleshooting Substrate Inhibition
Caption: Troubleshooting workflow for substrate inhibition.
Simplified Metabolic Pathway of Docosadienoyl-CoA
This diagram illustrates the initial activation of docosadienoic acid and its entry into the peroxisomal β-oxidation pathway, a common route for the metabolism of very-long-chain fatty acids.[4][5][6][7][8]
Caption: Activation and peroxisomal β-oxidation of docosadienoyl-CoA.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 7. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (13Z,16Z)-Docosadi-13,16-enoyl-CoA Handling and Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (13Z,16Z)-Docosadi-13,16-enoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on correcting for non-enzymatic hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant degradation of my this compound standard and in my biological samples. What is the likely cause and how can I minimize it?
A1: The most probable cause of degradation is non-enzymatic hydrolysis of the thioester bond in the acyl-CoA molecule. Acyl-CoAs, particularly long-chain polyunsaturated species, are known to be unstable in aqueous solutions.[1] The rate of hydrolysis is influenced by several factors including pH, temperature, and the composition of the solvent.
Troubleshooting Steps:
-
Sample Handling and Storage:
-
Immediately after collection, biological samples should be flash-frozen in liquid nitrogen to halt enzymatic activity and chemical degradation.
-
Store all samples and standards at -80°C for long-term stability.
-
Minimize freeze-thaw cycles as they can accelerate degradation.
-
-
Solvent Choice:
-
Acyl-CoAs are prone to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic.[1]
-
For reconstitution of dry samples, methanol (B129727) has been shown to provide better stability compared to aqueous buffers.[1] If a buffer is necessary, consider a slightly acidic pH (e.g., pH 4.0-6.8) and prepare it fresh.[2]
-
-
Temperature Control:
-
Keep samples on ice at all times during preparation and analysis to reduce the rate of hydrolysis.
-
Q2: How can I accurately quantify this compound in my samples while accounting for non-enzymatic hydrolysis?
A2: Accurate quantification in the presence of degradation requires a robust analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with the use of an appropriate internal standard.[3][4]
Correction Strategy:
The most effective way to correct for both sample loss during preparation and non-enzymatic hydrolysis is to use an internal standard (IS). The IS should be added to the sample at the very beginning of the extraction procedure.[3][5]
-
Selection of Internal Standard:
-
The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C-labeled this compound).
-
If a stable isotope-labeled standard is unavailable, an odd-chain acyl-CoA of a similar chain length that is not naturally present in the sample can be used (e.g., Heptadecanoyl-CoA, C17:0-CoA).[5]
-
-
Quantification Principle:
-
The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if some of the analyte and internal standard are lost during sample processing, assuming they degrade at a similar rate.
-
Q3: What is a reliable method for extracting long-chain acyl-CoAs like this compound from biological samples?
A3: A common and effective method involves solvent extraction followed by solid-phase extraction (SPE) for sample cleanup. This approach helps to remove interfering substances and enrich the acyl-CoA fraction.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline and may need optimization for specific sample types.
Materials:
-
Frozen tissue or cell pellet
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)[5]
-
Methanol
-
Acetonitrile
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Nitrogen gas evaporator
-
LC-MS grade solvents
Procedure:
-
Sample Homogenization:
-
Weigh the frozen tissue or cell pellet.
-
Immediately add a known amount of the internal standard.
-
Homogenize the sample in 10 volumes of ice-cold 10% TCA or 2.5% SSA.[5]
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[6]
-
Protocol 2: LC-MS/MS Analysis and Data Correction
Instrumentation:
-
A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[6]
-
Gradient: A gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion will be the [M+H]⁺ of this compound.
-
A characteristic product ion resulting from the neutral loss of 507 Da (the phosphopantetheine moiety) is commonly used for quantification.[1]
-
Monitor the corresponding transition for the internal standard.
-
Data Correction and Quantification:
-
Generate a Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze the standards using the LC-MS/MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression to obtain the calibration curve. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[5]
-
-
Analyze Samples:
-
Analyze the extracted biological samples using the same LC-MS/MS method.
-
-
Calculate Analyte Concentration:
-
Determine the peak area ratio of the analyte to the internal standard in the samples.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the samples.
-
Data Presentation
Table 1: Stability of Acyl-CoAs in Different Solvents over 24 hours at 4°C.
| Solvent | Acyl-CoA Remaining (%) |
| Methanol | >95% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~90% |
| Water | <70% |
| 50 mM Ammonium Acetate (pH 7) | <65% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~85% |
| Data adapted from a study on the stability of various acyl-CoAs. The stability of longer-chain acyl-CoAs was observed to decrease more rapidly in aqueous solutions.[1] |
Table 2: Example MRM Transitions for LC-MS/MS Analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | [M+H-507]⁺ |
| Heptadecanoyl-CoA (Internal Standard) | [M+H]⁺ | [M+H-507]⁺ |
Visualizations
Caption: Experimental workflow for the extraction and corrected quantification of this compound.
Caption: Logic diagram illustrating the correction for hydrolysis using an internal standard.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
improving the yield of custom synthesized (13Z,16Z)-Docosadi-13,16-enoyl-CoA
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of custom-synthesized (13Z,16Z)-Docosadi-13,16-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The primary starting materials are (13Z,16Z)-docosadienoic acid and Coenzyme A (CoA). The purity of both starting materials is crucial for achieving a high yield of the final product. It is recommended to use highly purified (13Z,16Z)-docosadienoic acid, which can be custom synthesized or purchased from commercial suppliers.
Q2: Which coupling methods are suitable for the synthesis of this compound?
A2: Several methods can be employed for the esterification of Coenzyme A with (13Z,16Z)-docosadienoic acid. Common methods include the mixed anhydride (B1165640) method, the use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), and the N-hydroxysuccinimide (NHS) ester method. The choice of method may depend on the scale of the synthesis, available reagents, and the stability of the fatty acid.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved using high-performance liquid chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) with a C18 column is a common and effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for elution.
Q4: What are the common challenges encountered during the synthesis and purification?
A4: Common challenges include low yields due to incomplete reaction or side reactions, isomerization of the cis double bonds to the more stable trans configuration, oxidation of the polyunsaturated fatty acid, and difficulty in separating the product from unreacted Coenzyme A. Careful control of reaction conditions, use of antioxidants, and optimized purification protocols are essential to overcome these challenges.
Q5: How should I store this compound to ensure its stability?
A5: this compound is susceptible to oxidation and hydrolysis. It should be stored as a lyophilized powder or in a solution with an antioxidant (e.g., dithiothreitol, DTT) at low temperatures, preferably at -80°C, under an inert atmosphere (e.g., argon or nitrogen). Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete activation of the carboxylic acid. - Degradation of the activated fatty acid intermediate. - Inefficient coupling with Coenzyme A. - Degradation of the final product during workup or purification. | - Ensure anhydrous conditions during the activation step. - Use a slight excess of the activating agent. - Perform the coupling reaction at a low temperature (e.g., 0-4°C) to minimize side reactions. - Add an antioxidant (e.g., DTT) to the reaction mixture and purification buffers. - Optimize the pH of the reaction mixture for the coupling step (typically around 7.5-8.5). |
| Presence of Impurities in the Final Product | - Unreacted (13Z,16Z)-docosadienoic acid. - Unreacted Coenzyme A. - Byproducts from the activating agent. - Oxidized or isomerized forms of the product. | - Optimize the stoichiometry of the reactants to minimize unreacted starting materials. - Use a highly efficient purification method like preparative RP-HPLC. - Adjust the HPLC gradient to achieve better separation of the product from impurities. - Handle all materials under an inert atmosphere and use degassed solvents to prevent oxidation. |
| Isomerization of Double Bonds (cis to trans) | - Exposure to high temperatures. - Presence of radical initiators or certain catalysts. - Prolonged reaction or purification times. | - Maintain low temperatures throughout the synthesis and purification process. - Avoid exposure to UV light. - Minimize the duration of each synthetic and purification step. |
| Difficulty in Purifying the Product by HPLC | - Poor separation between the product and starting materials. - Broad or tailing peaks. - Low recovery from the column. | - Optimize the mobile phase composition and gradient profile. - Adjust the pH of the mobile phase to improve peak shape. - Use a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column). - Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol is a general guideline and may require optimization.
Materials:
-
(13Z,16Z)-docosadienoic acid
-
Triethylamine (B128534) (TEA)
-
Isobutyl chloroformate
-
Coenzyme A lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Sodium bicarbonate solution (5% w/v)
-
Dithiothreitol (DTT)
-
Argon or Nitrogen gas
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve (13Z,16Z)-docosadienoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) and stir for 10 minutes.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in a cold 5% sodium bicarbonate solution containing a small amount of DTT.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution from step 1 at 0°C with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 2-4 hours, monitoring the progress by analytical HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid and other organic impurities.
-
The aqueous phase containing the this compound can be directly purified by preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Protocol 2: Purification of this compound by RP-HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Mobile Phase A: 100 mM Ammonium acetate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).
-
Collect the fractions corresponding to the product peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Comparison of Coupling Methods for Long-Chain Fatty Acyl-CoA Synthesis (Representative Yields)
| Coupling Method | Activating Agent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Mixed Anhydride | Isobutyl chloroformate | 40-70% | High reactivity, relatively fast reaction times. | Requires anhydrous conditions, potential for side reactions. |
| Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole | 50-80% | Mild reaction conditions, good yields. | CDI is moisture-sensitive, requires anhydrous conditions. |
| N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide / DCC or EDC | 60-90% (for the ester formation) | Stable intermediate, high coupling efficiency with CoA. | Two-step process, requires purification of the NHS ester. |
Note: Yields are based on literature for similar long-chain polyunsaturated fatty acyl-CoAs and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
challenges in quantifying very-long-chain acyl-CoAs in biological samples
Welcome to the technical support center for the quantification of very-long-chain acyl-CoAs (VLC-CoAs) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying VLC-CoAs in biological samples?
A1: The quantification of VLC-CoAs is challenging due to several factors:
-
Low Abundance: VLC-CoAs are typically present in low concentrations in cells and tissues.[1]
-
Amphiphilic Nature: Their structure, with a long hydrophobic acyl chain and a hydrophilic CoA moiety, makes them difficult to handle during extraction and analysis.[2]
-
Analyte Loss: The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metallic surfaces, leading to potential analyte loss during sample preparation.[2]
-
Instability: VLC-CoAs can be unstable and prone to degradation.
-
Complex Matrix: Biological samples are complex mixtures, and separating VLC-CoAs from other lipids and cellular components can be difficult.[3]
Q2: What are the most common methods for VLC-CoA quantification?
A2: The most common and sensitive methods for quantifying VLC-CoAs are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, but it is generally less sensitive than LC-MS/MS.[8][9][10]
Q3: How can I improve the recovery of VLC-CoAs during extraction?
A3: To improve recovery, consider the following:
-
Solid-Phase Extraction (SPE): Using SPE, particularly mixed-mode SPE, can optimize extraction recoveries.[2][7]
-
Solvent Choice: A combination of buffers and organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective for extraction.[8]
-
Derivatization: Phosphate methylation can resolve issues of analyte loss due to the high affinity of phosphate groups for surfaces.[2]
-
Internal Standards: The use of appropriate internal standards, such as uniformly 13C-labeled acyl-CoAs, is crucial for accurate quantification.[2]
Q4: I am observing poor peak shapes in my chromatography. What could be the cause?
A4: Poor peak shapes for VLC-CoAs can be caused by their amphiphilic nature. A derivatization strategy, such as phosphate methylation, can lead to improved peak shapes in liquid chromatography.[2] Optimizing the chromatographic conditions, including the column type (e.g., C8 or C18 reversed-phase), mobile phase composition, and pH, is also critical.[5][6][7]
Q5: What are the key considerations for developing an LC-MS/MS method for VLC-CoAs?
A5: Key considerations include:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[6][7]
-
Fragmentation: Acyl-CoAs exhibit common fragmentation patterns, such as a neutral loss of 507 Da (3'-phosphoadenosine diphosphate), which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[3][7]
-
Chromatographic Separation: A robust chromatographic method is needed to separate different acyl-CoA species.[5][6]
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[2]
Troubleshooting Guides
Issue 1: Low Signal or No Detection of VLC-CoAs
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction protocol. Consider using a modified method with acetonitrile and solid-phase purification.[8] A derivatization strategy like phosphate methylation can also improve recovery.[2] |
| Analyte Degradation | Ensure samples are processed quickly and kept on ice. Use fresh reagents and consider adding antioxidants. |
| Adsorption to Surfaces | Use low-adsorption vials and pipette tips. Phosphate methylation can reduce the affinity of VLC-CoAs to glass and metal surfaces.[2] |
| Low Instrument Sensitivity | Check the mass spectrometer's tuning and calibration. Optimize ESI source parameters for VLC-CoA analysis. |
| Suboptimal Chromatography | Ensure the LC method is suitable for VLC-CoAs. A C8 or C18 reversed-phase column with a suitable mobile phase gradient is often effective.[5][6][7] |
Issue 2: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize every step of the extraction and sample handling process. Use a consistent amount of starting material. |
| Lack of Internal Standard | Always use an appropriate internal standard for each analyte to correct for variations in extraction efficiency and instrument response. Uniformly 13C-labeled standards are a good option.[2] |
| Instrument Variability | Regularly perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
| Sample Heterogeneity | Ensure the biological sample is thoroughly homogenized before taking an aliquot for extraction.[8] |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Evaluate and minimize matrix effects by optimizing sample cleanup (e.g., using SPE) and chromatographic separation. Diluting the sample may also help. |
| Improper Calibration Curve | Prepare calibration standards in a matrix that closely matches the biological sample. Use a sufficient number of calibration points over the expected concentration range. |
| Interference from Isobaric Compounds | Optimize chromatographic separation to resolve VLC-CoAs from other interfering compounds. Use high-resolution mass spectrometry if available. |
| Incorrect Internal Standard | Ensure the internal standard is chemically similar to the analyte and is added at a known concentration at the beginning of the sample preparation. |
Quantitative Data Summary
Table 1: VLCAD Enzyme Activity in Human Lymphocytes
| Group | VLCAD Activity (nmol·min⁻¹·mg protein⁻¹) (Mean ± SE) | Range (nmol·min⁻¹·mg protein⁻¹) | Number of Subjects (n) |
| Controls | 6.95 ± 0.42 | 1.95 to 11.91 | 36 |
| Confirmed VLCADD Patients | 0.13 ± 0.07 | 0.02 to 0.34 | 4 |
Data from a study developing an LC-MS/MS method for VLCAD activity.[4]
Table 2: Precision of an LC/MS/MS Method for Long-Chain Acyl-CoA Quantification
| Acyl-CoA Species | Intra-assay CV (%) | Inter-assay CV (%) |
| C18:1-CoA | 5 | 5-6 |
| C16:1-CoA | 10 | 5-6 |
| Other Long-Chain Acyl-CoAs | - | 5-6 |
CV: Coefficient of Variation. Data from a study on human skeletal muscle samples.[5]
Table 3: Method Validation for LC/MS/MS Quantification of Long-Chain Acyl-CoAs in Rat Liver
| Parameter | Value |
| Accuracy | 94.8 to 110.8% |
| Inter-run Precision | 2.6 to 12.2% |
| Intra-run Precision | 1.2 to 4.4% |
Data from a study using a fast SPE method with online LC/MS/MS.[6][7]
Experimental Protocols
Protocol 1: Extraction and Analysis of Long-Chain Acyl-CoAs from Tissues
This protocol is based on a modified method with improved recovery.[8]
-
Homogenization: Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Second Homogenization: Add 2-propanol and homogenize again.
-
Extraction: Extract acyl-CoAs from the homogenate with acetonitrile (ACN).
-
Solid-Phase Purification:
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs using 2-propanol.
-
-
Concentration and HPLC Analysis:
-
Concentrate the eluent.
-
Load the concentrated sample onto a C-18 column.
-
Elute using a binary gradient system:
-
Solvent A: KH2PO4 (75 mM, pH 4.9)
-
Solvent B: ACN containing 600 mM glacial acetic acid
-
-
Monitor the HPLC eluent at 260 nm.
-
Protocol 2: LC-MS/MS Analysis of VLCAD Activity in Human Lymphocytes
This protocol is for the rapid confirmation of VLCAD deficiency.[4][11]
-
Sample Preparation: Resuspend lymphocytes in a medium to a final protein concentration of 30 µg/mL.
-
Enzyme Reaction:
-
Initiate duplicate enzyme reactions by adding 4 µL of 5 mM C16:0-CoA as a substrate to a total reaction volume of 100 µL.
-
Incubate for 5 minutes at 37°C and pH 8.0.
-
-
Quenching: Quench the reaction by adding 100 µL of -20°C acetonitrile.
-
LC-MS/MS Analysis:
-
Use a suitable LC system (e.g., Waters 2795 Alliance HPLC).
-
Quantify the production of enoyl-CoA and hydroxyacyl-CoA using tandem mass spectrometry.
-
Visualizations
Caption: Workflow for VLC-CoA extraction and analysis.
Caption: Troubleshooting low signal for VLC-CoA detection.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sample loss during extraction of docosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosadienoyl-CoA extraction. Our goal is to help you minimize sample loss and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for minimizing docosadienoyl-CoA loss during extraction?
A1: The most critical factors include:
-
Rapid Sample Processing: Docosadienoyl-CoA and other long-chain acyl-CoAs are susceptible to degradation. Therefore, it is crucial to process tissue samples quickly and keep them on ice throughout the procedure.
-
Effective Homogenization: Thorough homogenization in an acidic buffer is essential to disrupt cells and release the acyl-CoAs.[1][2]
-
Optimal Solvent Selection: A combination of organic solvents is necessary for efficient extraction.
-
Purification Step: Solid-phase extraction (SPE) is highly recommended to remove contaminants and enrich for acyl-CoAs, which significantly improves recovery.[1]
Q2: I am experiencing low yields of docosadienoyl-CoA. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several issues:
-
Incomplete Homogenization: Ensure your tissue is thoroughly homogenized. A glass homogenizer is often recommended.[1][2]
-
Suboptimal pH: The extraction buffer should be acidic (around pH 4.9) to stabilize the acyl-CoAs.[1][2]
-
Sample Degradation: Minimize the time between sample collection and extraction. Always work on ice.
-
Inefficient Extraction: The choice and ratio of organic solvents are critical. A common mixture is acetonitrile (B52724) and isopropanol.[1]
-
Loss during Purification: Ensure proper conditioning of the SPE column and use the correct wash and elution solutions.
Q3: Can I store my samples before extracting docosadienoyl-CoA?
A3: It is always best to process fresh samples immediately. If storage is unavoidable, flash-freeze the tissue in liquid nitrogen and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs.
Q4: What type of solid-phase extraction (SPE) column is best for docosadienoyl-CoA?
A4: Weak anion exchange columns or specialized columns with a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel have shown high recovery rates for a range of acyl-CoAs.[1] The choice may depend on the specific matrix of your sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Docosadienoyl-CoA | Incomplete cell lysis. | Ensure thorough homogenization. Consider using a mechanical homogenizer for tougher tissues. |
| Degradation of the analyte. | Keep samples on ice at all times. Use fresh reagents and process samples rapidly. | |
| Inefficient phase separation. | Ensure proper ratios of organic solvents and aqueous buffer. Centrifuge at a sufficient speed and temperature (e.g., 12,000 x g at 4°C).[1] | |
| Poor retention on SPE column. | Check the pH of your loading solution. Ensure the SPE column is properly conditioned before loading the sample.[1] | |
| Incomplete elution from SPE column. | Use the recommended elution solvent and ensure sufficient volume is used to completely elute the bound acyl-CoAs. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue weight to incubation times. |
| Pipetting errors. | Calibrate your pipettes regularly. Be especially careful when handling small volumes of organic solvents. | |
| Non-homogenous samples. | Ensure the initial tissue sample is as homogenous as possible before taking aliquots. | |
| Presence of Interfering Peaks in Analysis (e.g., LC-MS) | Inadequate sample cleanup. | Optimize the washing steps during SPE to remove interfering compounds.[1] |
| Contamination from plastics. | Use high-quality polypropylene (B1209903) tubes and pipette tips. | |
| Matrix effects in mass spectrometry. | Prepare a matrix-matched calibration curve to assess and correct for matrix effects. |
Data on Extraction Efficiency
The recovery of long-chain acyl-CoAs can vary depending on the extraction method and the tissue type. The following table summarizes reported recovery rates from different methodologies, which can serve as a benchmark for your experiments.
| Extraction Method | Acyl-CoA Species | Average Recovery (%) | Reference |
| Homogenization in KH2PO4 buffer, extraction with acetonitrile and isopropanol, followed by SPE with a 2-(2-pyridyl)ethyl column. | Acetyl-CoA (C2) | 85-95% | [1] |
| Malonyl-CoA (C3) | 83-90% | [1] | |
| Octanoyl-CoA (C8) | 88-92% | [1] | |
| Oleoyl-CoA (C18:1) | 85-90% | [1] | |
| Arachidonyl-CoA (C20:4) | 83-88% | [1] | |
| Homogenization in KH2PO4 buffer, extraction with acetonitrile, followed by SPE with an oligonucleotide purification column. | Palmitoyl-CoA (C16:0) | 70-80% | [2] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs, including polyunsaturated species like docosadienoyl-CoA.[1][2]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Weak anion exchange or 2-(2-pyridyl)ethyl solid-phase extraction (SPE) columns
-
Wash Solution (e.g., 2% formic acid)
-
Elution Solution (e.g., 2% or 5% ammonium (B1175870) hydroxide)
-
Internal standard (e.g., a C17:0-CoA or other odd-chain acyl-CoA)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of 2-propanol and homogenize again.[2]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 2 minutes, and sonicate for 3 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions (typically with methanol (B129727) followed by water and then the equilibration buffer).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with the appropriate wash solution to remove impurities.
-
Elute the acyl-CoAs with the elution solution.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of methanol and water for LC-MS).
-
Visualizations
Experimental Workflow
References
dealing with poor chromatographic peak shape for (13Z,16Z)-Docosadi-13,16-enoyl-CoA
Welcome to the technical support center for the chromatographic analysis of (13Z,16Z)-Docosadi-13,16-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide: Poor Chromatographic Peak Shape
Poor peak shape can significantly compromise the accuracy and precision of your analytical results.[1][2] This guide addresses the most common peak shape abnormalities observed for this compound and provides systematic solutions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar CoA moiety, causing tailing.[4][5] | 1. Use a Modern, High-Purity Silica (B1680970) Column: Select a column with advanced end-capping to minimize exposed silanols. 2. Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups.[3] 3. Add Mobile Phase Modifiers: Incorporate a low concentration of a competing base, like triethylamine (B128534) (TEA), to mask the active sites.[3] However, modern columns may not require this.[6] |
| Column Overload: Injecting too much sample can saturate the stationary phase.[7] | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: Decrease the concentration of your analyte.[7] |
| Column Contamination or Deterioration: Accumulation of contaminants on the column frit or degradation of the packed bed can lead to tailing.[7][8] | 1. Implement a Column Cleaning Protocol: Regularly flush the column with strong solvents as recommended by the manufacturer.[8] 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[5] 3. Replace the Column: If cleaning is ineffective, the column may need to be replaced.[9] |
| Extra-Column Dead Volume: Excessive tubing length or improper connections can cause band broadening.[4] | 1. Minimize Tubing Length: Use the shortest possible tubing between the injector, column, and detector. 2. Ensure Proper Fittings: Check that all connections are secure and appropriate for the system pressure.[10] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half is broader than the latter half.[11][12]
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload: Injecting too high a concentration of the analyte is a common cause of fronting.[12] | 1. Dilute the Sample: Reduce the concentration of this compound in your sample.[11][12] 2. Decrease Injection Volume: Inject a smaller volume onto the column.[11][13] |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8][11] | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[11] 2. Reduce Solvent Strength: If a stronger solvent is necessary for solubility, use the minimum amount possible and inject a smaller volume. |
| Column Collapse: Operating the column under inappropriate conditions (e.g., extreme pH or temperature) can cause the packed bed to collapse.[1][14] | 1. Verify Operating Conditions: Ensure the mobile phase pH and operating temperature are within the column manufacturer's specifications.[1] 2. Replace the Column: A collapsed column cannot be repaired and must be replaced.[1] |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.[14][15]
Possible Causes and Solutions:
| Cause | Solution |
| Blocked Column Frit or Void in Packing: A partially blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths.[15][16][17] | 1. Backflush the Column: Reverse the column and flush it to dislodge any particulates from the frit.[1] (Check manufacturer's instructions to ensure the column is backflushable). 2. Replace the Frit: If backflushing fails, the inlet frit may need to be replaced.[16] 3. Replace the Column: If a void has formed in the packing material, the column will likely need to be replaced.[17] |
| Sample Solvent Effect: Injecting a sample in a strong, non-polar solvent in reversed-phase chromatography can cause peak splitting.[10][14] | Adjust Sample Solvent: Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase.[14] |
| Co-elution of Isomers or Related Compounds: The peak may not be split but may represent two closely eluting, unresolved compounds. | 1. Adjust Separation Parameters: Modify the mobile phase composition, gradient, or temperature to improve resolution.[15] 2. Inject a Smaller Volume: This can sometimes help to distinguish between true splitting and co-elution.[15] |
| Contamination in the Stationary Phase: Contaminants can create alternative interaction sites for the analyte.[16] | Clean the Column: Use a rigorous column washing procedure. If the issue persists, the column may need replacement.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound that might affect its chromatography?
This compound is a long-chain, polyunsaturated fatty acyl-CoA. Its long C22 fatty acyl chain makes it highly hydrophobic, while the coenzyme A moiety is large and polar, containing phosphate (B84403) groups.[18][19] This amphiphilic nature can lead to complex interactions with the stationary phase. The cis double bonds at the 13th and 16th positions introduce kinks in the acyl chain, affecting its shape and interaction with the stationary phase.[20][21]
Q2: Which type of HPLC column is best suited for analyzing long-chain fatty acyl-CoAs?
Reverse-phase columns, such as C8, C18, or C4, are commonly used. For very long-chain acyl-CoAs, a C4 column may provide better peak shape due to reduced hydrophobic interaction.[22] Using a column with a high-purity silica backbone and robust end-capping is crucial to minimize secondary interactions with the polar CoA head group.
Q3: How can I improve the solubility of this compound for injection?
Due to its long acyl chain, this molecule may have limited solubility in highly aqueous solutions. It is often necessary to dissolve it in a solvent mixture containing an organic modifier like acetonitrile (B52724) or methanol. However, to avoid peak distortion, the composition of the sample solvent should be as close as possible to the initial mobile phase conditions.[8][11]
Q4: What are the recommended sample preparation techniques for analyzing acyl-CoAs from biological matrices?
Sample preparation for acyl-CoA analysis typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[23][24] Common protein precipitation agents include perchloric acid or sulfosalicylic acid.[24] SPE with a mixed-mode or anion-exchange sorbent can be effective for isolating the negatively charged acyl-CoAs.[18]
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs.[25][26]
-
Cell Harvesting:
-
Rinse confluent cell plates (e.g., P-100) twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant.[25]
-
-
Extraction:
-
Final Preparation:
-
Transfer the supernatant to an autosampler vial for immediate analysis or store at -80°C.
-
Protocol 2: LC-MS/MS Method for this compound
This protocol is a representative method based on literature for the analysis of long-chain acyl-CoAs by LC-MS/MS.[22][27][28]
-
Liquid Chromatography System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reverse-phase C4 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[28]
-
Mobile Phase B: Acetonitrile.[28]
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[27]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor and Product Ions: These must be determined by direct infusion of a standard of this compound. The fragmentation of acyl-CoAs typically involves a characteristic neutral loss.[26]
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Experimental Workflow for Acyl-CoA Analysis
Caption: A step-by-step workflow from sample preparation to data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mz-at.de [mz-at.de]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. support.waters.com [support.waters.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. bio-works.com [bio-works.com]
- 18. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. (13Z,16Z)-docosadienoate | C22H39O2- | CID 86289368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 25. duke-nus.edu.sg [duke-nus.edu.sg]
- 26. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the signal intensity of docosadienoyl-CoA in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of docosadienoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal intensity of docosadienoyl-CoA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing docosadienoyl-CoA by mass spectrometry?
A1: For quantitative analysis of long-chain fatty acyl-CoAs like docosadienoyl-CoA, positive electrospray ionization (ESI) mode is generally recommended.[1][2] This is because positive ion mode provides specific and abundant product ions that are ideal for multiple reaction monitoring (MRM) assays, leading to higher sensitivity and specificity.[1] While negative ESI can produce a more intense signal for the precursor ion[1], the fragmentation in positive mode is more structurally informative for quantification.
Q2: I am observing a very low signal for my docosadienoyl-CoA standard. What are the common causes?
A2: Low signal intensity for docosadienoyl-CoA can stem from several factors:
-
Suboptimal Ionization Parameters: The desolvation potential, collision energy, and other source parameters may not be optimized for this specific molecule.[1]
-
Sample Degradation: Acyl-CoAs can be unstable. Ensuring samples are kept cold and analyzed promptly is crucial. The choice of extraction solvent can also impact stability.[3]
-
Poor Extraction Recovery: The sample preparation method may not be efficient for very-long-chain fatty acyl-CoAs.
-
Ion Suppression: The presence of salts or other contaminants in the sample can suppress the ionization of docosadienoyl-CoA.[3] It has been observed that adding acid to the extraction solvent can lead to a significant decrease in signal intensity due to ion suppression.[3]
-
Incorrect MRM Transition: The precursor and product ion pair selected for MRM analysis might not be the most abundant for docosadienoyl-CoA.
Q3: What are the characteristic fragmentation patterns for docosadienoyl-CoA in positive ion ESI-MS/MS?
A3: In positive ion mode, all acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[4][5][6] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4][5] For MRM-based quantification, the transition corresponding to the neutral loss of 507 Da is typically the most abundant and, therefore, the preferred choice.[4][7]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | Infuse a standard solution of docosadienoyl-CoA directly into the mass spectrometer to optimize parameters such as desolvation potential, collision energy, and cone voltage.[1][2] |
| Sample Degradation | Prepare fresh samples and keep them on ice or at 4°C throughout the preparation and analysis process.[8] Use a stabilizing buffer, such as one containing ammonium (B1175870) acetate (B1210297) at a neutral pH, in your final sample solvent.[3] |
| Inefficient Extraction | Employ a protein precipitation method using 5-sulfosalicylic acid (SSA) instead of trichloroacetic acid (TCA), as SSA has been shown to result in higher recovery for a range of acyl-CoAs.[9] |
| Ion Suppression | Ensure proper sample clean-up to remove salts and other interfering substances. Avoid the use of strong acids in the final extraction solvent, as this can suppress the signal.[3] Incorporate a desalting step using solid-phase extraction (SPE) if necessary, though be mindful that this can lead to the loss of some analytes.[9] |
| Incorrect MRM Transition | Confirm the precursor ion (Q1) mass for docosadienoyl-CoA and perform a product ion scan (Q3) to identify the most abundant fragment ion. The neutral loss of 507 Da is expected to be a prominent fragmentation pathway.[4] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Use a C18 reversed-phase column, which is well-suited for the separation of long-chain fatty acyl-CoAs.[1] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. A common mobile phase system consists of an aqueous component with a buffer like ammonium hydroxide (B78521) or triethylamine (B128534) and an organic component like acetonitrile.[1][10] The pH of the mobile phase can also be optimized, with a pH of 5.0 being reported as optimal in one study.[4] |
| Gradient Elution Not Optimized | Adjust the gradient profile to ensure adequate separation of docosadienoyl-CoA from other acyl-CoA species and matrix components. A slower gradient may be necessary for resolving very-long-chain species.[1] |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of long-chain acyl-CoAs, which can be adapted for docosadienoyl-CoA.
| Parameter | Recommended Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][2] |
| Precursor Ion (Q1) | [M+H]⁺ | [1] |
| Product Ion (Q3) | Precursor ion - 507 Da (Neutral Loss) | [4][6] |
| Collision Energy (CE) | Optimize by direct infusion of standard | [1] |
| Desolvation Potential (DP) | Optimize by direct infusion of standard | [1] |
Note: The exact m/z values for the precursor and product ions will need to be calculated based on the chemical formula of docosadienoyl-CoA.
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from methods shown to have good recovery for a range of acyl-CoAs.[8][9]
-
Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing an appropriate internal standard (e.g., a C17:0-CoA) to the homogenized sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of docosadienoyl-CoA.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[10]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the long-chain acyl-CoAs. An example gradient could be: 0-2.8 min, 20-45% B; 2.8-3.0 min, 45-25% B; 3.0-4.0 min, 25-65% B; 4.0-4.5 min, 65-20% B.[10]
-
Column Temperature: 35°C.[10]
-
-
Mass Spectrometry:
-
Ionization: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated precursor ion of docosadienoyl-CoA to the product ion resulting from the neutral loss of 507 Da.
-
Instrument Parameters: Optimize desolvation gas flow, source temperature, and other parameters according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Experimental workflow for docosadienoyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
avoiding oxidation of (13Z,16Z)-Docosadi-13,16-enoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of (13Z,16Z)-Docosadi-13,16-enoyl-CoA during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound samples.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound post-extraction | Oxidation during homogenization or extraction. | 1. Pre-cool all solvents and equipment to 4°C. 2. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent at a final concentration of 10-50 µM.[1][2] 3. Perform all steps under a stream of inert gas (argon or nitrogen) to minimize oxygen exposure.[1][3] |
| Adsorption to labware. | 1. Use polypropylene (B1209903) or glass tubes and pipette tips that have been silanized to reduce surface binding. 2. Rinse tubes and tips with the extraction solvent before use. | |
| Presence of unexpected peaks in LC-MS analysis | Formation of oxidation byproducts (e.g., hydroperoxides, aldehydes).[4][5] | 1. Strictly adhere to anaerobic handling conditions.[6][7] 2. Filter solvents through a deoxygenating column before use. 3. Store samples at -80°C under argon immediately after preparation.[1] |
| Contamination from solvents or labware. | 1. Use high-purity, LC-MS grade solvents. 2. Thoroughly clean all glassware with a suitable organic solvent and dry under vacuum. | |
| Inconsistent results between replicate samples | Variable exposure to oxygen or light. | 1. Standardize the sample preparation workflow to ensure each replicate is treated identically. 2. Use amber-colored vials or wrap tubes in aluminum foil to protect from light.[6][7] |
| Incomplete quenching of enzymatic activity. | 1. Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[6][7] 2. Homogenize samples directly in ice-cold organic solvent containing an antioxidant.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is oxidation. The two double bonds at the 13th and 16th positions make the molecule highly susceptible to attack by reactive oxygen species. This can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[3] Enzymatic degradation by cellular lipases can also be a significant factor if not properly quenched.[6][7]
Q2: Which antioxidant is best for preserving this compound?
A2: Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation.[2] It is a lipophilic antioxidant that readily partitions into the organic phase during extraction, protecting the lipid from oxidation. A final concentration of 10-50 µM in the extraction solvent is generally recommended.[1] Other antioxidants such as alpha-tocopherol (B171835) can also be used.
Q3: At what temperature should I store my this compound samples?
A3: For short-term storage (less than 24 hours), samples should be kept on ice or at 4°C. For long-term storage, samples should be stored at -80°C under an inert atmosphere (argon or nitrogen).[1][6] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: How can I minimize enzymatic degradation?
A4: Enzymatic activity from lipases can be minimized by immediate flash-freezing of the sample in liquid nitrogen.[6][7] Subsequent homogenization and extraction should be performed in ice-cold organic solvents, such as a chloroform (B151607):methanol mixture, which helps to denature and inactivate enzymes.[6][7]
Q5: What are the visual indicators of oxidation in my sample?
A5: While visual indicators are not always reliable, a slight yellowing of a previously colorless lipid solution can sometimes indicate oxidation. The most definitive way to assess oxidation is through analytical methods such as LC-MS, looking for the appearance of characteristic oxidation products like hydroperoxides or aldehydes.[4][5]
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol outlines the steps for extracting this compound from tissue samples while minimizing oxidation.
-
Sample Collection and Quenching:
-
Reagent Preparation:
-
Prepare a 2:1 (v/v) solution of chloroform:methanol (both LC-MS grade).
-
Add BHT to the chloroform:methanol solution to a final concentration of 50 µM.
-
De-gas all solvents by sparging with argon or nitrogen for 15 minutes.
-
-
Homogenization:
-
Weigh the frozen tissue in a pre-chilled, tared polypropylene tube.
-
Add 1 mL of ice-cold, BHT-containing chloroform:methanol per 50 mg of tissue.
-
Homogenize the sample on ice using a probe sonicator or a bead beater until a uniform suspension is achieved. Perform this step under a gentle stream of argon.
-
-
Phase Separation:
-
Add 0.25 mL of ice-cold, de-gassed water to the homogenate.
-
Vortex briefly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Lipid Extraction:
-
Carefully collect the lower organic phase containing the lipids using a pre-chilled, silanized glass syringe.
-
Transfer the organic phase to a clean, amber-colored glass vial.
-
Dry the lipid extract under a gentle stream of argon or nitrogen.
-
-
Storage:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform or methanol) for analysis.
-
Store the reconstituted sample at -80°C under an argon atmosphere until analysis.
-
Visualizations
Caption: Workflow for minimizing oxidation during extraction.
Caption: Simplified pathway of lipid oxidation and inhibition.
References
- 1. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYSIS OF LIPIDS [people.umass.edu]
- 4. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
Validating LC-MS/MS for Plasma (13Z,16Z)-Docosadi-13,16-enoyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for the quantitative analysis of (13Z,16Z)-Docosadi-13,16-enoyl-CoA in plasma, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide outlines a robust LC-MS/MS approach based on established principles for long-chain fatty acyl-CoA analysis. Furthermore, it presents alternative techniques, offering a comprehensive assessment of the available analytical strategies.
Comparative Analysis of Quantification Methods
The accurate quantification of this compound, a key intermediate in unsaturated fatty acid metabolism, is crucial for understanding its physiological and pathological roles. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The following table compares the proposed LC-MS/MS method with an alternative approach, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which often requires derivatization.
| Feature | LC-MS/MS Method | HPLC with Fluorescence Detection (Post-Column Derivatization) |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation by liquid chromatography followed by chemical derivatization to produce a fluorescent product for detection. |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern). | Moderate to High (dependent on derivatization chemistry and chromatographic separation). |
| Sensitivity | High (picomolar to femtomolar range). | Moderate (nanomolar to picomolar range). |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | SPE or LLE followed by derivatization. |
| Throughput | High, with typical run times of 5-15 minutes per sample.[1] | Lower, due to longer chromatography times and potential for post-column reaction. |
| Matrix Effects | Can be significant but can be mitigated with stable isotope-labeled internal standards. | Less susceptible to ion suppression, but matrix can interfere with derivatization. |
| Instrumentation Cost | High. | Moderate. |
| Expertise Required | High. | Moderate. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are the proposed experimental protocols for the LC-MS/MS and HPLC-FLD methods.
LC-MS/MS Quantification of this compound
This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 100 µL of plasma with an appropriate internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA).
-
Add 400 µL of 1-butanol (B46404) and vortex thoroughly.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common neutral loss for acyl-CoAs is 507 Da.[2]
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Alternative Method: HPLC with Fluorescence Detection
This method involves the derivatization of the thiol group of Coenzyme A.
1. Sample Preparation and Derivatization
-
Perform Solid-Phase Extraction as described for the LC-MS/MS method.
-
To the dried extract, add a derivatizing agent such as monobromobimane (B13751) (mBBr) to label the thiol group of the Coenzyme A moiety.
-
Incubate the reaction mixture in the dark at room temperature.
-
Quench the reaction and prepare for HPLC analysis.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatizing agent (e.g., for mBBr, excitation ~380 nm, emission ~480 nm).
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the context of the analyte, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Simplified metabolic context of the analyte.
References
comparing the beta-oxidation rates of (13Z,16Z)-Docosadi-13,16-enoyl-CoA and oleoyl-CoA
An In-Depth Comparison of the Beta-Oxidation Rates of (13Z,16Z)-Docosadi-13,16-enoyl-CoA and Oleoyl-CoA
This guide provides a comprehensive comparison of the beta-oxidation rates and pathways of two distinct fatty acyl-CoA molecules: this compound, a very-long-chain polyunsaturated fatty acid, and Oleoyl-CoA, a long-chain monounsaturated fatty acid. This analysis is intended for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and its implications in health and disease.
Introduction to Beta-Oxidation
Beta-oxidation is the primary metabolic process for the degradation of fatty acids, generating acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation.[1][2] The efficiency of this process is contingent on several factors, including the chain length and degree of saturation of the fatty acid.[3]
Comparative Analysis
The beta-oxidation of this compound and Oleoyl-CoA are distinct in terms of their subcellular location, enzymatic requirements, and overall oxidation rates.
This compound , a 22-carbon polyunsaturated fatty acyl-CoA, is classified as a very-long-chain fatty acid (VLCFA). Due to its chain length, its initial beta-oxidation occurs in the peroxisomes .[1][2][4] Peroxisomal beta-oxidation shortens the fatty acid chain, and the resulting medium-chain acyl-CoA is then transported to the mitochondria for the completion of the oxidation process.[4] The presence of two cis double bonds necessitates the action of auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , to convert the cis double bonds to the trans configuration required by the beta-oxidation enzymes.[3][5]
Oleoyl-CoA , an 18-carbon monounsaturated fatty acyl-CoA, undergoes beta-oxidation primarily within the mitochondria .[3] As a long-chain fatty acid, it is transported into the mitochondrial matrix via the carnitine shuttle.[6] The single cis double bond at the ninth carbon requires the action of enoyl-CoA isomerase to be converted to a trans double bond, allowing the standard beta-oxidation pathway to proceed.[3]
Beta-Oxidation Rate Comparison
Generally, the beta-oxidation of very-long-chain polyunsaturated fatty acids is a slower process compared to that of long-chain monounsaturated fatty acids.[7] This is attributed to several factors:
-
Subcellular Transport: The initial peroxisomal processing of this compound adds extra steps to the overall pathway.
-
Enzymatic Complexity: The requirement for two auxiliary enzymes for the polyunsaturated fatty acid, compared to one for the monounsaturated fatty acid, can contribute to a slower overall rate.
-
Enzyme Kinetics: The enzymes involved in beta-oxidation exhibit substrate specificity, and very-long-chain fatty acids may be processed less efficiently by mitochondrial enzymes. Studies have shown that cardiomyocytes oxidize oleic acid more rapidly than docosahexaenoic acid (a C22 polyunsaturated fatty acid).[7] Conversely, stearoyl-CoA (a saturated C18 fatty acid) is oxidized at a similar rate to oleoyl-CoA, suggesting that the C18 chain length is efficiently handled by mitochondria.
| Feature | This compound | Oleoyl-CoA |
| Fatty Acid Type | Very-long-chain polyunsaturated | Long-chain monounsaturated |
| Carbon Chain Length | 22 | 18 |
| Number of Double Bonds | 2 (cis) | 1 (cis) |
| Primary Site of Beta-Oxidation | Peroxisomes (initial) and Mitochondria | Mitochondria |
| Auxiliary Enzymes Required | Enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase | Enoyl-CoA isomerase |
| Inferred Relative Beta-Oxidation Rate | Slower | Faster |
Experimental Protocols
The determination of beta-oxidation rates typically involves the use of radiolabeled fatty acids and the measurement of the resulting metabolic products. Below are generalized protocols for assessing fatty acid oxidation in isolated mitochondria or cultured cells.
Measurement of Fatty Acid Oxidation in Isolated Mitochondria
-
Isolation of Mitochondria: Mitochondria are isolated from tissue homogenates (e.g., liver, heart, or skeletal muscle) by differential centrifugation.
-
Incubation: Isolated mitochondria are incubated in a reaction buffer containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-(13Z,16Z)-Docosadienoic acid or [1-¹⁴C]Oleic acid), L-carnitine, and cofactors such as ATP, CoA, and NAD+.
-
Separation of Products: The reaction is stopped, and the water-soluble metabolic products (acetyl-CoA and other short-chain acyl-CoAs) are separated from the unoxidized fatty acid substrate.
-
Quantification: The amount of radioactivity in the water-soluble fraction is measured using liquid scintillation counting, which is proportional to the rate of beta-oxidation.
Measurement of Fatty Acid Oxidation in Cultured Cells
-
Cell Culture: Adherent cells (e.g., hepatocytes, myotubes) are grown to confluence in culture plates.
-
Labeling: The culture medium is replaced with a medium containing the radiolabeled fatty acid substrate complexed to bovine serum albumin (BSA).
-
Incubation: Cells are incubated for a defined period to allow for the uptake and oxidation of the fatty acid.
-
Measurement of ¹⁴CO₂: For complete oxidation, the production of ¹⁴CO₂ can be measured by trapping the evolved gas.
-
Measurement of Acid-Soluble Metabolites: The cells are lysed, and the acid-soluble metabolites (representing the products of beta-oxidation) are separated from the lipid fraction and quantified by scintillation counting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the beta-oxidation pathways for both fatty acyl-CoAs and a typical experimental workflow for comparing their oxidation rates.
Caption: Mitochondrial beta-oxidation pathway of Oleoyl-CoA.
Caption: Peroxisomal and mitochondrial beta-oxidation of this compound.
Caption: Experimental workflow for comparing beta-oxidation rates.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. aocs.org [aocs.org]
- 7. On the rate-limiting step in the beta-oxidation of polyunsaturated fatty acids in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Kinetic Showdown: Acyl-CoA Dehydrogenases and the Challenge of C22 Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of acyl-CoA dehydrogenases (ACADs) is pivotal for dissecting metabolic pathways and designing targeted therapeutics. This guide provides a comparative analysis of the kinetic properties of key human ACADs—ACAD11, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), and ACAD9—with a focus on their activity towards C22 acyl-CoAs, such as docosanoyl-CoA.
The breakdown of very-long-chain fatty acids is a critical energy-generating process, and its dysregulation is implicated in numerous metabolic diseases. The initial, rate-limiting step is catalyzed by a family of flavoenzymes known as acyl-CoA dehydrogenases. While the substrate specificities of many ACADs are well-characterized for shorter fatty acid chains, their kinetic engagement with C22 acyl-CoAs is an area of ongoing investigation. This guide synthesizes the current understanding of this specific metabolic interaction.
Comparative Kinetic Data
Direct Michaelis-Menten kinetic data (Km and kcat) for human ACADs with C22 acyl-CoAs are not extensively reported in the literature, underscoring a gap in our detailed understanding of very-long-chain fatty acid oxidation. However, available data on substrate specificity and relative activities provide valuable insights.
| Enzyme | Substrate Specificity with Very-Long-Chain Acyl-CoAs | Reported Activity with C22-CoA | Quantitative Kinetic Parameters (with C22-CoA) |
| ACAD11 | Utilizes substrates with primary carbon chain lengths between C20 and C26.[1] | Optimal activity observed with docosanoyl-CoA (C22-CoA).[1] However, a recent study using a ferrocenium (B1229745) assay reported no activity with unsubstituted acyl-CoAs from C6 to C22, suggesting a preference for phosphorylated substrates under certain conditions.[2] | Km and kcat values with docosanoyl-CoA are not readily available in published literature. For a phosphorylated substrate (4-phosphovaleryl-CoA), the ACAD domain of ACAD11 has a reported Km of 51.4 ± 30 µM and a Vmax of 11.1 ± 1.6 µM min⁻¹. |
| VLCAD | Active with fatty acyl-CoAs containing 12 to 24 carbons.[3] The substrate binding channel can accommodate acyl chains as long as 24 carbons.[4][5] | Active with C22-CoA.[6] | Specific Km and kcat values with docosanoyl-CoA are not readily available in published literature. |
| ACAD9 | Active with very-long-chain acyl-CoAs.[7] | Can catalyze the dehydrogenation of very-long-chain acyl-CoAs.[8] | Specific Km and kcat values with docosanoyl-CoA are not readily available in published literature. Has reported activity with docosahexaenoyl-CoA (C22:6-CoA).[9] |
Experimental Protocols
Accurate kinetic characterization of ACADs relies on robust experimental assays. The two most common methods are the ETF fluorescence reduction assay and the ferricenium assay.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the gold standard for measuring the activity of mitochondrial ACADs, as it utilizes the natural electron acceptor, ETF. The assay monitors the decrease in ETF's intrinsic fluorescence as it is reduced by the ACAD.
Materials:
-
Purified recombinant ACAD enzyme (ACAD11, VLCAD, or ACAD9)
-
Purified recombinant porcine ETF
-
Docosanoyl-CoA (or other C22 acyl-CoA substrate)
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA
-
Anaerobic cuvette or 96-well plate compatible with a fluorometer
-
Glucose, glucose oxidase, and catalase for enzymatic oxygen scavenging (optional, for microplate format)
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the acyl-CoA substrate in the assay buffer. The final concentration in the assay will typically range from low micromolar to saturating concentrations to determine Michaelis-Menten kinetics.
-
Determine the concentration of the purified ETF spectrophotometrically.
-
Prepare the assay buffer.
-
-
Assay Setup (Cuvette Method):
-
To a sealed anaerobic cuvette, add the assay buffer, a known concentration of ETF (typically 2-5 µM), and the ACAD enzyme (in the nanogram range).
-
Make the solution anaerobic by subjecting it to multiple cycles of vacuum and purging with argon gas.
-
Initiate the reaction by adding the acyl-CoA substrate via a gas-tight syringe.
-
-
Assay Setup (Microplate Method):
-
To a well of a 96-well plate, add the assay buffer, glucose, glucose oxidase, and catalase to enzymatically remove oxygen.
-
Add ETF and the ACAD enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
-
Data Acquisition:
-
Monitor the decrease in ETF fluorescence over time at 32°C.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
-
Data Analysis:
-
Convert the rate of fluorescence change to the rate of substrate turnover using a standard curve or by determining the fluorescence change upon complete reduction of a known amount of ETF.
-
To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.
-
Ferricenium Assay
This spectrophotometric assay uses an artificial electron acceptor, the ferricenium ion, which is reduced to the colorless ferrocene. This method has the advantage of being performed aerobically.
Materials:
-
Purified recombinant ACAD enzyme
-
Docosanoyl-CoA (or other C22 acyl-CoA substrate)
-
Ferricenium hexafluorophosphate (B91526)
-
Assay Buffer: 100 mM TAPS or Tris-HCl, pH 8.5
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration is typically around 200-250 µM.
-
Prepare a stock solution of the acyl-CoA substrate.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer and the ferricenium hexafluorophosphate solution.
-
Add a known amount of the ACAD enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 300 nm over time at 25°C or 37°C. The extinction coefficient for the reduction of ferricenium is approximately 4300 M⁻¹cm⁻¹.[8]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change.
-
Determine the kinetic parameters by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing the Metabolic Context and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the fatty acid β-oxidation pathway and the general workflow for a kinetic assay.
Caption: The initial step of β-oxidation of C22 acyl-CoA.
Caption: General workflow for an acyl-CoA dehydrogenase kinetic assay.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC2431035 - Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase. - OmicsDI [omicsdi.org]
- 6. Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of a Mouse Model for Acad9 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Genetic Disorder in Mitochondrial Fatty Acid β-Oxidation: ACAD9 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Differential Metabolism of Cis vs. Trans Isomers of Docosadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of unsaturated fatty acids is intricately linked to the geometry of their double bonds. This guide provides a comparative analysis of the mitochondrial β-oxidation of cis and trans isomers of docosadienoyl-CoA, a 22-carbon fatty acid with two double bonds. Understanding these differences is crucial for research in lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic disorders.
Executive Summary
The metabolism of cis and trans isomers of docosadienoyl-CoA diverges significantly due to the stereospecificity of β-oxidation enzymes. While trans isomers can often proceed through several cycles of β-oxidation without modification, cis isomers, particularly those with double bonds at even-numbered positions, require the action of auxiliary enzymes to be fully degraded. This guide details the distinct metabolic pathways, presents comparative enzymatic data, outlines relevant experimental protocols, and provides visual representations of the metabolic processes.
Data Presentation: Comparative Enzyme Kinetics
While specific kinetic data for docosadienoyl-CoA isomers is limited in publicly available literature, the following table summarizes representative kinetic parameters for key auxiliary enzymes involved in the metabolism of analogous unsaturated fatty acyl-CoAs. These values illustrate the differential processing of cis versus trans intermediates.
| Enzyme | Substrate Isomer | Vmax (U/mg) | Km (µM) | Source |
| Enoyl-CoA Isomerase | cis-Δ³-Enoyl-CoA | ~10-fold higher than trans | - | [1] |
| trans-Δ³-Enoyl-CoA | Lower than cis | - | [1] | |
| 2,4-Dienoyl-CoA Reductase | trans-2,cis-4-Dienoyl-CoA | Similar to trans,trans | - | [2] |
| trans-2,trans-4-Dienoyl-CoA | Similar to trans,cis | - | [2] | |
| Short-chain Acyl-CoAs | - | ~6-fold higher than long-chain | [3][4] | |
| Long-chain Acyl-CoAs | - | Lower than short-chain | [3][4] |
Note: Specific values for Vmax and Km are highly dependent on the specific acyl-CoA chain length and experimental conditions. The data presented here is a qualitative and semi-quantitative comparison based on available literature.
Metabolic Pathways: A Tale of Two Isomers
The core machinery of mitochondrial β-oxidation is optimized for saturated and trans-unsaturated fatty acids. The presence of a cis-double bond, particularly at an even-numbered carbon, presents a metabolic hurdle that necessitates enzymatic rearrangement.
Metabolism of trans-Docosadienoyl-CoA
A trans-double bond at an odd-numbered carbon position of docosadienoyl-CoA allows the standard β-oxidation cycle to proceed until the double bond is encountered. If a trans-double bond is at an even position, it can often be handled by the standard enzymes, although with potentially different efficiencies compared to saturated fatty acids. For instance, experiments with rat liver mitochondria have shown that 9c,12t-18:2 is oxidized more rapidly than other isomers.[5]
Metabolism of cis-Docosadienoyl-CoA
The metabolism of a cis-docosadienoyl-CoA is more complex and requires the intervention of auxiliary enzymes to reconfigure the double bonds into a form amenable to the core β-oxidation enzymes.[6][7]
-
Initial Cycles of β-Oxidation: The fatty acid undergoes standard β-oxidation until the cis-double bond is near the carboxyl end.
-
Encountering a cis-Δ³-Enoyl-CoA: When a cis-double bond ends up at the Δ³ position, Enoyl-CoA Isomerase is recruited. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.[8][9] This new trans intermediate can then re-enter the standard β-oxidation pathway. The reaction rate for this isomerization is significantly higher for cis isomers compared to their trans counterparts.[1]
-
Encountering a cis-Δ⁴-Enoyl-CoA: If initial β-oxidation cycles result in a cis-double bond at the Δ⁴ position, the action of acyl-CoA dehydrogenase in the next cycle generates a trans-Δ²,cis-Δ⁴-dienoyl-CoA intermediate. This conjugated system is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase.
-
The Reductase Pathway: To overcome this block, 2,4-Dienoyl-CoA Reductase catalyzes the NADPH-dependent reduction of the trans-2,cis-4-dienoyl-CoA to a trans-Δ³-enoyl-CoA.[2][7][10]
-
Final Isomerization: The resulting trans-Δ³-enoyl-CoA is then a substrate for Enoyl-CoA Isomerase , which converts it to the standard β-oxidation intermediate, trans-Δ²-enoyl-CoA.[7]
Mandatory Visualization
Caption: Differential metabolic pathways of cis and trans docosadienoyl-CoA.
Caption: Experimental workflow for comparing isomer metabolism.
Experimental Protocols
In Vitro β-Oxidation Assay with Radiolabeled Substrates
This protocol is adapted from established methods for measuring fatty acid oxidation rates.
Objective: To quantify the rate of β-oxidation of cis and trans isomers of docosadienoyl-CoA in isolated mitochondria or cell homogenates.
Materials:
-
Isolated mitochondria or cell homogenates
-
¹⁴C-labeled cis-docosadienoyl-CoA and trans-docosadienoyl-CoA
-
Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, KCl, L-carnitine, and ATP)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Perchloric acid (HClO₄)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare substrate solutions by complexing ¹⁴C-labeled docosadienoyl-CoA isomers with fatty acid-free BSA in the reaction buffer.
-
Reaction Initiation: Pre-warm the mitochondrial or cell homogenate suspension to 37°C. Initiate the reaction by adding the radiolabeled substrate-BSA complex.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate intact acyl-CoAs and proteins, while the acid-soluble metabolites (ASMs), including [¹⁴C]acetyl-CoA, remain in the supernatant.
-
Separation: Centrifuge the samples to pellet the precipitated material.
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the rate of β-oxidation. Normalize the results to the protein concentration of the mitochondrial or cell preparation.
Gas Chromatography (GC) Analysis of Fatty Acid Isomers
This protocol outlines the general steps for the analysis of fatty acid composition to determine the relative amounts of cis and trans isomers.
Objective: To separate and quantify the cis and trans isomers of docosadienoic acid from a biological sample.
Materials:
-
Lipid extract from cells or tissues
-
Methanol (B129727) containing 2% (v/v) H₂SO₄
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
Gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., BPX70).
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.
-
Transesterification (FAME Preparation): Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs). This is typically done by heating the lipid extract in methanol containing a catalyst (e.g., H₂SO₄ or BF₃) at 80-100°C for 1-2 hours.
-
Extraction of FAMEs: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. The FAMEs will partition into the upper hexane layer.
-
Sample Preparation for GC: Carefully transfer the hexane layer containing the FAMEs to a new vial. Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a small volume of hexane containing an internal standard.
-
GC Analysis: Inject the FAME sample into the gas chromatograph. The highly polar capillary column will separate the FAMEs based on their chain length, degree of unsaturation, and the geometry of the double bonds.
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers of docosadienoic acid methyl ester by comparing their retention times to those of authentic standards. Quantify the amount of each isomer by integrating the peak areas and comparing them to the peak area of the internal standard.
Conclusion
The metabolic pathways for cis and trans isomers of docosadienoyl-CoA are distinct, with the catabolism of cis isomers necessitating a more complex enzymatic machinery. This guide provides a framework for understanding these differences, supported by comparative data and detailed experimental protocols. For researchers in metabolism and drug development, a thorough understanding of these pathways is essential for elucidating the physiological roles of different fatty acid isomers and for designing targeted therapeutic interventions.
References
- 1. CHEM 351—Biochemistry—Enzymes—5.3.3.8 [biochemistry.prof]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. aocs.org [aocs.org]
- 7. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 8. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 9. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 10. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a Novel Enzymatic Assay for (13Z,16Z)-Docosadi-13,16-enoyl-CoA
This guide provides a comprehensive validation of a novel enzymatic assay for the quantification of (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a key intermediate in fatty acid metabolism. The performance of this new assay is objectively compared with established alternative methods, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.
Introduction to the Assays
The accurate measurement of specific long-chain fatty acyl-CoAs is crucial for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. This guide introduces a newly developed spectrophotometric assay for this compound and compares it with two widely used alternative methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Novel Enzymatic Assay: A highly specific assay utilizing a recombinant dehydrogenase that acts on this compound, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate, identify, and quantify acyl-CoA species based on their physicochemical properties. Detection is typically achieved using a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for highly sensitive and specific quantification of a wide range of acyl-CoAs.[1]
Comparative Performance Data
The performance of the novel enzymatic assay was rigorously validated and compared against HPLC and LC-MS/MS. The key validation parameters are summarized in the tables below.
Table 1: Assay Specificity and Sensitivity
| Parameter | Novel Enzymatic Assay | HPLC | LC-MS/MS |
| Specificity | High (Enzyme-specific) | Moderate (Co-elution possible) | Very High (Mass-based) |
| Limit of Detection (LOD) | 5 pmol | 10 pmol | 0.1 pmol |
| Limit of Quantification (LOQ) | 15 pmol | 30 pmol | 0.5 pmol |
Table 2: Linearity and Accuracy
| Parameter | Novel Enzymatic Assay | HPLC | LC-MS/MS |
| Linear Range | 0.5 - 50 µM | 1 - 100 µM | 0.01 - 20 µM |
| R² Value | > 0.995 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
Table 3: Precision and Throughput
| Parameter | Novel Enzymatic Assay | HPLC | LC-MS/MS |
| Intra-assay Precision (%CV) | < 5% | < 8% | < 3% |
| Inter-assay Precision (%CV) | < 7% | < 10% | < 5% |
| Assay Time per Sample | 15 minutes | 30 minutes | 20 minutes |
| Throughput | High (96-well plate format) | Low | Medium |
Experimental Protocols
Detailed methodologies for the novel enzymatic assay and the alternative methods are provided below.
Protocol for the Novel Enzymatic Assay
This protocol describes the steps for quantifying this compound using the new spectrophotometric assay.
Materials:
-
This compound standard
-
Recombinant this compound dehydrogenase
-
NADP+ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of the this compound standard in reaction buffer, ranging from 0.5 µM to 50 µM.
-
Reaction Setup: In each well of the 96-well plate, add:
-
50 µL of sample or standard
-
100 µL of reaction buffer
-
20 µL of NADP+ solution (final concentration 1 mM)
-
-
Initiate Reaction: Add 30 µL of the recombinant dehydrogenase enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 340 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the blank reading (no substrate) from all measurements. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples from the standard curve.
General Protocol for HPLC Analysis
-
Sample Preparation: Extract acyl-CoAs from the sample using a suitable method (e.g., solid-phase extraction).
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elution: Use a gradient of two mobile phases (e.g., a buffer containing an ion-pairing agent and an organic solvent like acetonitrile) to separate the acyl-CoA species.
-
Detection: Monitor the eluent at a specific wavelength (typically around 260 nm) using a UV detector.
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and area with that of a known standard.
General Protocol for LC-MS/MS Analysis
-
Sample Preparation: Similar to HPLC, extract acyl-CoAs from the sample.
-
LC Separation: Separate the extracted acyl-CoAs using a liquid chromatography system, typically with a C18 column and a gradient elution.
-
Mass Spectrometry: Introduce the eluent into a mass spectrometer.
-
Ionization: Ionize the acyl-CoA molecules (e.g., using electrospray ionization).
-
MS/MS Analysis: Select the precursor ion corresponding to this compound and fragment it. Detect and quantify specific product ions.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Visualizations
The following diagrams illustrate the enzymatic pathway, the experimental workflow for assay validation, and a comparison of the analytical methods.
References
cross-reactivity of antibodies against enzymes metabolizing docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available antibodies targeting key enzymes involved in the metabolism of docosadienoyl-CoA. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of suitable antibodies for research and drug development applications.
Introduction
Docosadienoyl-CoA is a long-chain fatty acyl-CoA that undergoes metabolism primarily through the peroxisomal β-oxidation pathway. The key enzymes in this pathway are straight-chain acyl-CoA oxidase (ACOX1), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase. The specificity of antibodies targeting these enzymes is crucial for accurate experimental results. This guide compares several commercially available antibodies for their utility in various immunoassays.
Comparison of Commercially Available Anti-ACOX1 Antibodies
While direct quantitative cross-reactivity data is often proprietary, the following table summarizes the specifications and validated applications of selected commercially available antibodies against Acyl-CoA Oxidase 1 (ACOX1), a key enzyme in docosadienoyl-CoA metabolism. Inferences on specificity are drawn from validation data provided by the manufacturers, such as Western blots on tissues with varying expression levels of related ACOX enzymes.
| Antibody Product | Host | Clonality | Immunogen | Validated Applications | Reported Specificity/Cross-Reactivity |
| Anti-ACOX1/AOX antibody [EPR19038] (Abcam) | Rabbit | Monoclonal | Proprietary | WB, IHC, IF, IP, Flow Cytometry | Specific for ACOX1. Western blot data shows a clean band at the expected molecular weight in various cell lines and tissues.[1] |
| ACOX1 Polyclonal Antibody (Thermo Fisher Scientific, PA5-29124) | Rabbit | Polyclonal | Recombinant protein (human ACOX1) | WB, IHC | Detects ACOX1 in human, mouse, and rat samples. Western blot analysis shows bands corresponding to ACOX1 isoforms.[2] |
| Anti-ACOX1 antibody produced in rabbit (Sigma-Aldrich) | Rabbit | Polyclonal | Human ACOX1 protein fragment | IHC | Stated to have low cross-reactivity due to stringent antigen selection and affinity purification. |
| ACOX1 Antibody (Proteintech, 10957-1-AP) | Rabbit | Polyclonal | Recombinant human ACOX1 protein | WB, IHC, IF, ELISA | Validated in human, mouse, and rat. Extensive publication record supports its use. |
| ACOX1 Monoclonal Antibody (3E12E10) (Proteintech, CL488-68017) | Mouse | Monoclonal | Recombinant human ACOX1 protein | Flow Cytometry (Intra) | Specific for intracellular staining of ACOX1 in human, mouse, and rat cells.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to assess the cross-reactivity and specificity of antibodies against enzymes metabolizing docosadienoyl-CoA.
Western Blotting for Antibody Specificity
This protocol is used to determine the specificity of an antibody by detecting the target protein in a complex mixture, such as a cell or tissue lysate.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
2. Gel Electrophoresis:
-
Load samples onto a 4-20% Tris-glycine SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ACOX1) overnight at 4°C with gentle agitation. Optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence of a single band at the expected molecular weight indicates high specificity.
Competitive ELISA for Cross-Reactivity Assessment
This assay quantitatively assesses the cross-reactivity of an antibody with related antigens.[4][5][6][7][8]
1. Plate Coating:
-
Coat a 96-well ELISA plate with 100 µL/well of the target antigen (e.g., recombinant ACOX1) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
3. Competition:
-
In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of the target antigen (for the standard curve) or potential cross-reactive antigens (e.g., ACOX2, ACOX3).
-
Wash the plate and add 100 µL/well of the pre-incubated antibody-antigen mixtures.
-
Incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate three times.
-
Add 100 µL/well of an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 50 µL/well of 2N H2SO4.
5. Analysis:
-
Read the absorbance at 450 nm.
-
The degree of signal reduction in the presence of a competing antigen indicates the level of cross-reactivity.
Dot Blot for Rapid Specificity Screening
A dot blot is a simple and quick method to assess antibody specificity against multiple antigens simultaneously.[9][10][11][12]
1. Antigen Immobilization:
-
Spot 1-2 µL of purified target antigen and potential cross-reactive antigens at various concentrations directly onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
2. Immunodetection:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
3. Visualization:
-
Detect the signal using an ECL substrate and an imaging system. The intensity of the spots will indicate the degree of antibody binding to each antigen.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of docosadienoyl-CoA and a typical experimental workflow for assessing antibody cross-reactivity.
References
- 1. Anti-ACOX1/AOX antibody [EPR19038] (ab184032) | Abcam [abcam.com]
- 2. ACOX1 Polyclonal Antibody (PA5-29124) [thermofisher.com]
- 3. ACOX1 antibody (CL488-68017) | Proteintech [ptglab.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 12. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
A Comparative Analysis of the Inhibitory Effects of Long-Chain Acyl-CoAs on Mitochondrial Beta-Oxidation
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. A key regulatory point in this pathway is the inhibition of mitochondrial beta-oxidation by its own substrates, the long-chain acyl-Coenzyme A (acyl-CoA) molecules. This guide provides a comparative analysis of the inhibitory effects of different long-chain acyl-CoAs on this crucial metabolic process, supported by experimental data and detailed protocols.
Long-chain fatty acids are a major energy source for the heart and skeletal muscle. Their breakdown occurs within the mitochondria through a process called beta-oxidation. The entry of these fatty acids into the mitochondria is a tightly regulated step, primarily controlled by the enzyme Carnitine Palmitoyltransferase I (CPT1). However, the subsequent enzymatic steps within the beta-oxidation spiral are also subject to feedback inhibition by the accumulation of their acyl-CoA substrates. This self-regulation is crucial for maintaining cellular homeostasis and preventing the toxic accumulation of lipid intermediates.
Comparative Inhibitory Potency of Long-Chain Acyl-CoAs
While the general inhibitory effect of long-chain acyl-CoAs on beta-oxidation is well-established, the relative potency of different acyl-CoA species is a subject of ongoing investigation. The inhibitory effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
A study investigating the inhibitory effects of various acyl-CoA derivatives on human lipoxygenase isozymes provides a useful, albeit indirect, comparison of their potential inhibitory activities. Although not the primary enzymes of beta-oxidation, the data illustrates the differential inhibitory potential of common long-chain acyl-CoAs.
| Acyl-CoA | Chain Length & Unsaturation | Target Enzyme | IC50 (µM) |
| Palmitoyl-CoA | C16:0 | h5-LOX | 3.3 ± 0.3 |
| h12-LOX | >200 | ||
| h15-LOX-1 | >50 | ||
| Palmitoleoyl-CoA | C16:1 | h5-LOX | 2.0 ± 0.4 |
| h12-LOX | >200 | ||
| h15-LOX-1 | >50 | ||
| Stearoyl-CoA | C18:0 | h5-LOX | >50 |
| h12-LOX | >200 | ||
| h15-LOX-1 | 4.2 ± 0.6 | ||
| Oleoyl-CoA | C18:1 | h5-LOX | >50 |
| h12-LOX | 32 ± 4 | ||
| h15-LOX-1 | 39 ± 2 | ||
| h15-LOX-2 | 0.62 | ||
| Linoleoyl-CoA | C18:2 | h5-LOX | >50 |
| h12-LOX | >200 | ||
| h15-LOX-1 | >50 | ||
| γ-Linolenoyl-CoA | C18:3 | h5-LOX | >200 |
| h12-LOX | >200 | ||
| h15-LOX-1 | >50 | ||
| Arachidonoyl-CoA | C20:4 | h12-LOX | 110 ± 20 |
| Docosahexaenoyl-CoA | C22:6 | h5-LOX | >200 |
| h12-LOX | >200 |
Table adapted from a study on the inhibitory effects of acyl-CoA derivatives on human lipoxygenase isozymes.[1]
This data suggests that both chain length and the degree of unsaturation can influence the inhibitory potency of long-chain acyl-CoAs. For instance, stearoyl-CoA (C18:0) showed significant inhibition of h15-LOX-1, while the unsaturated oleoyl-CoA (C18:1) was a potent inhibitor of h12-LOX and h15-LOX-2. Palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1) demonstrated notable inhibition of h5-LOX. While these findings are on a different class of enzymes, they underscore the principle that subtle differences in acyl-CoA structure can lead to significant variations in their biological activity.
Direct comparative studies on the inhibitory effects of these long-chain acyl-CoAs on CPT1 and acyl-CoA dehydrogenases are less common in the literature. However, it is generally accepted that an accumulation of any long-chain acyl-CoA species can lead to feedback inhibition of the beta-oxidation pathway.
Signaling Pathways and Experimental Workflows
The regulation of mitochondrial beta-oxidation is a complex process involving multiple signaling pathways and enzymatic steps. The following diagrams illustrate the core pathway and a general workflow for assessing the inhibitory effects of long-chain acyl-CoAs.
Figure 1. Simplified schematic of the mitochondrial beta-oxidation pathway, highlighting the inhibitory feedback of long-chain acyl-CoAs.
Figure 2. General experimental workflow for determining the IC50 of long-chain acyl-CoAs on beta-oxidation enzymes.
Experimental Protocols
Accurate determination of the inhibitory effects of long-chain acyl-CoAs requires robust experimental protocols. Below are outlines for the isolation of mitochondria and the measurement of CPT1 activity, key components in studying beta-oxidation inhibition.
Isolation of Mitochondria from Rodent Liver
This protocol describes the differential centrifugation method for isolating mitochondria from fresh rodent liver tissue.
Materials:
-
Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, and 0.1% (w/v) BSA, pH 7.4.
-
Wash buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Excise the liver from a euthanized rodent and immediately place it in ice-cold homogenization buffer.
-
Mince the liver into small pieces and wash with homogenization buffer to remove excess blood.
-
Transfer the minced tissue to a Dounce homogenizer with 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue with 5-10 gentle strokes of the pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in wash buffer.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of wash buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity
This radioisotopic assay measures the forward reaction of CPT1 by quantifying the formation of radiolabeled acylcarnitine.
Materials:
-
Assay buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, 1% (w/v) fatty acid-free BSA, pH 7.4.
-
L-[³H]carnitine.
-
Palmitoyl-CoA (or other long-chain acyl-CoA of interest).
-
Varying concentrations of the inhibitory long-chain acyl-CoAs (e.g., oleoyl-CoA, stearoyl-CoA).
-
1 M HCl.
-
Water-saturated butanol.
-
Scintillation cocktail and counter.
Procedure:
-
In a microcentrifuge tube, combine isolated mitochondria (typically 20-50 µg of protein) with the assay buffer.
-
Add the desired concentration of the inhibitory long-chain acyl-CoA and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding L-[³H]carnitine (final concentration ~0.5 mM, specific activity ~1-2 µCi/µmol) and palmitoyl-CoA (final concentration ~100 µM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3-5 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1 M HCl.
-
To separate the radiolabeled acylcarnitine product from the unreacted L-[³H]carnitine, add water-saturated butanol, vortex vigorously, and centrifuge to separate the phases.
-
Transfer an aliquot of the upper butanol phase (containing the acylcarnitine) to a scintillation vial.
-
Evaporate the butanol and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.
-
To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Conclusion
The inhibition of beta-oxidation by long-chain acyl-CoAs is a fundamental regulatory mechanism in cellular metabolism. While direct comparative data on the inhibitory potency of different long-chain acyl-CoAs on the core enzymes of beta-oxidation is an area that warrants further investigation, the available evidence suggests that both the length of the carbon chain and the degree of saturation play a role in their inhibitory capacity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of the intricate regulation of fatty acid metabolism. This knowledge is vital for the development of therapeutic strategies targeting metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disorders.
References
validation of (13Z,16Z)-Docosadi-13,16-enoyl-CoA as a biomarker for metabolic disease
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for advancing the diagnosis, prognosis, and therapeutic management of metabolic diseases. While a range of biomarkers are currently in clinical use, the quest for novel indicators with improved predictive power continues. This guide provides a comparative framework for the validation of emerging lipid biomarkers, using the hypothetical candidate (13Z,16Z)-Docosadi-13,16-enoyl-CoA , against established and other novel biomarkers for metabolic disease.
Current Landscape of Metabolic Disease Biomarkers
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, are complex disorders with multifaceted pathologies.[1][2][3] Effective biomarkers are crucial for early detection and intervention.[2] The current clinical standards and emerging biomarkers provide a benchmark against which any new candidate must be compared.
Established Clinical Biomarkers
These are routinely used in clinical practice to diagnose and monitor metabolic diseases.
| Biomarker | Utility | Measurement Principle | Performance Characteristics |
| Fasting Plasma Glucose | Diagnosis and monitoring of diabetes | Enzymatic assay (e.g., glucose oxidase) | High specificity for hyperglycemia, but can be influenced by acute stress and diet. |
| Glycated Hemoglobin (HbA1c) | Long-term glycemic control in diabetes (2-3 months) | Immunoassay, HPLC | Reflects average glucose levels, less susceptible to daily fluctuations.[1] |
| Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) | Cardiovascular disease risk assessment in metabolic syndrome | Enzymatic colorimetric assays | Well-established association with cardiovascular risk, but may not fully capture the complexity of lipid dysregulation.[4] |
Emerging and Novel Biomarkers
Research has identified several newer biomarkers, many discovered through lipidomics, that may offer enhanced diagnostic or prognostic value.
| Biomarker | Rationale | Measurement Principle | Performance Characteristics (AUC in ROC analysis) |
| High-sensitivity C-Reactive Protein (hs-CRP) | Marker of low-grade inflammation associated with insulin (B600854) resistance | Immunoassay | A reliable marker for identifying individuals at risk of developing Metabolic Syndrome (MetS).[3] |
| Adipokines (e.g., Adiponectin, Leptin) | Hormones secreted by adipose tissue that regulate metabolism | Immunoassay (ELISA) | Adiponectin is often reduced and leptin elevated in MetS; the adiponectin-to-leptin ratio is a promising risk indicator.[3] |
| Ceramides | Sphingolipids implicated in insulin resistance and cellular stress | Mass Spectrometry | High levels are predictive of metabolic dysfunction and type 2 diabetes; show strong association with CVD risk (AUC: 0.82).[2][5] |
| Oxidized LDL (oxLDL) | Pro-atherogenic lipid species | Immunoassay (ELISA) | Strong predictor of cardiovascular disease risk (AUC: 0.80).[5] |
| Lipid Accumulation Product (LAP) | Index of visceral adiposity calculated from waist circumference and triglycerides | Calculation | Superior diagnostic accuracy for MetS compared to traditional obesity measures.[6] |
| Cardiometabolic Index (CMI) | Index of visceral adiposity calculated from triglycerides, HDL, and waist-to-height ratio | Calculation | A novel and effective index for identifying MetS.[6] |
Validating this compound: A Hypothetical Workflow
The validation of a novel biomarker like this compound, a very long-chain polyunsaturated fatty acyl-CoA, requires a systematic and rigorous approach. Long-chain acyl-CoA esters are known to be key intermediates in numerous lipid metabolic pathways and act as signaling molecules.[7] The following outlines a potential validation workflow.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
-
Objective: To obtain high-quality serum or plasma samples and efficiently extract lipids for analysis.
-
Protocol:
-
Blood Collection: Draw blood from fasting participants into serum separator tubes.
-
Clotting and Centrifugation: Allow blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,500 x g for 10 minutes at 4°C to separate the serum.
-
Aliquoting and Storage: Immediately aliquot the serum into cryovials and store at -80°C until analysis to prevent lipid degradation.
-
Lipid Extraction:
-
Thaw serum samples on ice.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v) according to the Folch method. The choice of extraction method is critical as it can affect the recovery of different lipid classes.
-
To prevent oxidation, add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent and flush samples with argon or nitrogen gas.
-
Dry the organic phase containing the lipids under a stream of nitrogen and store at -80°C.
-
-
-
Objective: To accurately identify and quantify this compound and other lipids.
-
Protocol:
-
Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent, such as methanol/chloroform (1:1, v/v).
-
Chromatographic Separation: Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS). Use a suitable column (e.g., C18) to separate the lipids based on their physicochemical properties.
-
Mass Spectrometry Analysis:
-
For untargeted discovery, acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
For targeted validation, develop a multiple reaction monitoring (MRM) method for the specific precursor-product ion transition of this compound to ensure high sensitivity and specificity.
-
-
Data Processing: Use specialized software (e.g., MS-DIAL) to align chromatograms, detect peaks, and identify lipids by matching their mass-to-charge ratio (m/z) and fragmentation patterns to lipid databases.
-
-
Objective: To assess the association of the biomarker with the disease and evaluate its diagnostic/prognostic performance.
-
Protocol:
-
Association Analysis: Use logistic regression models to determine the association between the levels of this compound and the presence of metabolic disease, adjusting for potential confounding factors such as age, sex, and BMI.
-
Performance Evaluation: Construct Receiver Operating Characteristic (ROC) curves and calculate the Area Under the Curve (AUC) to assess the diagnostic accuracy of the biomarker. An AUC of 0.5 indicates no discrimination, while an AUC of 1.0 represents perfect discrimination.[8]
-
Comparison: Compare the AUC of this compound with that of established biomarkers (e.g., HbA1c, triglycerides) and other novel markers (e.g., ceramides).
-
Signaling Pathway Context
The potential role of this compound as a biomarker is likely linked to its involvement in fatty acid metabolism and related signaling pathways. Fatty acyl-CoAs are central to energy metabolism, serving as substrates for β-oxidation and as building blocks for complex lipids.[9][10] They are also known to regulate the activity of key metabolic enzymes.
Conclusion
The validation of a novel biomarker such as this compound is a comprehensive process that requires robust analytical methods and well-designed clinical studies. By comparing its performance against established and emerging biomarkers, researchers can determine its potential clinical utility. The frameworks and protocols outlined in this guide provide a foundation for the systematic evaluation of new candidates in the dynamic field of metabolic disease diagnostics. The continued exploration of the lipidome holds significant promise for identifying the next generation of biomarkers that can improve patient outcomes.[1][2][3]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Lipidomics Provides New Biomarkers for Cardiovascular Disease and Type 2 Diabetes | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]
- 3. Lipidomics applications for discovering biomarkers of diseases in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcn.health [hcn.health]
- 5. Lipidomics in Biomarker Research - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Global lipidomics identified plasma lipids as novel biomarkers for early detection of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyunsaturated fatty acyl-coenzyme As are inhibitors of cholesterol biosynthesis in zebrafish and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Measurement of Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of docosadienoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, is crucial for understanding its role in lipid metabolism, cellular signaling, and the pathology of various diseases. This guide provides a comprehensive comparison of the primary analytical methods available for the measurement of docosadienoyl-CoA in biological matrices.
Overview of Analytical Methodologies
The measurement of docosadienoyl-CoA presents analytical challenges due to its low endogenous concentrations, inherent instability, and the complexity of biological samples. The principal methods employed for its quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for the analysis of docosadienoyl-CoA and other acyl-CoAs.[1][2] Its high sensitivity and specificity allow for reliable detection and quantification even at very low concentrations.[2] The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-product ion transitions.[3]
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection offers a more accessible alternative to LC-MS/MS. However, these methods generally exhibit lower sensitivity and specificity, making them more susceptible to interferences from the sample matrix. Derivatization of the acyl-CoA molecule can be employed to enhance detection by fluorescence.
Enzymatic Assays provide a functional measurement of total fatty acyl-CoAs or specific subsets, depending on the enzyme's specificity. These assays are typically less specific for individual acyl-CoA species like docosadienoyl-CoA and are more suited for high-throughput screening or for measuring overall acyl-CoA pools.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of very-long-chain polyunsaturated acyl-CoAs, including docosadienoyl-CoA. Please note that the performance for docosadienoyl-CoA is extrapolated from data for structurally similar very-long-chain acyl-CoAs, as specific data for this analyte is limited.
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Specificity | Very High | Moderate to High | Low to Moderate |
| Sensitivity (LOD) | fmol to pmol range[2] | pmol to nmol range | nmol range |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |
| Throughput | Moderate to High | Moderate | High |
| Sample Requirement | Low (µg to mg of tissue)[4] | Moderate (mg of tissue) | Low to Moderate |
| Matrix Effects | Can be significant, requires internal standards | Moderate | Low |
| Instrumentation Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Detailed Experimental Protocols
LC-MS/MS Method for Docosadienoyl-CoA Quantification
This protocol is a representative method for the quantification of very-long-chain polyunsaturated acyl-CoAs in biological samples.
a. Sample Preparation (Tissue)
-
Weigh approximately 20-50 mg of frozen tissue and homogenize on ice in 1 mL of a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Vortex the homogenate vigorously for 5 minutes at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297).
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from 20% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for docosadienoyl-CoA.
-
Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[5]
-
Collision Energy: Optimized for the specific instrument and analyte.
HPLC with Fluorescence Detection (Post-Column Derivatization)
a. Sample Preparation: Same as for LC-MS/MS.
b. HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a buffer system such as triethylammonium (B8662869) acetate and acetonitrile.
-
Flow Rate: 1.0 mL/min.
c. Post-Column Derivatization and Detection
-
The column effluent is mixed with a derivatizing agent (e.g., chloroacetaldehyde) in a reaction coil at an elevated temperature to form a fluorescent etheno-derivative.
-
Fluorescence Detector: Excitation at ~230 nm and emission at ~420 nm.
Enzymatic Assay for Total Acyl-CoA Measurement
This assay measures the total amount of acyl-CoAs and is not specific for docosadienoyl-CoA.
a. Principle: The assay is based on the oxidation of acyl-CoAs by acyl-CoA dehydrogenase, which leads to the production of a quantifiable signal (e.g., colorimetric or fluorometric).
b. Procedure
-
Prepare cell or tissue lysates.
-
Add the lysate to a reaction mixture containing acyl-CoA dehydrogenase and a detection reagent.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the acyl-CoA concentration by comparing the signal to a standard curve prepared with a representative acyl-CoA standard (e.g., palmitoyl-CoA).
Signaling Pathway and Experimental Workflow Visualization
The metabolism of docosadienoyl-CoA, as a very-long-chain polyunsaturated fatty acid, primarily occurs in peroxisomes via the β-oxidation pathway.
Caption: Peroxisomal β-oxidation of docosadienoyl-CoA.
The diagram above illustrates the key enzymatic steps in the peroxisomal beta-oxidation of docosadienoyl-CoA.[6][7][8] Very-long-chain fatty acyl-CoAs are chain-shortened in the peroxisome, and the resulting shorter-chain acyl-CoAs and acetyl-CoA are then transported to the mitochondria for complete oxidation.[9]
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
Assessing the Purity of Synthesized (13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Comparative Guide to Analytical Techniques
The rigorous assessment of purity for synthesized long-chain fatty acyl-Coenzyme A (CoA) derivatives, such as (13Z,16Z)-Docosadi-13,16-enoyl-CoA, is paramount for ensuring the accuracy and reproducibility of research findings in drug development and metabolic studies. While specific analytical data for this particular docosadienoyl-CoA is not extensively documented in publicly available literature, a comprehensive purity evaluation can be effectively achieved by leveraging established analytical methodologies for long-chain acyl-CoAs. This guide provides a comparative overview of the most pertinent techniques, complete with experimental protocols and data presentation to aid researchers in selecting the optimal strategy for their analytical needs.
The primary methods for determining the purity of long-chain acyl-CoAs are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more definitively, tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful, non-destructive tool for structural confirmation and purity assessment, particularly for bulk material.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or quantitative accuracy. The following table summarizes the key performance characteristics of the recommended methods.
| Analytical Method | Principle | Information Provided | Sensitivity | Throughput | Primary Application |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance of the adenine (B156593) moiety of CoA. | Purity based on chromatographic peak area, retention time. | Moderate | High | Routine purity checks, quantification with a known standard. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the parent ion and its fragments. | High-confidence identification, molecular weight confirmation, high-sensitivity quantification, impurity profiling. | High | Moderate-High | Definitive identification, trace impurity detection, absolute quantification.[1][2][3][4] |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of isomeric configuration (Z/E), quantification without a specific standard. | Low | Low | Structural elucidation, confirmation of synthesis, assessment of major impurities.[5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for long-chain acyl-CoAs and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine purity assessment and quantification when a reference standard of known concentration is available.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to the desired level (e.g., 5.3).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the highly hydrophobic long-chain acyl-CoA. For example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm, corresponding to the adenine moiety of the CoA molecule.[8]
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Purity Assessment: The purity is determined by the relative area of the main peak corresponding to the product in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the definitive identification and sensitive quantification of acyl-CoAs.[4]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[1][3]
-
Column: A C8 or C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) for better resolution is often preferred.[1]
-
Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1][2]
-
Gradient Elution: A fast gradient can be employed. For example:
-
0-2.8 min: 20-45% B
-
2.8-3.0 min: 45-25% B
-
3.0-4.0 min: 25-65% B
-
4.0-4.5 min: 65-20% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Scan Mode: Selected Reaction Monitoring (SRM) for targeted analysis or full scan for impurity profiling.[1]
-
SRM Transition: For this compound (expected molecular weight of approximately 1082 g/mol ), the precursor ion ([M+H]⁺) would be monitored, along with a characteristic product ion resulting from the neutral loss of the phosphorylated ADP moiety (e.g., a neutral loss of 507 Da).[3][9]
-
-
Sample Preparation: Similar to HPLC-UV, with potential for further dilution due to the high sensitivity of the technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as CDCl₃ or D₂O.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons, which can confirm the presence of the fatty acyl chain and the CoA moiety. The signals from the double bond protons can help confirm the (Z,Z) configuration.[10]
-
¹³C NMR: Shows the signals for all carbon atoms, providing a carbon fingerprint of the molecule.[6]
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.[10]
-
-
Purity Assessment: The purity can be estimated by comparing the integrals of the signals corresponding to the target molecule with those of any observed impurities. For qNMR, a certified internal standard of known concentration is added to the sample.
Visualizations
To further clarify the experimental processes and comparisons, the following diagrams are provided.
Caption: General experimental workflow for the purity assessment of synthesized acyl-CoA.
Caption: Comparison of the primary analytical methods for acyl-CoA purity assessment.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. magritek.com [magritek.com]
Inter-Laboratory Comparison of (13Z,16Z)-Docosadi-13,16-enoyl-CoA Analysis: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the quantification of (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a critical intermediate in lipid metabolism. The data presented herein is a synthesis from a simulated inter-laboratory study designed to mirror real-world analytical challenges and outcomes. This document aims to guide researchers in selecting and optimizing analytical methodologies for long-chain fatty acyl-CoAs.
Data Presentation: Quantitative Performance Metrics
The following table summarizes the performance of four distinct laboratories in the quantitative analysis of a standardized sample of this compound. Each laboratory utilized its in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. Key performance indicators such as accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) were assessed.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Laboratory D |
| Accuracy (%) | 98.5 | 95.2 | 99.1 | 97.8 |
| Intra-Day Precision (%RSD) | 3.1 | 5.2 | 2.8 | 4.5 |
| Inter-Day Precision (%RSD) | 5.8 | 8.1 | 4.9 | 6.7 |
| Limit of Detection (LOD) (pmol) | 0.5 | 1.0 | 0.4 | 0.8 |
| Limit of Quantification (LOQ) (pmol) | 1.5 | 3.0 | 1.2 | 2.5 |
| Extraction Recovery (%) | 92 | 85 | 95 | 88 |
Experimental Protocols
The methodologies outlined below represent a generalized workflow derived from established protocols for the analysis of long-chain fatty acyl-CoAs.[1][2][3][4] Participating laboratories in this simulated study adapted these core principles to their specific instrumentation and expertise.
2.1. Sample Preparation and Extraction
-
Tissue Homogenization: Biological tissue samples (e.g., liver, muscle) were homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing antioxidants (e.g., butylated hydroxytoluene) to prevent lipid peroxidation.
-
Internal Standard Spiking: A known concentration of a suitable internal standard (e.g., ¹³C-labeled docosanoyl-CoA) was added to each homogenate to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): The homogenate was subjected to solid-phase extraction using a C18 cartridge.
-
The cartridge was pre-conditioned with methanol (B129727) and then equilibrated with the homogenization buffer.
-
The sample was loaded onto the cartridge.
-
The cartridge was washed with a low-organic solvent mixture to remove interfering substances.
-
This compound and the internal standard were eluted with an organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: The eluate was dried under a stream of nitrogen and the residue was reconstituted in a solvent compatible with the LC mobile phase.
2.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) was used for separation.[1][3]
-
Mobile Phase: A gradient elution was performed using a binary solvent system, typically consisting of an aqueous phase with a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium hydroxide) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][5]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min was maintained.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode was utilized.[1][3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) was employed for targeted quantification.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were monitored. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5]
-
2.3. Data Analysis
-
Quantification: The concentration of this compound in the samples was determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated from known concentrations of the analyte.
-
Performance Metrics Calculation:
-
Accuracy: Calculated as the percentage of the measured concentration relative to the known spiked concentration.
-
Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for the analysis of this compound.
Caption: Activation and metabolic fate of (13Z,16Z)-Docosadienoic Acid.
This guide highlights the typical performance characteristics and methodological approaches for the analysis of this compound. While the presented data is from a simulated study, it underscores the importance of robust and well-characterized analytical methods for reliable quantification of lipid metabolites. Researchers are encouraged to perform in-house validation to ensure their methods meet the required performance standards for their specific research applications. The significant variability observed in inter-laboratory studies emphasizes the need for standardization of protocols to enhance data reproducibility and comparability across different research groups.[6][7]
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Metabolic Fate of (13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Comparative Guide to its Metabolites
For researchers, scientists, and drug development professionals, understanding the metabolic transformation of lipid molecules is paramount. This guide provides a comprehensive comparison of the metabolic products of (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). We delve into the primary metabolic pathway of peroxisomal β-oxidation and explore alternative enzymatic conversions, supported by detailed experimental protocols and comparative data.
This compound, the coenzyme A thioester of (13Z,16Z)-docosadienoic acid, is a key intermediate in lipid metabolism. Its 22-carbon chain length and two cis double bonds dictate its primary metabolic processing within the peroxisome, a cellular organelle specialized in the breakdown of very-long-chain fatty acids. However, other enzymatic systems can also act on its corresponding fatty acid, leading to a diverse array of bioactive metabolites.
Primary Metabolic Pathway: Peroxisomal β-Oxidation
Due to its chain length exceeding 20 carbons, this compound is a substrate for peroxisomal β-oxidation.[1][2] This catabolic process involves a cyclical shortening of the fatty acyl chain by two-carbon units, releasing acetyl-CoA in each cycle.[3] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via the electron transport chain.[4]
The metabolism of this polyunsaturated fatty acyl-CoA requires the action of auxiliary enzymes to handle the cis double bonds. The process is initiated by an acyl-CoA oxidase. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are catalyzed by a multifunctional enzyme and a thiolase.[5][6]
Here, we delineate the predicted step-by-step metabolic cascade of this compound through peroxisomal β-oxidation, resulting in a series of progressively shorter acyl-CoA molecules and acetyl-CoA.
Predicted Metabolites from Peroxisomal β-Oxidation
| Cycle | Starting Acyl-CoA | Key Intermediates | Products |
| 1 | This compound (C22:2) | (2E,13Z,16Z)-Docosatri-2,13,16-enoyl-CoA, 3-Hydroxy-(13Z,16Z)-docosadi-13,16-enoyl-CoA, 3-Keto-(13Z,16Z)-docosadi-13,16-enoyl-CoA | (11Z,14Z)-Eicosadi-11,14-enoyl-CoA (C20:2) + Acetyl-CoA |
| 2 | (11Z,14Z)-Eicosadi-11,14-enoyl-CoA (C20:2) | (2E,11Z,14Z)-Eicosatri-2,11,14-enoyl-CoA, 3-Hydroxy-(11Z,14Z)-eicosadi-11,14-enoyl-CoA, 3-Keto-(11Z,14Z)-eicosadi-11,14-enoyl-CoA | (9Z,12Z)-Octadecadi-9,12-enoyl-CoA (C18:2) + Acetyl-CoA |
| 3 | (9Z,12Z)-Octadecadi-9,12-enoyl-CoA (C18:2) | (2E,9Z,12Z)-Octadecatri-2,9,12-enoyl-CoA, 3-Hydroxy-(9Z,12Z)-octadecadi-9,12-enoyl-CoA, 3-Keto-(9Z,12Z)-octadecadi-9,12-enoyl-CoA | (7Z,10Z)-Hexadecadi-7,10-enoyl-CoA (C16:2) + Acetyl-CoA |
| ... | ... | ... | ... |
This chain shortening continues until the acyl-CoA is of a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.[7]
Alternative Metabolic Pathways: Generation of Oxylipins
Beyond β-oxidation, the parent fatty acid, (13Z,16Z)-docosadienoic acid, can be a substrate for other enzymatic pathways, leading to the formation of a variety of oxidized lipid mediators known as oxylipins. These molecules are potent signaling molecules involved in inflammation and other physiological processes.
Lipoxygenase (LOX) Pathway
Lipoxygenases are enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[8] (13Z,16Z)-Docosadienoic acid is a substrate for certain lipoxygenases, leading to the formation of hydroperoxy and subsequently hydroxy derivatives.[9][10] The position of hydroxylation depends on the specific LOX isoform.
Potential LOX-derived Metabolites:
-
13-Hydroxy-(14E,16Z)-docosadienoic acid (13-HDDA)
-
17-Hydroxy-(13Z,15E)-docosadienoic acid (17-HDDA)
Cytochrome P450 (CYP) Pathway
Cytochrome P450 monooxygenases can metabolize polyunsaturated fatty acids to produce epoxy and hydroxy derivatives.[11][12] These reactions can occur at the double bonds (epoxidation) or at allylic or omega positions (hydroxylation).[13]
Potential CYP-derived Metabolites:
-
13,14-Epoxy-(16Z)-docosenoic acid
-
16,17-Epoxy-(13Z)-docosenoic acid
-
ω-Hydroxy-(13Z,16Z)-docosadienoic acid
-
(ω-1)-Hydroxy-(13Z,16Z)-docosadienoic acid
Comparison of Metabolic Products
| Metabolic Pathway | Key Enzymes | Primary Products | Cellular Location | Analytical Approach |
| Peroxisomal β-Oxidation | Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase | Chain-shortened Acyl-CoAs, Acetyl-CoA | Peroxisome | LC-MS/MS (Acyl-CoA analysis) |
| Lipoxygenase (LOX) Pathway | Lipoxygenases (e.g., 12-LOX, 15-LOX) | Hydroxy-docosadienoic acids (HDDA) | Cytosol, Membranes | LC-MS/MS (Oxylipin profiling) |
| Cytochrome P450 (CYP) Pathway | Cytochrome P450s (various isoforms) | Epoxy- and Hydroxy-docosadienoic acids | Endoplasmic Reticulum | LC-MS/MS (Oxylipin profiling) |
Experimental Protocols for Metabolite Identification
The identification and quantification of these diverse metabolic products require sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Acyl-CoA and Oxylipin Analysis
Protocol 1: Analysis of Acyl-CoA Species by LC-MS/MS
-
Sample Preparation:
-
Rapidly quench metabolic activity in tissue or cell samples, often by flash-freezing in liquid nitrogen.
-
Homogenize the sample in a cold extraction buffer, typically containing an organic solvent mixture like acetonitrile/isopropanol/water to precipitate proteins and extract metabolites.[14]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.[15]
-
Centrifuge to pellet protein and cellular debris.
-
-
Solid-Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using reversed-phase liquid chromatography, typically with a C18 column and a gradient elution of mobile phases containing an ion-pairing agent or at high pH to improve chromatographic resolution.[16][17]
-
Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoA species, monitoring for the characteristic neutral loss of the phosphopantetheine group (507 Da).[18][19]
-
Protocol 2: Analysis of Oxylipins by LC-MS/MS
-
Sample Preparation:
-
Homogenize tissue or cell samples in a solvent mixture, often containing antioxidants to prevent auto-oxidation of the polyunsaturated fatty acids.
-
Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.
-
Include a suite of deuterated internal standards corresponding to the oxylipins of interest.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to purify and concentrate the oxylipins from the lipid extract.
-
Elute the oxylipins with an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Separate the different oxylipin isomers using reversed-phase liquid chromatography with a C18 column and a suitable mobile phase gradient.[18][20]
-
Detect and quantify the oxylipins using a tandem mass spectrometer operating in negative ion mode.
-
Employ MRM to specifically detect and quantify each target analyte based on its unique precursor and product ion transitions.[21]
-
Comparative Performance of Analytical Methods
| Analytical Method | Target Metabolites | Advantages | Disadvantages |
| LC-MS/MS (Acyl-CoA Analysis) | Acyl-CoA species | High specificity and sensitivity for direct measurement of CoA esters. | Acyl-CoAs are labile; requires careful sample handling and extraction. |
| GC-MS (after derivatization) | Free fatty acids (after hydrolysis) | Excellent chromatographic separation of fatty acid methyl esters. | Indirect measurement of acyl-CoAs; derivatization adds an extra step. |
| LC-MS/MS (Oxylipin Profiling) | Oxylipins | High sensitivity and specificity for a wide range of oxidized metabolites. | Requires a comprehensive set of internal standards for accurate quantification. |
Conclusion
The metabolic landscape of this compound is multifaceted, with peroxisomal β-oxidation serving as the primary degradation pathway, leading to the systematic shortening of its carbon chain. Concurrently, enzymatic actions of lipoxygenases and cytochrome P450s on the corresponding free fatty acid generate a diverse array of bioactive oxylipins. The precise identification and quantification of these metabolic products are crucial for understanding their physiological roles and are best achieved through targeted LC-MS/MS methodologies. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to confidently investigate the metabolic fate of this and other very-long-chain polyunsaturated fatty acyl-CoAs.
References
- 1. Partitioning of polyunsaturated fatty acid oxidation between mitochondria and peroxisomes in isolated rat hepatocytes studied by HPLC separation of oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid mediators generated by the cytochrome P450-Epoxide hydrolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. What are the steps of peroxisomal fatty acid oxidation? | AAT Bioquest [aatbio.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. 13Z,16Z-docosadienoic acid | 17735-98-7 | Benchchem [benchchem.com]
- 10. Investigating the catalytic efficiency of C22-Fatty acids with LOX human isozymes and the platelet response of the C22-oxylipin products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450-type Hydroxylation and Epoxidation in a Tyrosine-liganded Hemoprotein, Catalase-related Allene Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 18. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of Enoyl-CoA Isomerase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Enoyl-CoA isomerases (EC 5.3.3.8) are critical enzymes in the β-oxidation of unsaturated fatty acids, catalyzing the isomerization of cis- or trans-double bonds at the γ-carbon (position 3) to a trans-double bond at the β-carbon (position 2). This conversion is essential for the subsequent action of enoyl-CoA hydratase and the continuation of the fatty acid degradation spiral.[1] Various isoforms of enoyl-CoA isomerase exist, primarily localized in the mitochondria and peroxisomes, and they exhibit distinct substrate specificities that reflect their specialized roles in fatty acid metabolism.[2] This guide provides a comparative analysis of the substrate specificities of key enoyl-CoA isomerase isoforms, supported by experimental data and detailed methodologies.
Comparative Substrate Specificity of Enoyl-CoA Isomerase Isoforms
The substrate preference of enoyl-CoA isomerase isoforms is influenced by factors such as the length of the acyl-CoA chain and the presence of other functional groups. The following tables summarize the available quantitative and qualitative data on the substrate specificity of mitochondrial and peroxisomal enoyl-CoA isomerase isoforms.
Quantitative Kinetic Parameters
This table presents the Michaelis-Menten constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) of various enoyl-CoA isomerase isoforms for different substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.[3][4][5][6][7]
| Isoform | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |
| Recombinant Δ3,Δ2-enoyl-CoA isomerase | Rat (Liver) | Not Specified | 81 | 292 | 201 | [8] |
| Peroxisomal (PECI) | Human | 3-cis-octenoyl-CoA | - | - | 27 | [9] |
| Δ(3,5)-Δ(2,4)-dienoyl-CoA isomerase, mitochondrial (Ech1) | Rat | 3,5-octadienoyl-CoA | 30 | 2450 | - | [10] |
Note: "U/mg" refers to units of enzyme activity per milligram of protein. A unit is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.
Qualitative and Semi-Quantitative Substrate Specificity
| Isoform Family | Specific Isoform/Organism | Substrate Preference | Observations | Reference |
| Mitochondrial | Mitochondrial Δ3,Δ2-enoyl-CoA isomerase | Short to medium-chain enoyl-CoAs | Prefers shorter chain lengths. | [11] |
| Peroxisomal | Peroxisomal β-oxidation | Medium-chain (C9-C10) and mono-unsaturated long-chain (C16-C22) fatty acids | Shows the lowest Km for these substrates. Highest oxidation rates with lauroyl-CoA (C12:0). | [11] |
Experimental Protocols
The determination of enoyl-CoA isomerase activity and substrate specificity relies on robust experimental protocols. The most common method is a spectrophotometric assay that monitors the formation of the product, 2-trans-enoyl-CoA, which has a characteristic absorbance maximum.
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
This protocol is adapted from methodologies described for the characterization of various enoyl-CoA isomerase isoforms.[12][13][14][15]
Principle:
The assay measures the increase in absorbance at approximately 263 nm, which corresponds to the formation of the 2-trans-enoyl-CoA product from a 3-cis- or 3-trans-enoyl-CoA substrate. The molar extinction coefficient of the 2-trans-enoyl-CoA product is used to calculate the reaction rate.
Materials:
-
Enzyme: Purified recombinant or isolated enoyl-CoA isomerase isoform.
-
Substrates: 3-cis-enoyl-CoA or 3-trans-enoyl-CoA of varying chain lengths (e.g., 3-cis-octenoyl-CoA, 3-trans-hexenoyl-CoA). Substrates can be synthesized or obtained from commercial sources.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.5-8.0, containing a chelating agent like 1 mM EDTA.
-
Spectrophotometer: UV-visible spectrophotometer capable of measuring absorbance at 263 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
Procedure:
-
Enzyme Preparation:
-
Express and purify the recombinant enoyl-CoA isomerase isoform of interest using standard molecular biology techniques, such as affinity chromatography (e.g., His-tag purification).[8][16][17][18][19]
-
Determine the protein concentration of the purified enzyme using a standard method like the Bradford assay.
-
Dilute the enzyme in assay buffer to a suitable concentration for the assay. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
-
Substrate Preparation:
-
Prepare stock solutions of the enoyl-CoA substrates in a suitable solvent (e.g., water or a mild buffer).
-
Determine the concentration of the substrate stock solutions spectrophotometrically using their known molar extinction coefficients.
-
-
Assay Execution:
-
Set up the reaction mixture in a quartz cuvette. A typical reaction mixture (1 mL total volume) contains:
-
Assay Buffer (to make up the final volume)
-
Substrate (at various concentrations to determine Km and Vmax)
-
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix gently by inversion.
-
Immediately start monitoring the increase in absorbance at 263 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: v0 (µmol/min/mL) = (ΔA263 / Δt) / ε where:
-
ΔA263 is the change in absorbance at 263 nm.
-
Δt is the change in time (in minutes).
-
ε is the molar extinction coefficient of the 2-trans-enoyl-CoA product (typically around 6,000-7,000 M-1cm-1).
-
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.
-
Plot the initial velocities (v0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in comparing the substrate specificity of enoyl-CoA isomerase isoforms.
Caption: Role of Enoyl-CoA Isomerase in β-Oxidation.
Caption: Workflow for comparing enzyme kinetics.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Cloning, expression, and purification of the functional Delta(3)-Delta(2)-enoyl-CoA isomerase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of PECI, a novel monofunctional Delta(3), Delta(2)-enoyl-CoA isomerase of mammalian peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Production Purification And Characterization Of Inulinase [api.motion.ac.in]
- 19. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of (13Z,16Z)-Docosadi-13,16-enoyl-CoA: A Comparative Guide to the Role of 2,4-Dienoyl-CoA Reductase
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. This guide provides a comprehensive comparison of the enzymatic pathways involved in the metabolism of (13Z,16Z)-Docosadi-13,16-enoyl-CoA, with a specific focus on validating the role of 2,4-dienoyl-CoA reductase against alternative metabolic routes.
The beta-oxidation of polyunsaturated fatty acids (PUFAs), such as the C22 fatty acid this compound, requires a specialized set of enzymes to handle the unconventional positions and configurations of their double bonds. The core enzymes of beta-oxidation are insufficient to process these molecules, necessitating the involvement of auxiliary enzymes. This guide delves into the primary pathway involving 2,4-dienoyl-CoA reductase and its main alternative, the epimerase pathway, providing available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.
The Central Role of 2,4-Dienoyl-CoA Reductase in PUFA Beta-Oxidation
During the beta-oxidation of this compound, the degradation process will eventually lead to a problematic intermediate, a 2,4-dienoyl-CoA species. At this juncture, the enzyme 2,4-dienoyl-CoA reductase (DECR) plays a critical, often rate-limiting, role.[1][2] This NADPH-dependent enzyme catalyzes the reduction of the conjugated double bonds in the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA. Subsequently, an isomerase converts this product to a trans-2-enoyl-CoA, which can then re-enter the standard beta-oxidation spiral.[1][2]
Peroxisomes are the primary site for the beta-oxidation of very-long-chain fatty acids (VLCFAs), including C22 PUFAs.[1] Notably, peroxisomal 2,4-dienoyl-CoA reductase (DECR2) has demonstrated activity towards very-long-chain substrates, underscoring its significance in the metabolism of molecules like this compound.[3][4][5]
An Alternative Route: The Epimerase Pathway
An alternative pathway for the metabolism of 2,4-dienoyl-CoA intermediates involves the action of 3-hydroxyacyl-CoA epimerase. This pathway proceeds through one more cycle of standard beta-oxidation on the 2,4-dienoyl-CoA, leading to the formation of a D-3-hydroxyacyl-CoA intermediate. The epimerase then converts this D-isomer to the L-isomer, which can be further processed by the core beta-oxidation enzymes. It is important to note that the "3-hydroxyacyl-CoA epimerase" activity is often the result of the combined actions of two enoyl-CoA hydratases with opposing stereospecificities. This alternative pathway is primarily located in the peroxisomes.
Quantitative Comparison of Enzyme Performance
A direct quantitative comparison of the efficiency of 2,4-dienoyl-CoA reductase and the epimerase pathway for the specific substrate this compound is limited by the availability of kinetic data for the epimerase pathway with very-long-chain substrates. However, kinetic parameters for human peroxisomal 2,4-dienoyl-CoA reductase (DECR2) with a structurally similar C22 polyunsaturated fatty acid provide valuable insight into its efficacy.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organelle |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (DECR2) | 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA | 102[4] | Not Reported | Peroxisome |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (DECR2) | 2,4-Decadienoyl-CoA | 6[4] | 1.37[4] | Peroxisome |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (DECR2) | 2,4-Hexadienoyl-CoA | 59[4] | 1.75[4] | Peroxisome |
| 3-Hydroxyacyl-CoA Epimerase | Very-Long-Chain Substrates | Not Reported | Not Reported | Peroxisome |
Note: The provided Km value for the C22 substrate of DECR2, while not for the exact target molecule, strongly supports its capability to process very-long-chain polyunsaturated fatty acids. The lower Km values for shorter chain substrates suggest a higher affinity for those, but its activity with the C22 substrate is confirmed.
Experimental Protocols
Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods for measuring the activity of 2,4-dienoyl-CoA reductase.
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a 2,4-dienoyl-CoA substrate.
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH (10 mM stock solution)
-
2,4-Hexadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate) (1 mM stock solution)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
100 µL of 10 mM NADPH
-
-
Add a known amount of the enzyme preparation to the reaction mixture.
-
Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the 1 mM 2,4-hexadienoyl-CoA substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 2-3 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Visualizing the Metabolic Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for 2,4-dienoyl-CoA reductase assay.
Conclusion
The available evidence strongly supports a crucial role for peroxisomal 2,4-dienoyl-CoA reductase in the metabolism of this compound. Its demonstrated activity with a C22 polyunsaturated fatty acid analogue makes it a key enzyme in the beta-oxidation of this and other very-long-chain PUFAs. While the alternative epimerase pathway exists, the lack of quantitative data for its activity with such long-chain substrates makes a direct performance comparison challenging. Future research focusing on the kinetic characterization of the epimerase pathway enzymes with VLCFA substrates will be essential for a more complete understanding of their relative contributions to PUFA metabolism. For drug development professionals, targeting 2,4-dienoyl-CoA reductase could offer a specific approach to modulate the metabolism of very-long-chain polyunsaturated fatty acids.
References
- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. [PDF] OF PEROXISOMAL MULTIFUNCTIONAL 2-ENOYL-COA HYDRATASE 2 / ( 3 R )-HYDROXYACYL-COA DEHYDROGENASE ( MFE TYPE 2 ) FROM MAMMALS | Semantic Scholar [semanticscholar.org]
- 4. The 3-hydroxyacyl-CoA epimerase activity of rat liver peroxisomes is due to the combined actions of two enoyl-CoA hydratases: a revision of the epimerase-dependent pathway of unsaturated fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (13Z,16Z)-Docosadi-13,16-enoyl-CoA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a long-chain fatty acyl-CoA. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the care and precaution afforded to all potentially hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable federal, state, and local regulations. The following is a general procedural guide based on standard laboratory chemical waste management principles.
-
Waste Classification and Segregation :
-
Treat all waste containing this compound as hazardous chemical waste.[1][2]
-
This waste must be segregated from other waste streams, such as regular trash or biohazardous waste.
-
Avoid mixing this waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[3][4] Plastic containers are often preferred.[2]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3][4]
-
The SAA should be a secondary containment system to prevent spills from spreading.
-
Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas.[5]
-
Do not overfill the waste container; leave at least one inch of headspace to allow for expansion.[3]
-
-
Disposal Request and Pickup :
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often up to 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup.[2]
-
Provide all necessary information about the waste to the disposal personnel.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in the regular trash.[1][5]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[1]
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. If the spill is small, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain and clean it up. The contaminated absorbent material must then be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
Data Presentation
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | [1][2] |
| Container Type | Chemically compatible, leak-proof with screw cap | [3][4] |
| Labeling | "Hazardous Waste" + Full Chemical Name | [2][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2][3] |
| Prohibited Disposal | No sink or trash disposal; No evaporation | [1][5] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements. Building a strong foundation of safety and compliance is critical for successful and responsible research.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Logistical Information for Handling (13Z,16Z)-Docosadi-13,16-enoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of biochemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (13Z,16Z)-Docosadi-13,16-enoyl-CoA, a long-chain fatty acyl-coenzyme A ester utilized in metabolic research.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from the closely related compound, Methyl (13Z,16Z)-docosadienoate, and general laboratory safety protocols for biochemicals, indicate that the substance is not classified as hazardous. However, adherence to standard laboratory safety practices is essential to minimize any potential risks.
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This standard level of protection is common in both chemical and biological research laboratories.[1]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Must have side shields to protect from splashes.[1] |
| Safety Goggles | Recommended when there is a higher risk of splashing. | |
| Face Shield | Should be worn in addition to safety glasses or goggles during procedures with a significant splash hazard.[1] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact with chemicals.[1] |
| Body Protection | Lab Coat | Should be worn to protect skin and clothing from potential splashes. |
| Clothing | Long pants and closed-toe shoes are mandatory in a laboratory setting.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
1. Preparation and Planning:
-
Before handling, review the available safety information and establish a clear experimental protocol.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Prepare a designated and clean workspace, preferably in a fume hood if handling volatile solvents for reconstitution.
2. Reconstitution (if applicable):
-
If the compound is in a solid form, it will need to be reconstituted in a suitable solvent.
-
Long-chain acyl-CoA compounds can be dissolved in organic solvents. Follow the manufacturer's recommendations for the appropriate solvent and concentration.
-
Use calibrated pipettes and sterile techniques to avoid contamination.
3. Experimental Use:
-
When transferring the compound or its solutions, do so carefully to avoid spills and splashes.
-
Keep containers closed when not in use to prevent solvent evaporation and potential contamination.
-
Work in a well-ventilated area.
4. Storage:
-
Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.
-
Ensure the storage container is properly labeled with the compound name, concentration, and date.
Disposal Plan
As this compound is considered a non-hazardous biochemical, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.
1. Unused Compound and Empty Containers:
-
Dispose of the original vial and any unused compound as non-hazardous solid waste, in accordance with your institution's waste management policies.
2. Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled waste container for non-hazardous chemical waste.
-
Do not pour solutions down the drain unless permitted by your institution's specific guidelines for the solvents used.
3. Contaminated Materials:
-
Gloves, pipette tips, and other disposable materials that have come into contact with the compound should be disposed of in the appropriate laboratory solid waste stream.
Experimental Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
